Product packaging for Fmoc-Glu-OMe(Cat. No.:CAS No. 145038-49-9)

Fmoc-Glu-OMe

Katalognummer: B2794966
CAS-Nummer: 145038-49-9
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: GVVDKFNHFXLOQY-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-Glu-OMe is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO6 B2794966 Fmoc-Glu-OMe CAS No. 145038-49-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVDKFNHFXLOQY-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70707195
Record name (4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145038-49-9
Record name (4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Fmoc-Glu-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of N-α-Fmoc-L-glutamic acid γ-methyl ester, a key derivative used in chemical biology and drug discovery. It details the molecule's structure, physicochemical properties, and its primary application as a building block in peptide synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Structure of Fmoc-Glu(OMe)-OH

N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-methyl ester, commonly abbreviated as Fmoc-Glu(OMe)-OH, is a derivative of the amino acid glutamic acid. It is specifically designed for use in Solid-Phase Peptide Synthesis (SPPS). The structure consists of three key components:

  • L-Glutamic Acid Backbone : The central amino acid structure.

  • Fmoc (9-Fluorenylmethoxycarbonyl) Group : A base-labile protecting group attached to the α-amino group. This group prevents unwanted reactions at the N-terminus during the peptide chain elongation process. It is typically removed by treatment with a secondary amine, such as piperidine.[1][2]

  • γ-Methyl Ester (OMe) Group : A protecting group for the side-chain carboxylic acid of the glutamic acid residue. This prevents the side chain from participating in the peptide bond formation.

The IUPAC name for this compound is (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid.[3][4] This specific structure, with a free α-carboxyl group and a protected γ-carboxyl group, is crucial for its function as a building block in stepwise peptide synthesis.

Fmoc_SPPS_Cycle start Start Cycle (Peptide-Resin-Fmoc) deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 Remove piperidine coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling Prepare for coupling wash2 Wash (DMF) coupling->wash2 Remove excess reagents end End Cycle (Peptide+1)-Resin-Fmoc wash2->end next_cycle Ready for Next Cycle end->next_cycle

References

An In-depth Technical Guide on Fmoc-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the chemical properties and applications of Fmoc-Glu(OMe)-OH, a key reagent in peptide synthesis. It is intended for researchers, scientists, and professionals involved in drug development and peptide chemistry.

Core Properties of Fmoc-Glu(OMe)-OH

Fmoc-Glu(OMe)-OH, also known as N-Fmoc-L-glutamic acid γ-methyl ester, is a derivative of glutamic acid widely used in solid-phase peptide synthesis (SPPS). The N-terminal α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain carboxyl group is protected as a methyl ester. This strategic protection allows for the specific incorporation of glutamic acid residues into a growing peptide chain.

Quantitative Data Summary

The key molecular and physical properties of Fmoc-Glu(OMe)-OH are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₂₁H₂₁NO₆[1][2][3][4][5][6]
Molecular Weight 383.39 g/mol [1][4]
Alternate Molecular Weight 383.4 g/mol [2][5][6]
Alternate Molecular Weight 383.36 g/mol [3][7]
CAS Number 145038-50-2[1][2][3]
Appearance White to off-white solid/powder[1][3]
Purity ≥ 98% (HPLC)[3]
Melting Point 110 - 120 °C[3]
Optical Rotation [a]D20 = -10 ± 2 ° (C=2 in MeOH)[3]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Experimental Protocol: Dipeptide Synthesis using Fmoc-Glu(OMe)-OH

This section details a standard experimental protocol for the synthesis of a dipeptide, for example, Glu(OMe)-Ala, using Fmoc-Glu(OMe)-OH in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Glu(OMe)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

Methodology:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Glu(OMe)-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the newly added glutamic acid residue.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes and relationships in the context of using Fmoc-Glu(OMe)-OH.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_finalization Peptide Finalization Resin Fmoc-Ala-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect Treat with 20% Piperidine in DMF Swell->Deprotect Wash1 Wash with DMF and DCM Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate Fmoc-Glu(OMe)-OH with DIC/Oxyma Activate->Couple Wash2 Wash with DMF and DCM Couple->Wash2 Cleave Cleave from Resin with TFA Cocktail Wash2->Cleave Purify Purify by RP-HPLC Cleave->Purify Analyze Analyze by Mass Spec Purify->Analyze

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a dipeptide.

Signaling_Pathway_Example cluster_synthesis Peptide Synthesis cluster_cellular_action Cellular Action cluster_drug_dev Drug Development FmocGluOMe Fmoc-Glu(OMe)-OH SPPS Solid-Phase Peptide Synthesis FmocGluOMe->SPPS Peptide Bioactive Peptide (e.g., containing Glu) SPPS->Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding Signal Intracellular Signaling Cascade Receptor->Signal Activation Response Cellular Response (e.g., Proliferation, Differentiation) Signal->Response Induction Lead Lead Optimization Response->Lead Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Role of a synthesized peptide in a signaling pathway.

References

Storage and stability of Fmoc-Glu(OMe)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Stability of Fmoc-Glu(OMe)-OH

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to achieving reliable and reproducible results. Fmoc-L-glutamic acid γ-methyl ester, or Fmoc-Glu(OMe)-OH, is a crucial amino acid derivative used in peptide synthesis and drug development.[1] Its stability and proper storage are critical for preventing degradation and ensuring the successful synthesis of high-purity peptides. This technical guide provides a comprehensive overview of the recommended storage conditions, stability profile, and potential degradation pathways of Fmoc-Glu(OMe)-OH, supported by experimental protocols and logical workflows.

Recommended Storage and Handling

The long-term stability of Fmoc-Glu(OMe)-OH is highly dependent on storage conditions. As a solid powder, it is susceptible to degradation if not stored correctly. In solution, its stability is further reduced.

Storage Conditions

Different suppliers provide slightly varying storage recommendations. A summary of these recommendations highlights the consensus on requiring cold storage to maintain the compound's integrity over time.

Form Storage Temperature Duration Source
Powder-20°C3 yearsMedChemExpress[2][3]
Powder4°C2 yearsMedChemExpress[2][3]
Powder0 - 8°CNot SpecifiedChem-Impex[1]
Powder-20°CNot SpecifiedBroadPharm[4]
In Solvent-80°C6 monthsMedChemExpress[2][3]
In Solvent-20°C1 monthMedChemExpress[2][3]

Best Practice: For long-term storage, Fmoc-Glu(OMe)-OH powder should be stored at -20°C.[2][3][4] For short-term or routine laboratory use, storage at 2-8°C is acceptable.[1][3] When in solution, the compound should be aliquoted and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.[2][3]

Handling Workflow

Proper handling is essential to prevent contamination and degradation. The following workflow outlines the best practices for handling Fmoc-Glu(OMe)-OH upon receipt and during use.

G cluster_receipt Receiving & Initial Storage cluster_usage Preparation for Use cluster_storage Post-Use Storage Receipt Receive Shipment (Shipped at Ambient Temp) Inspect Inspect for Damage Receipt->Inspect Store Transfer to Long-Term Storage (-20°C) Inspect->Store Log Log Lot Number & Date Store->Log Equilibrate Equilibrate to Room Temp in Desiccator Log->Equilibrate For Use Weigh Weigh Required Amount (Minimize Exposure) Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent (e.g., DMF, DMSO) Weigh->Dissolve Reseal Reseal Main Container Tightly Weigh->Reseal Return Unused Solid Use Use Immediately in Synthesis Dissolve->Use Store_Sol Aliquot & Store Solution (-80°C) Dissolve->Store_Sol Store Unused Solution Return Return to -20°C Storage Reseal->Return

Caption: Recommended workflow for handling Fmoc-Glu(OMe)-OH.

Chemical Stability and Degradation Pathways

The chemical structure of Fmoc-Glu(OMe)-OH contains two primary points of lability: the N-terminal Fmoc protecting group and the γ-methyl ester on the side chain.

Fmoc Group Lability

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group central to modern solid-phase peptide synthesis (SPPS).[5] Its removal is intentionally achieved under mild basic conditions, most commonly with a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[6][7]

The cleavage proceeds via a β-elimination mechanism, generating a dibenzofulvene-piperidine adduct and carbon dioxide.[8] This inherent lability means that exposure of Fmoc-Glu(OMe)-OH to basic conditions, even unintentionally from sources like tertiary amines (e.g., DIPEA), can lead to premature deprotection and the formation of impurities.[8]

G cluster_legend Mechanism FmocGlu Fmoc-Glu(OMe)-OH Transition [Proton Abstraction] FmocGlu->Transition Piperidine + Piperidine (Base) Piperidine->Transition Products Glu(OMe)-OH (Deprotected) + Dibenzofulvene-Piperidine Adduct Transition->Products A Reactants B Products A->B β-Elimination

Caption: Base-induced cleavage pathway of the Fmoc group.
Side-Chain Ester Hydrolysis

The γ-methyl ester on the glutamic acid side chain is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield Fmoc-Glu-OH. While more stable than the corresponding tert-butyl ester, which is designed for acid-cleavage, the methyl ester can still be cleaved during prolonged storage in non-anhydrous conditions or during certain synthetic steps if conditions are not carefully controlled.

G cluster_info Potential Degradation Start Fmoc-Glu(OMe)-OH Condition + H₂O (Acid or Base Catalyst) Start->Condition Product Fmoc-Glu-OH + Methanol Condition->Product Hydrolysis info_node This reaction is a potential source of impurity over long-term storage if the compound is exposed to moisture.

Caption: Potential hydrolysis of the methyl ester side chain.

Experimental Protocols for Stability Assessment

To ensure the quality of Fmoc-Glu(OMe)-OH, particularly for GMP applications or long-term research projects, a formal stability assessment is recommended. This typically involves analyzing the purity of the compound over time under controlled storage conditions.

Stability Study Workflow

A typical workflow for a stability study involves sample preparation, storage under defined conditions, and periodic analysis.

G cluster_storage Store under ICH Conditions Start Obtain High-Purity Fmoc-Glu(OMe)-OH Sample Prep Aliquot Samples into Inert, Sealed Vials Start->Prep T1 Long-Term: -20°C ± 5°C Prep->T1 T2 Accelerated: 4°C ± 2°C Prep->T2 T3 Stress: 25°C / 60% RH Prep->T3 Pull Pull Samples at Time Points (e.g., 0, 3, 6, 12, 24 months) T1->Pull T2->Pull T3->Pull Analyze Analyze Purity via Reverse-Phase HPLC Pull->Analyze Characterize Characterize Degradants (LC-MS/MS) Analyze->Characterize If degradation > limit Report Compile Stability Report Analyze->Report

Caption: Experimental workflow for a stability study.
Protocol: Purity Assessment by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for assessing the purity of Fmoc-amino acids.[1][5]

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of Fmoc-Glu(OMe)-OH reference standard.

    • Dissolve in a 1:1 mixture of Acetonitrile (ACN) and water to a final concentration of 1 mg/mL.

  • Preparation of Sample Solution:

    • Prepare a sample solution from the stability study aliquot at the same concentration as the standard.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

    • Gradient: A typical gradient is 5% to 95% B over 20-30 minutes.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm or 301 nm to detect the Fmoc group.[5]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components (Area Percent method).

    • Identify any new peaks that appear over the course of the stability study as potential degradants.

Conclusion

Fmoc-Glu(OMe)-OH is a stable compound when stored and handled correctly. The primary risks to its integrity are exposure to basic conditions, which can cleave the labile Fmoc group, and long-term exposure to moisture, which can hydrolyze the side-chain methyl ester. For critical applications, adherence to recommended storage conditions of -20°C for long-term storage and the implementation of a formal stability testing program using methods like RP-HPLC are essential to guarantee the compound's purity and performance in peptide synthesis and other research endeavors.

References

Technical Guide: Fmoc-Glu(OMe)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Glu(OMe)-OH, a key building block in solid-phase peptide synthesis (SPPS). The document details its chemical properties, its role in peptide synthesis, and provides generalized experimental protocols.

Introduction to Fmoc-Glu(OMe)-OH

N-α-Fmoc-L-glutamic acid α-methyl ester, or Fmoc-Glu(OMe)-OH, is a derivative of the amino acid glutamic acid utilized in peptide chemistry. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group is base-labile, allowing for its removal under mild conditions, which is a cornerstone of Fmoc-based SPPS. The methyl ester on the γ-carboxyl group serves as a protecting group to prevent unwanted side reactions during peptide chain elongation.

The strategic use of such protecting groups is fundamental to the successful synthesis of peptides, ensuring the correct amino acid sequence and minimizing by-product formation. The quality of the initial building blocks, like Fmoc-Glu(OMe)-OH, is a critical factor in the overall yield and purity of the final peptide.[1]

Physicochemical Properties and Specifications

Fmoc-Glu(OMe)-OH is a white solid with the molecular formula C₂₁H₂₁NO₆ and a molecular weight of approximately 383.4 g/mol .[2][3] Its unique structure is central to its function in peptide synthesis.[4]

Table 1: Key Properties of Fmoc-Glu(OMe)-OH

PropertyValue
CAS Number 145038-50-2
Molecular Formula C₂₁H₂₁NO₆
Molecular Weight 383.4 g/mol [2]
Appearance White solid
Storage Temperature 2-8°C[5]

High-purity Fmoc-amino acids are essential for successful peptide synthesis. Impurities in the starting material can lead to failed sequences and difficult purification of the target peptide.[1]

Table 2: General Quality Specifications for Fmoc-Amino Acids in SPPS

SpecificationRecommended ValueRationale
HPLC Purity ≥99%Ensures minimal presence of contaminating by-products.
Enantiomeric Purity ≥99.8%Prevents the incorporation of the incorrect stereoisomer.
Free Amino Acid Content ≤0.2%Minimizes the risk of double incorporation of the amino acid.
Acetate Content ≤0.02%Prevents chain termination by acetylation of the N-terminus.[6]

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Glu(OMe)-OH is a crucial reagent in SPPS, a technique that allows for the stepwise synthesis of peptides on a solid support.[7] The methyl ester protection of the glutamic acid side chain prevents its carboxyl group from participating in the peptide bond formation, ensuring the linear elongation of the peptide chain.[8]

The general workflow of incorporating an Fmoc-protected amino acid like Fmoc-Glu(OMe)-OH into a growing peptide chain is illustrated in the following diagram.

spss_workflow Resin Resin with growing peptide chain and free amino group Coupling Coupling Resin->Coupling FmocAA Fmoc-Glu(OMe)-OH FmocAA->Coupling CoupledPeptide Resin with elongated peptide chain and N-terminal Fmoc group Coupling->CoupledPeptide Formation of peptide bond Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) CoupledPeptide->Deprotection NextCycle Ready for next coupling cycle Deprotection->NextCycle Removal of Fmoc group

General SPPS Cycle

A potential side reaction when using glutamic acid derivatives in SPPS is the formation of a glutarimide. This is a sequence-dependent side reaction that can disrupt the synthesis of the desired peptide.[9] The risk of glutarimide formation can be mitigated by careful selection of the amino acid sequence adjacent to the glutamic acid residue.[9]

Experimental Protocols

Materials:

  • Fmoc-Glu(OMe)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang) with a free amino group

  • Coupling reagent (e.g., HBTU, HATU)[10]

  • Base (e.g., DIPEA, NMM)

  • Solvent (e.g., DMF, NMP)

  • Deprotection solution (e.g., 20% piperidine in DMF)[11]

  • Washing solvents (e.g., DMF, DCM)

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection (if applicable): If the resin-bound peptide has an N-terminal Fmoc group, treat it with 20% piperidine in DMF for 5-20 minutes to expose the free amine. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OMe)-OH (typically 3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid), and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours. The reaction progress can be monitored using a qualitative test for free amines (e.g., Kaiser test).[12]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

The following diagram illustrates the logical workflow for preparing the activated amino acid for the coupling step.

activation_workflow cluster_reagents Reagents FmocAA Fmoc-Glu(OMe)-OH Dissolve Dissolve in Solvent (DMF) FmocAA->Dissolve CouplingReagent Coupling Reagent (e.g., HBTU) CouplingReagent->Dissolve Base Base (e.g., DIPEA) Base->Dissolve Preactivate Pre-activation Dissolve->Preactivate ActivatedAA Activated Fmoc-Glu(OMe)-OH (Active Ester) Preactivate->ActivatedAA ToResin Add to Resin for Coupling ActivatedAA->ToResin

Amino Acid Activation

Applications in Research and Drug Development

Peptides synthesized using Fmoc-Glu(OMe)-OH and other protected amino acids have a wide range of applications in biomedical research and drug development.[7] These synthetic peptides are instrumental in:

  • Drug Discovery: Serving as or mimicking biologically active peptides for therapeutic purposes.[4]

  • Structural Biology: Aiding in the study of protein structure and function.[4]

  • Diagnostics: Development of peptide-based diagnostic tools and biomarkers.[7]

The incorporation of glutamic acid residues is crucial for the function of many peptides, and the use of its protected derivatives like Fmoc-Glu(OMe)-OH enables the precise synthesis of these molecules.

Signaling Pathways

While specific signaling pathways directly modulated by peptides synthesized using Fmoc-Glu(OMe)-OH are not detailed in the literature, peptides containing glutamic acid are known to be involved in a vast array of biological processes. The acidic side chain of glutamic acid can be critical for receptor binding, enzyme activity, and protein-protein interactions.

The ability to synthesize custom peptides allows researchers to create probes to investigate these signaling pathways, develop antagonists or agonists for specific receptors, and ultimately design new therapeutic agents. For instance, many neuropeptides that contain glutamic acid play key roles in neurotransmission.[13] The synthesis of these and their analogs is a key area of neuropharmacology research.

The diagram below represents a generalized concept of how a synthetic peptide could interact with a cellular signaling pathway.

signaling_pathway Peptide Synthetic Peptide (containing Glu residues) Receptor Cell Surface Receptor Peptide->Receptor Binds to SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activates CellularResponse Cellular Response (e.g., gene expression, cell proliferation) SignalingCascade->CellularResponse Leads to

Peptide-Receptor Interaction

Conclusion

Fmoc-Glu(OMe)-OH is a valuable reagent for the synthesis of peptides containing glutamic acid residues. Its use within the framework of Fmoc-based solid-phase peptide synthesis allows for the controlled and precise assembly of complex peptide molecules. While specific quantitative data and protocols for this particular derivative are sparse in publicly available literature, the principles and general protocols of SPPS provide a strong foundation for its successful application in research and development. The continued innovation in peptide synthesis methodologies underscores the importance of high-quality building blocks like Fmoc-Glu(OMe)-OH in advancing our understanding of biology and developing new therapeutics.

References

A Technical Guide to the Applications of Fmoc-Glu(OMe)-OH in Biochemistry and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-methyl ester, commonly known as Fmoc-Glu(OMe)-OH, is a pivotal amino acid derivative employed in synthetic biochemistry, primarily in Solid-Phase Peptide Synthesis (SPPS). Unlike the more conventional tert-butyl protected counterpart, Fmoc-Glu(OtBu)-OH, the use of a methyl ester for side-chain protection offers a unique chemical handle. This guide provides an in-depth analysis of the applications, underlying chemical principles, and experimental considerations for utilizing Fmoc-Glu(OMe)-OH. It details its role in creating peptides where the glutamic acid side chain requires orthogonal deprotection strategies or is intended to remain esterified. This document serves as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in leveraging this versatile building block for advanced peptide synthesis and drug development.

Introduction: The Role of Side-Chain Protection in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the cornerstone of modern peptide chemistry, enabling the construction of complex peptide sequences with high fidelity.[1] The success of this methodology hinges on the concept of orthogonal protection , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[2][3]

Typically, the temporary Nα-Fmoc group is removed at each cycle with a mild base (e.g., piperidine), while the more permanent side-chain protecting groups (often tert-butyl based) are removed at the end of the synthesis with strong acid (e.g., trifluoroacetic acid, TFA).[4][5]

Fmoc-Glu(OMe)-OH is an L-glutamic acid derivative where the α-amino group is protected by the base-labile Fmoc group, and the γ-carboxyl group is protected by a methyl ester (OMe).[6][7] The methyl ester is stable to the mild basic conditions used for Fmoc removal and, critically, is also stable to the strong acid (TFA) used for standard final cleavage.[8] This property places Fmoc-Glu(OMe)-OH in a distinct category from Fmoc-Glu(OtBu)-OH and dictates its specific applications. It is not a direct substitute but rather a specialized tool for:

  • Synthesizing peptides with a C-terminal methyl ester on the glutamic acid side chain.

  • Enabling orthogonal deprotection of the Glu side chain on the solid support for on-resin modifications, such as cyclization or conjugation.[9]

  • Improving the solubility and stability of certain peptide sequences.

Quantitative Data and Comparative Analysis

While direct comparative studies on coupling efficiency are sparse, the performance of Fmoc-Glu(OMe)-OH can be inferred from established principles of SPPS. Coupling efficiency is generally high but is more dependent on the coupling reagents, sequence context, and reaction conditions than on the specific ester protecting group.

Table 1: Properties of Fmoc-Glu(OMe)-OH
PropertyValueSource(s)
CAS Number 145038-50-2[6][7]
Molecular Formula C₂₁H₂₁NO₆[7]
Molecular Weight 383.39 g/mol [6][10]
Typical Purity (HPLC) ≥97%[6]
Storage Conditions Sealed, dry, room temperature or 2–8°C[6]
Table 2: Orthogonality and Deprotection Conditions for Glutamic Acid Side Chains
DerivativeSide-Chain GroupDeprotection ConditionOrthogonality to Fmoc/TFA CleavageCommon Use CaseSource(s)
Fmoc-Glu(OtBu)-OH tert-Butyl EsterStrong Acid (e.g., >90% TFA)Standard/Compatible: Cleaved simultaneously with resin cleavage and other tBu-based groups.Routine incorporation of Glu in standard Fmoc SPPS.[5][11]
Fmoc-Glu(OMe)-OH Methyl Ester Saponification (e.g., NaOH, TMSONa) or other nucleophilic/hydrolytic methods.Orthogonal: Stable to piperidine and TFA. Requires a separate, dedicated deprotection step.Peptides with final Glu(OMe); on-resin cyclization via side chain.[9][12]
Fmoc-Glu(OAll)-OH Allyl EsterPd(0) catalysis (e.g., Pd(PPh₃)₄) with a scavenger.Orthogonal: Stable to piperidine and TFA. Allows for very mild, specific side-chain deprotection.On-resin modification, synthesis of protected fragments, glycopeptides.[8]

Experimental Protocols and Methodologies

Standard Coupling Protocol for Fmoc-Glu(OMe)-OH in SPPS

This protocol outlines a single coupling cycle for incorporating Fmoc-Glu(OMe)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Glu(OMe)-OH (3–5 equivalents relative to resin loading)

  • Coupling Reagent: HBTU (3–5 eq.) or DIC (3–5 eq.)

  • Additive (if using DIC): Oxyma Pure or HOBt (3–5 eq.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6–10 eq.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF. Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.[13][14]

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-Glu(OMe)-OH, HBTU (or DIC/Oxyma), in DMF.

    • Add DIPEA to the solution. The solution will typically change color.

    • Allow the mixture to pre-activate for 2-5 minutes.[15]

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.[13]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Orthogonal Deprotection of the Methyl Ester Side Chain (Saponification)

This protocol is performed after the full peptide sequence is assembled but before final cleavage from the resin. It is used to expose the γ-carboxyl group for further modification.

Warning: Standard saponification with aqueous bases like NaOH can damage the ester linkage to Wang or Rink resins and may cause racemization. Milder, non-aqueous methods are preferred.[9]

Method: Using Sodium Trimethylsilanolate (TMSONa) This method provides efficient, non-aqueous conversion of the methyl ester to the carboxylate salt.[9]

Materials:

  • Fully assembled, N-terminally Fmoc-protected peptide-resin

  • Sodium Trimethylsilanolate (TMSONa) (10-20 equivalents)

  • Anhydrous solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)[9]

  • Washing Solvents: THF, DCM, DMF, dilute acid (e.g., 0.5% HCl in dioxane for neutralization if needed)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen anhydrous solvent (THF or DCM).

  • Saponification Reaction:

    • Prepare a solution of TMSONa in the anhydrous solvent.

    • Add the TMSONa solution to the resin.

    • Agitate the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS to confirm the mass shift corresponding to ester hydrolysis.

  • Washing and Neutralization:

    • Drain the reaction mixture.

    • Wash the resin extensively with THF, then DCM, then DMF.

    • To protonate the resulting carboxylate, a very mild acidic wash can be performed, followed by extensive DMF washing.

  • Further Steps: The resin now has a free side-chain carboxyl group, ready for on-resin cyclization or conjugation, followed by standard final cleavage.

Final Cleavage and Global Deprotection

This protocol is for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups. Note: This procedure will not cleave the methyl ester of a Glu(OMe) residue.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture like TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for peptides without sensitive residues.

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[16]

    • Agitate at room temperature for 2-4 hours.[17]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Concentrate the filtrate slightly under a stream of nitrogen.

    • Add the concentrated TFA solution dropwise into a flask of cold diethyl ether (approx. 10x volume) to precipitate the crude peptide.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase HPLC.

Visualizations: Workflows and Decision Models

Diagram 1: SPPS Workflow for Fmoc-Glu(OMe)-OH Incorporation

spips_workflow cluster_cycle SPPS Cycle Resin Start: Peptide-Resin (Free Amine) Activation Activate: Fmoc-Glu(OMe)-OH + HBTU/DIPEA Coupling Couple (1-2 hours) Activation->Coupling Add to Resin Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Deprotect: 20% Piperidine in DMF Wash1->Deprotection End Proceed to Side-Chain Mod or Final Cleavage Wash1->End Final AA Coupled Wash2 Wash (DMF, DCM) Deprotection->Wash2 Wash2->Resin Next Amino Acid

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-Glu(OMe)-OH.

Diagram 2: Decision Logic for Glutamic Acid Protecting Group Selection

protecting_group_logic Start Goal: Incorporate Glutamic Acid Q1 Is standard Fmoc/tBu SPPS sufficient? Start->Q1 Use_OtBu Use Fmoc-Glu(OtBu)-OH Q1->Use_OtBu Yes Q2 Need to modify Glu side chain on-resin? Q1->Q2 No Q3 Is final peptide intended to be a γ-methyl ester? Q2->Q3 No Use_OMe Use Fmoc-Glu(OMe)-OH Q2->Use_OMe Yes, via Saponification Use_OAll Use Fmoc-Glu(OAll)-OH Q2->Use_OAll Yes, via mild Pd(0) Q3->Use_OMe Yes Other Consider other orthogonal groups Q3->Other No

Caption: Decision tree for selecting an appropriate side-chain protecting group for glutamic acid.

Diagram 3: Orthogonal Deprotection Strategies in Fmoc-SPPS

orthogonal_deprotection cluster_deprotection Peptide Protected Peptide on Resin Nα-Fmoc SideChain-OtBu SideChain-OMe SideChain-OAll Piperidine Piperidine (Mild Base) Peptide:f0->Piperidine Cleaves TFA TFA (Strong Acid) Peptide:f1->TFA Cleaves Saponification TMSONa / Base (Nucleophilic) Peptide:f2->Saponification Cleaves Palladium Pd(PPh₃)₄ (Catalytic) Peptide:f3->Palladium Cleaves Piperidine->Peptide:f1 Stable Piperidine->Peptide:f2 Stable Piperidine->Peptide:f3 Stable TFA->Peptide:f0 Stable TFA->Peptide:f2 Stable TFA->Peptide:f3 Stable

Caption: Compatibility of different protecting groups with common deprotection reagents in SPPS.

Conclusion and Future Outlook

Fmoc-Glu(OMe)-OH is a specialized but indispensable reagent in the peptide chemist's toolbox. Its defining feature—the TFA-stable methyl ester side chain—provides a pathway for synthesizing peptides with modified side chains or for constructing complex architectures like cyclic peptides through on-resin manipulations. While not a routine replacement for Fmoc-Glu(OtBu)-OH, its strategic application enables synthetic routes that are otherwise inaccessible within the standard Fmoc/tBu framework. Understanding the principles of its orthogonal deprotection is key to harnessing its full potential. As the demand for sophisticated peptide therapeutics, including constrained peptides and peptide-drug conjugates, continues to grow, the strategic use of reagents like Fmoc-Glu(OMe)-OH will remain critical for innovation in drug discovery and biochemical research.

References

The Strategic Role of Fmoc-Glu-OMe in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, peptide-based therapeutics have emerged as a highly promising class of molecules, offering high specificity and potency. The synthesis of these complex biomolecules relies on the precise and efficient assembly of amino acid building blocks. Among these, protected amino acid derivatives play a pivotal role. This technical guide delves into the core functionalities and applications of N-α-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu-OMe), a key reagent in solid-phase peptide synthesis (SPPS). We will explore its chemical properties, provide detailed experimental protocols for its use, and discuss its impact on the development of novel therapeutics, including targeted drug delivery systems and modulators of critical signaling pathways.

Introduction: The Importance of Protected Amino Acids in Peptide Synthesis

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the way peptides are created. The method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked with protecting groups.[1]

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids, and its use is a cornerstone of modern SPPS.[2] For trifunctional amino acids like glutamic acid, the side-chain carboxylic acid group also requires protection to prevent branching of the peptide chain. The choice of this side-chain protecting group is critical as it must be stable to the conditions used for Fmoc group removal (typically piperidine in DMF) and be removable under conditions that do not degrade the final peptide.

This compound, with its methyl ester protection of the γ-carboxyl group, offers a unique set of properties that make it a valuable tool in the drug discovery arsenal.

Physicochemical Properties and Advantages of this compound

This compound is a versatile building block in peptide synthesis.[3] Its physicochemical properties are summarized in the table below. The methyl ester protecting group provides a balance of stability and reactivity, making it suitable for a variety of synthetic strategies.

PropertyValueReference
Synonyms Fmoc-L-Glu(OMe)-OH, Fmoc-L-glutamic acid 5-methyl ester[3]
CAS Number 145038-50-2[3]
Molecular Formula C21H21NO6[3][4]
Molecular Weight 383.36 g/mol [3][4]
Appearance White powder[3]
Purity ≥ 98% (HPLC)[3]
Melting Point 110 - 120 °C[3]
Storage Conditions 0 - 8 °C[3]

The primary advantage of the methyl ester as a protecting group for the glutamic acid side chain lies in its relative stability and the specific conditions required for its removal. Unlike the more common tert-butyl (tBu) ester, which is cleaved with strong acid (e.g., trifluoroacetic acid, TFA), the methyl ester can be removed under milder, more specific conditions, such as saponification with a mild base, offering an orthogonal protection strategy. This orthogonality is crucial for the synthesis of complex peptides with multiple functionalities.

Core Applications in Drug Discovery

The unique characteristics of this compound make it a valuable component in several key areas of drug discovery.

Peptide-Based Therapeutics

This compound is a fundamental building block for the synthesis of a wide range of peptide-based drugs.[3] Peptides are increasingly being developed as therapeutics for cancer, diabetes, and autoimmune disorders due to their high specificity and biological activity.[5] The incorporation of glutamic acid can be critical for the peptide's structure, solubility, and interaction with its biological target.

Targeted Drug Delivery

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target side effects. Peptides synthesized using building blocks like this compound can be designed as targeting ligands that bind to specific receptors on diseased cells.[3] For example, peptides containing the Arg-Gly-Asp (RGD) sequence are known to target integrin receptors, which are often overexpressed on cancer cells.[6][7]

Bioconjugation and Drug Conjugates

The glutamic acid side chain provides a handle for the conjugation of other molecules, such as small molecule drugs, imaging agents, or polymers like polyethylene glycol (PEG) to improve pharmacokinetic properties. The methyl ester of this compound can be selectively removed to reveal a carboxylic acid for subsequent conjugation reactions.

Experimental Protocols

The following section provides a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Glu(OMe)-OH

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system for purification and analysis

Synthesis Workflow

The overall workflow for solid-phase peptide synthesis is depicted in the following diagram.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling  Add Fmoc-Glu(OMe)-OH Washing Washing Coupling->Washing Washing->Fmoc_Deprotection  Repeat for next amino acid Final_Deprotection Final Deprotection Washing->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol
  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-Glu(OMe)-OH:

    • In a separate vial, dissolve 4 equivalents of Fmoc-Glu(OMe)-OH, 4 equivalents of OxymaPure®, and 4 equivalents of DIC in DMF.

    • Pre-activate the mixture for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage from Resin and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

    • Purify the peptide by preparative reverse-phase HPLC.

    • Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the desired peptide.

Role in Targeting Signaling Pathways

Peptides synthesized using this compound can be designed to interact with and modulate various signaling pathways implicated in disease. A prominent example is the targeting of integrin signaling pathways.

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Their signaling is crucial for cell survival, proliferation, and migration. Dysregulation of integrin signaling is a hallmark of cancer, promoting tumor growth and metastasis.

Integrin_Signaling cluster_membrane Cell Membrane Integrin Integrin Receptor FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates ECM Extracellular Matrix (ECM) ECM->Integrin binds RGD_Peptide RGD Peptide (Synthesized with this compound) RGD_Peptide->Integrin blocks binding Downstream Downstream Signaling (Proliferation, Survival, Migration) FAK->Downstream

Caption: Simplified integrin signaling pathway and its inhibition by RGD peptides.

As illustrated in the diagram, peptides containing the RGD motif can act as competitive inhibitors of the natural interaction between integrins and the extracellular matrix. By blocking this interaction, these synthetic peptides can disrupt downstream signaling cascades that are vital for cancer cell progression. The inclusion of glutamic acid residues, introduced via this compound, can be crucial for the peptide's conformation and binding affinity to the integrin receptor.

Quantitative Data and Comparative Analysis

While direct quantitative comparisons of peptide stability or drug efficacy specifically attributable to the use of this compound versus other protected glutamic acid derivatives are not extensively available in the literature, a qualitative comparison of different side-chain protecting groups for glutamic acid can be made.

Protecting GroupCleavage ConditionsKey Features
Methyl ester (OMe) Saponification (e.g., NaOH)Orthogonal to acid-labile protecting groups; useful for on-resin cyclization.
tert-Butyl ester (OtBu) Strong acid (e.g., TFA)Most common; compatible with standard Fmoc-SPPS cleavage.[8]
Allyl ester (OAll) Pd(0) catalystOrthogonal to both acid- and base-labile groups; useful for complex peptide synthesis.[9]
2-Phenylisopropyl ester (O-2-PhiPr) Mild acid (1% TFA in DCM)Highly acid-labile; allows for selective deprotection on-resin.[10]

The choice of protecting group significantly impacts the synthetic strategy and the potential for side reactions. For instance, the widely used OtBu group is cleaved simultaneously with the peptide from the resin in the final TFA step. In contrast, the OMe group's stability to acid allows for its retention during cleavage, enabling further selective modification of the glutamic acid side chain in solution.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its unique properties, particularly the orthogonality of the methyl ester protecting group, provide synthetic chemists with greater flexibility in the design and synthesis of complex peptide-based therapeutics. From enabling the construction of potent signaling pathway modulators to facilitating the development of targeted drug delivery systems, this compound continues to be a critical tool in the quest for novel and more effective medicines. The detailed understanding of its application, as outlined in this guide, is essential for researchers and scientists working at the forefront of peptide drug development.

References

Fmoc-Glu-OMe: An In-depth Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-Glu-OMe (Nα-Fmoc-L-glutamic acid γ-methyl ester) as a crucial building block in solid-phase peptide synthesis (SPPS). It details its physicochemical properties, its strategic use in comparison to the more common tert-butyl protected counterpart, and provides detailed experimental protocols for its application.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the amino acid glutamic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a methyl ester (OMe). In peptide synthesis, particularly Fmoc-based SPPS, protecting the reactive side chains of amino acids is essential to prevent unwanted side reactions during peptide chain elongation.[1]

While the tert-butyl (OtBu) ester is the most common protecting group for the glutamic acid side chain, the methyl ester offers unique advantages due to its different deprotection chemistry. This allows for orthogonal protection strategies, enabling the selective deprotection of the methyl ester while other protecting groups, including the acid-labile OtBu group, remain intact.[2] This feature is particularly valuable in the synthesis of complex peptides, such as cyclic or branched peptides, and for on-resin modifications.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following table provides a comparison with the commonly used Fmoc-Glu(OtBu)-OH.

PropertyFmoc-Glu(OMe)-OHFmoc-Glu(OtBu)-OH
Synonyms Fmoc-L-Glu(OMe)-OH, N-Fmoc-L-glutamic acid γ-methyl esterFmoc-L-Glu(OtBu)-OH, N-Fmoc-L-glutamic acid γ-tert-butyl ester
CAS Number 145038-50-2[4]71989-18-9[5]
Molecular Formula C₂₁H₂₁NO₆[4]C₂₄H₂₇NO₆[5]
Molecular Weight 383.36 g/mol [4]425.47 g/mol
Appearance White powder[4]White to off-white solid[5]
Melting Point 110 - 120 °C[4]80 - 95 °C
Purity (HPLC) ≥ 98%[4]≥ 98.0%
Storage Conditions 0 - 8 °C[4]2 - 8 °C

Strategic Application in Peptide Synthesis: OMe vs. OtBu

The choice between a methyl ester and a tert-butyl ester for the side-chain protection of glutamic acid is a strategic one, dictated by the overall synthetic plan.

Fmoc-Glu(OtBu)-OH:

  • Standard Choice: It is the default choice for routine linear peptide synthesis.[6]

  • Deprotection: The OtBu group is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from most standard resins (e.g., Wang or Rink amide resin).[7]

  • Advantages: Its widespread use means its behavior in SPPS is well-documented. It offers excellent stability during the base-mediated Fmoc deprotection steps.

Fmoc-Glu(OMe)-OH:

  • Orthogonal Protection: The methyl ester is stable to the acidic conditions used to cleave t-butyl-based protecting groups and some acid-labile resins. It can be selectively removed using nucleophilic or saponification conditions, which do not affect OtBu or other acid-labile groups.[2]

  • Applications: This orthogonality is exploited in the synthesis of:

    • Cyclic peptides: On-resin side-chain to side-chain cyclization can be achieved by selectively deprotecting the methyl ester of a glutamic acid residue and the protecting group of another amino acid (e.g., the Mtt group of a lysine residue) and forming a lactam bridge.

    • Branched peptides: The deprotected side-chain carboxyl group can serve as an anchor point for the synthesis of a second peptide chain.

    • Peptide modifications: The free carboxyl group can be selectively modified on-resin, for example, by conjugation to other molecules.

The following diagram illustrates the principle of orthogonal protection in peptide synthesis.

Orthogonal_Protection Resin Resin-Peptide-(Fmoc)N-... Deprotection1 20% Piperidine in DMF Resin->Deprotection1 Fmoc removal Coupling Couple next Fmoc-AA-OH Deprotection1->Coupling FinalPeptide Resin-Peptide-Glu(OMe)-Lys(Boc)-... Coupling->FinalPeptide Chain elongation Selective_Deprotection_OMe Saponification (e.g., LiOH) FinalPeptide->Selective_Deprotection_OMe Selective_Deprotection_Boc Mild Acid (e.g., 1% TFA) Cyclization On-resin Cyclization Selective_Deprotection_OMe->Cyclization Selective Glu side-chain deprotection Final_Cleavage Strong Acid (e.g., 95% TFA) Cyclization->Final_Cleavage CyclicPeptide Cyclic Peptide Final_Cleavage->CyclicPeptide Cleavage from resin & side-chain deprotection

Orthogonal protection strategy for on-resin cyclization.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in SPPS. Optimization may be required based on the specific peptide sequence and other amino acids involved.

Standard Fmoc-SPPS Cycle for Incorporation of Fmoc-Glu(OMe)-OH

This protocol outlines a single cycle for the addition of Fmoc-Glu(OMe)-OH to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Glu(OMe)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Activation base (e.g., DIEA, NMM)

  • DMF (Peptide synthesis grade)

  • DCM (ACS grade)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-Glu(OMe)-OH:

    • In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF.

    • Add the activation base (e.g., DIEA, 2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

The following diagram illustrates the general workflow of a single Fmoc-SPPS cycle.

SPPS_Workflow Start Start: Resin-Peptide-(Fmoc)N-... Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Glu(OMe)-OH, Coupling Reagents) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End End: Resin-Peptide-Glu(OMe)-(Fmoc)N-... Wash2->End

General workflow of an Fmoc-SPPS cycle.
Selective On-Resin Deprotection of the Methyl Ester Side Chain

This protocol describes the saponification of the methyl ester of a glutamic acid side chain while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing a Glu(OMe) residue

  • Lithium hydroxide (LiOH)

  • THF/Water or other suitable solvent mixture

  • DMF (Peptide synthesis grade)

  • DCM (ACS grade)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen solvent system (e.g., a mixture of THF and water) for 30-60 minutes.

  • Saponification:

    • Prepare a solution of LiOH (e.g., 1 M in water).

    • Add the LiOH solution to the swollen resin. The exact concentration and reaction time will need to be optimized for the specific peptide to ensure complete deprotection without significant side reactions. A typical starting point is to use a 2-10 fold molar excess of LiOH and monitor the reaction over several hours.

  • Neutralization and Washing:

    • After the reaction is complete, drain the basic solution.

    • Wash the resin extensively with water to remove excess LiOH.

    • Wash with a dilute acid solution (e.g., 1% acetic acid in DMF) to neutralize any remaining base, followed by extensive washing with DMF and DCM.

  • Confirmation of Deprotection: The successful deprotection can be confirmed by cleaving a small amount of the peptide from the resin and analyzing it by mass spectrometry to observe the mass change corresponding to the hydrolysis of the methyl ester.

Data Presentation: Comparative Overview

While direct head-to-head quantitative comparisons of coupling efficiency and final peptide purity for Fmoc-Glu(OMe)-OH versus Fmoc-Glu(OtBu)-OH are not extensively published, the following table provides a qualitative and inferred comparison based on general principles of peptide chemistry.

ParameterFmoc-Glu(OMe)-OHFmoc-Glu(OtBu)-OHRationale/Comments
Coupling Efficiency Generally highGenerally highThe smaller steric hindrance of the methyl group compared to the tert-butyl group may lead to slightly faster coupling kinetics in some cases, although with modern coupling reagents, this difference is often negligible for standard sequences.
Risk of Side Reactions LowLowFor glutamic acid, unlike aspartic acid, the risk of aspartimide formation is generally low. The choice of protecting group has a minimal impact on this specific side reaction.
Final Peptide Purity HighHighThe purity of the final peptide is more dependent on the efficiency of the individual coupling and deprotection steps, the peptide sequence itself, and the purification method, rather than the choice between these two protecting groups for a standard linear peptide.[8]
Synthetic Versatility HighModerateThe key advantage of the methyl ester is its orthogonality, which allows for more complex synthetic routes that are not possible with the standard acid-labile tert-butyl ester.[2]

Conclusion

This compound is a valuable building block in the arsenal of the peptide chemist. While Fmoc-Glu(OtBu)-OH remains the workhorse for the routine synthesis of linear peptides, the orthogonal nature of the methyl ester in this compound provides a strategic advantage for the synthesis of complex peptides requiring on-resin side-chain modification, such as cyclization or branching. A thorough understanding of its properties and the specific protocols for its use and deprotection, as outlined in this guide, will enable researchers and drug development professionals to leverage the full potential of this versatile reagent in their synthetic endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc Protecting Group Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is due to its unique lability under mild basic conditions, which enables an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3] This allows for the efficient and high-fidelity assembly of complex peptide chains.[1] This technical guide provides a comprehensive overview of Fmoc chemistry, including its core mechanisms, application in SPPS, detailed experimental protocols, and strategies to mitigate common side reactions.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group is rooted in its distinct chemical properties, which govern both its application as a protective shield for amines and its selective removal.

Protection of Amines

The Fmoc group is introduced as a carbamate to temporarily block the α-amino group of an amino acid, thereby preventing self-coupling during peptide synthesis.[1] The protection is typically achieved by reacting the amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1][4] Fmoc-OSu is often preferred as it reduces the formation of undesired Fmoc-dipeptide byproducts.[1][4] The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.[4]

G cluster_protection Fmoc Protection Mechanism AminoAcid R-NH₂ (Amino Acid) ProtectedAA R-NH-Fmoc AminoAcid->ProtectedAA  + Fmoc-OSu FmocOSu Fmoc-OSu Succinimide N-Hydroxysuccinimide ProtectedAA->Succinimide  + byproduct Base Base (e.g., NaHCO₃) Base->AminoAcid  activates

Diagram 1: Fmoc protection of an amino acid.
The Deprotection Mechanism

The key to the Fmoc group's utility is its selective removal under mild basic conditions.[1] The electron-withdrawing nature of the fluorenyl ring system makes the proton at the C9 position acidic.[1] This allows for its abstraction by a mild base, most commonly a secondary amine like piperidine, initiating a β-elimination (E1cB) reaction.[1][] This process liberates the free amine, carbon dioxide, and dibenzofulvene.[6] The piperidine used for deprotection also acts as a scavenger, forming a stable adduct with the dibenzofulvene byproduct and preventing it from undergoing side reactions with the newly liberated amine.[2][7]

G cluster_deprotection Fmoc Deprotection (E1cB Mechanism) FmocPeptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate (at C9 of Fluorenyl) FmocPeptide->Intermediate1 + Piperidine (Proton Abstraction) Piperidine Piperidine (Base) Dibenzofulvene Dibenzofulvene Intermediate1->Dibenzofulvene Elimination CarbamicAcid Unstable Carbamic Acid Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine (Scavenging) FreeAmine H₂N-Peptide (Free Amine) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂

Diagram 2: Mechanism of Fmoc deprotection by piperidine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc chemistry is the dominant strategy for SPPS, valued for its mild conditions and suitability for automation.[3] The synthesis involves a repetitive cycle of steps performed on a solid support (resin).[8][9]

The Orthogonal Protection Strategy

Orthogonality is a critical concept in SPPS, where multiple classes of protecting groups are used that can be removed under different conditions without affecting each other.[10][11] The Fmoc/tBu strategy is the most common example:[11][12]

  • Nα-Amino Protection : The base-labile Fmoc group is used for temporary protection of the N-terminus.[8][12]

  • Side-Chain Protection : Acid-labile groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt), are used for "permanent" protection of reactive amino acid side chains.[3][8]

  • Resin Linker : The peptide is anchored to the resin via a linker that is also cleaved by strong acid, typically during the final step.[12]

This orthogonality ensures that only the N-terminal Fmoc group is removed in each cycle, while the side-chain protecting groups and the peptide-resin linkage remain intact until the final acid-mediated cleavage.[3][8]

G cluster_ortho Orthogonal Protection in Fmoc-SPPS Fmoc Nα-Fmoc Group SideChain Side-Chain Groups (e.g., Boc, tBu, Trt) Linker Resin Linker (e.g., Wang, Rink) Base Mild Base (e.g., Piperidine) Base->Fmoc Cleaves Base->SideChain Stable Base->Linker Stable Acid Strong Acid (e.g., TFA) Acid->SideChain Cleaves Acid->Linker Cleaves

Diagram 3: Orthogonality of protecting groups in Fmoc-SPPS.
The Fmoc-SPPS Cycle

The synthesis of a peptide chain proceeds through a series of repeated cycles, each adding one amino acid.

G cluster_spps The Fmoc-SPPS Workflow Start Start: Resin-Bound Amino Acid (Fmoc-AA-Resin) Deprotection 1. Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection elongate peptide End Final Cleavage (TFA Cocktail) Repeat->End full length

Diagram 4: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Advantages over Boc Chemistry

The Fmoc strategy offers several significant advantages over the older tert-butyloxycarbonyl (Boc) chemistry.

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protection Base-labile (Fmoc)Acid-labile (Boc)
Deprotection Reagent Mild Base (e.g., 20% Piperidine in DMF)[][14]Strong Acid (e.g., TFA)[15]
Side-Chain Protection Acid-labile (tBu, Boc, Trt)Very strong acid-labile (Bzl) or HF-labile
Final Cleavage Strong Acid (TFA)[3]Very Strong, Hazardous Acid (HF, TFMSA)[3][16]
Key Advantages Milder conditions, better for sensitive residues, less hazardous final cleavage, true orthogonality.[3][8][]Better for aggregating/hydrophobic sequences, lower reagent cost.[][15]

The milder conditions of Fmoc chemistry are particularly advantageous for synthesizing peptides with post-translational modifications, such as phosphorylation and glycosylation.[3][17]

Experimental Data and Protocols

Precise and reproducible protocols are essential for successful peptide synthesis. This section provides quantitative data and standardized procedures for key steps in Fmoc chemistry.

Quantitative Data Tables

Table 1: Typical Fmoc Deprotection Conditions

Reagent Concentration (v/v) Solvent Typical Reaction Time Notes
Piperidine 20% DMF 2 x (2-10 minutes)[18] The most common and effective reagent.[18] A two-step treatment is recommended for efficiency.[18]
4-Methylpiperidine (4MP) 20% DMF 10 minutes Similar efficiency to piperidine.[19][20]
Piperazine (PZ) 10% (w/v) 9:1 DMF/Ethanol >10 minutes Less efficient at short times but causes fewer side reactions.[19][21]

| DBU | 2-5% | DMF | Shorter than piperidine | Stronger, non-nucleophilic base.[18] Can increase risk of side reactions like aspartimide formation; often used with a piperidine scavenger.[18][22] |

Table 2: Common TFA Cleavage Cocktails for Final Deprotection | Cocktail Name | Composition (TFA/Scavenger/...) | Scavenger(s) & Purpose | Typical Reaction Time | | :--- | :--- | :--- | :--- | | Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | TIS (Triisopropylsilane): Reduces Trt, Pbf groups. Water : Traps t-butyl cations. | 2-3 hours[23] | General-purpose cocktail for most peptides. | | Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Phenol : Scavenger for Tyr, Trp. Thioanisole : Scavenger for Arg. EDT (Ethanedithiol): Scavenger for Trp. | 2-4 hours[24] | "Universal" cocktail for complex peptides, especially those with multiple Arg, Met, Cys, or Trp residues. | | TMSBr | TMSBr, TFA, Thioanisole, m-cresol, EDT | TMSBr (Trimethylsilyl bromide): Powerful acid for rapid removal of Arg(Mtr) groups.[25][26] | 15-60 minutes[25][26] | Used for peptides with difficult-to-remove protecting groups like Arg(Mtr). |

Key Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle (Manual Synthesis)

  • Resin Swelling : Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes in a reaction vessel.[27][28]

  • Fmoc Deprotection : Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15 minutes.[28]

  • Washing : Drain the deprotection solution. Wash the resin thoroughly with DMF (5-6 times), followed by DCM (3 times), and finally DMF (3 times) to remove all residual piperidine.[28]

  • Amino Acid Coupling :

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5-10 minutes.[28]

    • Add the activated amino acid solution to the washed resin.

    • Agitate the mixture for 1-2 hours at room temperature.[28]

  • Monitoring : Perform a qualitative test (e.g., Kaiser ninhydrin test) on a few resin beads to confirm the absence of free primary amines, indicating complete coupling.[25][29] A negative (yellow) test indicates completion.

  • Washing : Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[28] The resin is now ready for the next cycle starting from Step 2.

Protocol 2: Protection of an Amino Acid with Fmoc-OSu

  • Dissolution : Dissolve the free amino acid in a 10% aqueous sodium carbonate solution.[1]

  • Addition : Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the stirring amino acid solution.[1]

  • Reaction : Stir the mixture at room temperature for 4-24 hours, monitoring by TLC.[1]

  • Workup : Once the reaction is complete, dilute with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 1-2 with dilute HCl.[4]

  • Extraction : Extract the precipitated Fmoc-amino acid with an organic solvent like ethyl acetate.[1]

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, which can be further purified if necessary.[1]

Protocol 3: Final Cleavage from Resin and Deprotection

  • Final Deprotection : After the final coupling step, remove the N-terminal Fmoc group as described in Protocol 1, Step 2.

  • Resin Preparation : Wash the peptide-resin extensively with DMF, then DCM, and finally methanol. Dry the resin thoroughly under vacuum.[24][28]

  • Cleavage : Place the dried peptide-resin in a reaction vessel. Add a freshly prepared cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5), using approximately 10 mL per gram of resin.[23][28]

  • Reaction : Gently agitate the mixture at room temperature for 2-3 hours.[23][28]

  • Peptide Collection : Filter the mixture to separate the resin and collect the TFA filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[26]

  • Precipitation : Concentrate the TFA solution under a stream of nitrogen. Add the concentrated solution to a large volume of cold diethyl ether to precipitate the crude peptide.[26][28]

  • Isolation : Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times. Dry the final peptide pellet under vacuum.[28] The crude peptide can then be purified by reverse-phase HPLC.

Common Side Reactions and Mitigation Strategies

While robust, Fmoc chemistry is susceptible to several sequence-dependent side reactions.

  • Aspartimide Formation : This is the most serious side reaction, occurring when a peptide sequence containing aspartic acid is exposed to the basic deprotection conditions.[17] The side-chain carboxylate attacks the backbone amide bond, forming a cyclic imide. This intermediate can then be opened by piperidine or water to form α- and β-aspartyl peptides, often with racemization.[17]

    • Prone Sequences : -Asp-Gly-, -Asp-Asn-, and -Asp-Cys- are particularly susceptible.[17]

    • Mitigation : Additives like 0.1 M HOBt or Oxyma to the piperidine deprotection solution can suppress aspartimide formation.[17][25] Using a stronger, non-nucleophilic base like DBU for deprotection can exacerbate the problem.[30]

  • Diketopiperazine (DKP) Formation : This side reaction involves the intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin. It is most prevalent when proline or glycine are in the first two positions of the sequence.[31]

    • Mitigation : Use a sterically hindered resin, such as 2-chlorotrityl chloride resin, which inhibits the cyclization reaction.[31]

  • Racemization : The loss of stereochemical integrity can occur during the activation and coupling steps, particularly for sensitive residues like histidine and cysteine.[16][17][32]

    • Mitigation : Use of additives like HOBt or Oxyma with the coupling reagent can minimize racemization. Careful selection of coupling reagents and base is also critical.[]

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is an indispensable tool in modern peptide chemistry.[1] Its unique base-lability provides a mild, efficient, and orthogonal approach to the synthesis of a vast array of peptides.[3][9] A thorough understanding of its core chemistry, the nuances of the SPPS cycle, and potential side reactions enables researchers and drug development professionals to harness the full power of this strategy, facilitating the creation of complex peptides for therapeutic and research applications.

References

A Deep Dive into Solid-Phase Peptide Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into peptides.[1][2] Developed by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this innovation, SPPS revolutionized peptide synthesis.[3] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin.[3][4] This approach simplifies the purification process, as excess reagents and by-products can be easily removed by filtration and washing, eliminating the need for complex purification steps between each amino acid addition.[1][5]

This technical guide provides an in-depth exploration of the principles, methodologies, and key considerations in SPPS, tailored for researchers, scientists, and professionals in drug development.

Core Principles of SPPS

The SPPS process is a cyclical series of chemical reactions, each meticulously designed for precision and high yield. The general workflow involves the following key stages:

  • Resin Selection and Preparation: The synthesis begins with an insoluble polymer support, or resin, which provides a stable anchor for the growing peptide chain.[3][4] Common resins include those based on polystyrene (cross-linked with divinylbenzene) and polyethylene glycol (PEG).[4][6] The choice of resin is critical as it influences swelling properties, loading capacity, and the conditions for final peptide cleavage.[6][7]

  • First Amino Acid Attachment (Anchoring): The C-terminal amino acid of the target peptide is covalently attached to the resin via a linker.[3][8] This initial amino acid has its α-amino group temporarily protected to prevent self-polymerization.[8]

  • Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed, exposing a free amine for the next coupling reaction.[3]

  • Amino Acid Coupling: The next Nα-protected amino acid is activated and then coupled to the free amine of the preceding amino acid on the resin, forming a new peptide bond.[3][9] Coupling agents are used to facilitate this reaction and ensure high efficiency.[3]

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and soluble by-products.[1][8]

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the desired sequence.[3]

  • Cleavage and Final Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin support.[3] Concurrently, any protecting groups on the amino acid side chains are removed.[10] This step typically involves treatment with a strong acid.[3]

  • Purification and Analysis: The final crude peptide is purified, most commonly using high-performance liquid chromatography (HPLC), to isolate the target peptide from any impurities generated during the synthesis.[3][7]

Protecting Group Strategies: Fmoc vs. Boc

The choice of the temporary Nα-protecting group defines the two predominant strategies in SPPS: Fmoc/tBu and Boc/Bzl.[10][11]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: This is currently the most widely used method.[11][12] The Fmoc group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12][] The side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu) and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[10][12] This strategy is considered "orthogonal" because the Nα and side-chain protecting groups are removed under different chemical conditions, allowing for greater flexibility and milder overall synthesis conditions.[8][10]

  • Boc (tert-butyloxycarbonyl) Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection, which is removed by treatment with TFA.[5][11] The side-chain protecting groups (often benzyl-based, Bzl) are more stable and require a very strong acid, such as hydrogen fluoride (HF), for their removal during the final cleavage step.[5][14] While robust, the harsh acidic conditions of the Boc strategy can limit its compatibility with sensitive peptides and requires specialized equipment.[12][14]

Comparison of Fmoc and Boc Strategies
FeatureFmoc StrategyBoc Strategy
Nα-Protection Base-labile (e.g., 20% Piperidine in DMF)Acid-labile (e.g., TFA)
Side-Chain Protection Acid-labile (e.g., TFA)Strong acid-labile (e.g., HF)
Cleavage Cocktail Mild (e.g., TFA-based)Harsh (e.g., HF/anisole)
Orthogonality Fully OrthogonalPartial
Automation Standard for automated synthesizersLess common for modern commercial synthesizers
Handling Precautions Standard laboratory glasswareRequires specialized HF-resistant apparatus
Compatibility with PTMs Generally compatibleLimited due to harsh cleavage conditions

Key Chemical Reactions and Reagents

Successful SPPS relies on a suite of well-characterized chemical reactions and reagents.

Resins and Linkers

The solid support is a critical component of SPPS. Polystyrene resins cross-linked with 1% divinylbenzene are the most common.[1][4] The linker is a chemical moiety that connects the first amino acid to the resin and determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for cleavage.[7][15]

  • Wang Resin: Used for synthesizing peptides with a C-terminal carboxylic acid. Cleavage is typically achieved with TFA.[6]

  • Rink Amide Resin: Employed for the synthesis of peptide amides. Cleavage from this resin also utilizes TFA.[6][9]

Coupling Reagents

Coupling reagents (or activators) are used to form the peptide bond by activating the carboxylic acid group of the incoming amino acid.[2] Common classes of coupling reagents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).

  • Aminium/Uronium and Phosphonium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient and commonly used.[16][17]

Deprotection Reagents
  • Piperidine: A 20% solution in DMF is the standard reagent for Fmoc group removal.[12]

  • Trifluoroacetic Acid (TFA): Used for the removal of Boc groups and for the final cleavage and deprotection of side chains in the Fmoc strategy.[12]

Cleavage Cocktails

The final cleavage step uses a "cocktail" of reagents to release the peptide from the resin and remove side-chain protecting groups. These cocktails typically contain a strong acid (TFA) and scavengers to capture reactive cationic species generated during the process, which could otherwise lead to side reactions.[6][12] Common scavengers include:

  • Triisopropylsilane (TIS): Protects against side reactions involving tryptophan.

  • Water: Acts as a scavenger.

  • 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Used for peptides containing cysteine to prevent side reactions.

Quantitative Data in SPPS

The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide.[12]

Coupling and Deprotection Efficiency

The stepwise yield in SPPS is highly dependent on the efficiency of the coupling and deprotection reactions. Even a small percentage of incomplete reactions in each cycle can lead to a significant decrease in the overall yield of the desired full-length peptide, especially for long sequences.[7][18]

Per-Step EfficiencyOverall Theoretical Yield for a 20-mer PeptideOverall Theoretical Yield for a 50-mer Peptide
98%(0.98)^19 ≈ 68.1%(0.98)^49 ≈ 37.2%
99%(0.99)^19 ≈ 82.7%(0.99)^49 ≈ 61.1%
99.5%(0.995)^19 ≈ 90.9%(0.995)^49 ≈ 78.2%
99.9%(0.999)^19 ≈ 98.1%(0.999)^49 ≈ 95.2%

Note: The number of cycles is one less than the number of amino acids for a linear peptide.

Typical Yields and Purity

Crude peptide purity after cleavage can vary widely depending on the sequence, length, and success of the synthesis.[17] Purification by HPLC is almost always necessary to achieve high purity.[3]

Purity LevelTypical Application
Crude (>50-70%) High-throughput screening, initial antibody production.[7]
>80% Non-quantitative biological assays.
>95% In vitro studies, cell-based assays, enzyme kinetics.
>98% In vivo studies, clinical trials, structural studies (NMR, X-ray crystallography).[7][18]

Experimental Protocols

The following are generalized protocols for the key steps in Fmoc-based SPPS.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin in a suitable reaction vessel.[19]

  • Add a solvent such as dichloromethane (DCM) or DMF to the resin.

  • Allow the resin to swell for at least 30-60 minutes to ensure that the reactive sites are accessible.[19][20]

  • Drain the solvent.

Protocol 2: Nα-Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[12]

  • Agitate the mixture for an initial 2-3 minutes, then drain the solution.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-20 minutes to ensure complete removal of the Fmoc group.[11]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[12]

Protocol 3: Amino Acid Coupling (using HBTU)
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.[21]

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxyl group.[21]

  • Immediately add the activated amino acid solution to the deprotected peptidyl-resin.[12]

  • Agitate the reaction mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended or performed at an elevated temperature.[12][17]

  • After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and then DCM.[12]

  • A qualitative ninhydrin (Kaiser) test can be performed to confirm the completion of the coupling reaction. A blue color indicates the presence of free primary amines, signifying an incomplete reaction.[12]

Protocol 4: Cleavage and Final Deprotection
  • After the final coupling and deprotection steps, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.[12]

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[22]

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[22]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Visualizing SPPS Workflows

The SPPS Cycle

SPPS_Cycle Resin Resin-AA(n) Deprotection Nα-Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Wash Deprotection->Washing1 DeprotectedResin Resin-AA(n)-NH2 Coupling Amino Acid Coupling (Fmoc-AA(n+1)-OH, Activator) DeprotectedResin->Coupling Washing2 Wash Coupling->Washing2 CoupledResin Resin-AA(n)-AA(n+1) CoupledResin->Deprotection Repeat for next cycle Washing1->DeprotectedResin Washing2->CoupledResin Protecting_Group_Strategy Start Start Peptide Synthesis ChooseStrategy Choose Nα-Protecting Group Strategy Start->ChooseStrategy Fmoc Fmoc Strategy ChooseStrategy->Fmoc Base-labile Boc Boc Strategy ChooseStrategy->Boc Acid-labile Fmoc_Deprotection Nα-Deprotection: Base (Piperidine) Fmoc->Fmoc_Deprotection Fmoc_SideChain Side-Chain Protection: Acid-labile (tBu) Fmoc_Deprotection->Fmoc_SideChain Fmoc_Cleavage Final Cleavage: Mild Acid (TFA) Fmoc_SideChain->Fmoc_Cleavage Boc_Deprotection Nα-Deprotection: Acid (TFA) Boc->Boc_Deprotection Boc_SideChain Side-Chain Protection: Strong Acid-labile (Bzl) Boc_Deprotection->Boc_SideChain Boc_Cleavage Final Cleavage: Strong Acid (HF) Boc_SideChain->Boc_Cleavage

References

Methodological & Application

Protocol for the Application of Fmoc-Glu(OMe)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Solid-Phase Peptide Synthesis (SPPS) employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a cornerstone of modern peptide chemistry, enabling the efficient assembly of complex peptide sequences. The selection of appropriately protected amino acid derivatives is critical to the success of SPPS. For the incorporation of glutamic acid, a variety of side-chain protecting groups are available, each offering distinct advantages in terms of stability and cleavage conditions. Fmoc-Glu(OMe)-OH, which features a methyl ester protecting group on the gamma-carboxyl function, is a valuable building block in peptide synthesis.[1] This derivative is compatible with standard Fmoc-SPPS protocols and offers an alternative to the more commonly used tert-butyl (OtBu) protection.[1][2] The methyl ester is generally stable to the basic conditions required for Fmoc group removal and can be cleaved during the final acidolytic cleavage step. This application note provides a detailed protocol for the use of Fmoc-Glu(OMe)-OH in manual or automated SPPS.

Principle

The synthesis cycle in Fmoc-SPPS involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. Each cycle consists of two main steps: the deprotection of the N-terminal Fmoc group using a mild base, typically piperidine in DMF, followed by the coupling of the next Fmoc-protected amino acid, which is activated to facilitate amide bond formation.[3] The side-chain of glutamic acid is protected with a methyl ester to prevent side reactions during peptide elongation. Following the assembly of the desired peptide sequence, a strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.

Experimental Protocols

Materials and Reagents

  • Fmoc-Glu(OMe)-OH

  • SPPS-grade resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers: Triisopropylsilane (TIS), Water (H₂O), 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH)

1. Resin Preparation and Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

2. First Amino Acid Loading (for non-preloaded resins)

This protocol is for Wang or similar resins. For 2-Chlorotrityl chloride resin, a different procedure is required to avoid racemization.

  • Dissolve 2-4 equivalents of the first Fmoc-amino acid in DMF.

  • Add 2-4 equivalents of a coupling agent (e.g., HBTU/HOBt) and 4-8 equivalents of DIPEA.

  • Add the activated amino acid solution to the swollen resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.

3. SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

a. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the 20% piperidine in DMF treatment for an additional 15-20 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3]

b. Coupling of Fmoc-Glu(OMe)-OH

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-Glu(OMe)-OH and 3-5 equivalents of a coupling agent (e.g., HBTU or HATU) in DMF.

  • Add 6-10 equivalents of DIPEA to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

4. Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in step 3a.

5. Cleavage and Global Deprotection

Caution: This step should be performed in a well-ventilated fume hood.

  • Wash the peptide-resin with DCM (3x) and dry it thoroughly under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[4] For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) can be used.[5]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Collect the precipitated peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

6. Peptide Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and the complete removal of the methyl ester protecting group.

Data Presentation

The following table summarizes the key quantitative parameters for a typical SPPS cycle using Fmoc-Glu(OMe)-OH.

ParameterValueUnitNotes
Resin Loading0.1 - 1.0mmol/gDependent on the resin type.
Fmoc-Glu(OMe)-OH3 - 5equivalentsRelative to resin loading.
Coupling Reagent (HBTU/HATU)3 - 5equivalentsRelative to resin loading.
Base (DIPEA)6 - 10equivalentsRelative to resin loading.
Coupling Time1 - 2hoursReaction completion should be monitored.
Fmoc Deprotection Reagent20% Piperidine in DMFv/v---
Fmoc Deprotection Time2 x 15-20minutes---
Cleavage Cocktail Volume10mL/g of resin---
Cleavage Time2 - 3hours---
Expected Crude PurityVariable%Sequence-dependent.
Expected Overall YieldVariable%Sequence-dependent and purification dependent.

Mandatory Visualizations

Diagram of the SPPS Workflow for Incorporating Fmoc-Glu(OMe)-OH

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_cleavage Final Steps Resin Start with Resin Swell Swell Resin (DMF) Resin->Swell 30 min Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-Glu(OMe)-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate (Cold Ether) Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification Peptide Final Peptide Purification->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-Glu(OMe)-OH.

Logical Relationship of SPPS Steps

Logical_Relationship Start Start: Resin Cycle Iterative SPPS Cycle Start->Cycle End End: Purified Peptide Cycle->End After final deprotection and cleavage Fmoc_Removal Fmoc Removal Washing_A Washing Fmoc_Removal->Washing_A n times Coupling_Step Amino Acid Coupling Washing_A->Coupling_Step n times Washing_B Washing Coupling_Step->Washing_B n times Washing_B->Fmoc_Removal n times

Caption: Logical flow of the key stages in Solid-Phase Peptide Synthesis.

References

Application Notes and Protocols: Fmoc-Glu(OMe)-OH Coupling with HATU and HBTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of peptide bonds is a critical aspect of solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and development. The choice of coupling reagent significantly impacts reaction kinetics, yield, and the stereochemical integrity of the final peptide. This document provides a detailed comparison and protocols for the coupling of Fmoc-Glu(OMe)-OH using two common uronium-based coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

HATU is known for its high reactivity and lower propensity for racemization, making it a preferred choice for challenging couplings.[1][2] This enhanced reactivity is attributed to the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-active ester intermediate compared to the OBt-ester formed by HBTU.[1] HBTU, while generally slightly less reactive than HATU, is a cost-effective and reliable reagent for many standard coupling reactions.[3] The selection between these two reagents often depends on the specific sequence, the scale of the synthesis, and budgetary considerations.

Comparative Data: HATU vs. HBTU for Amide Bond Formation

The following table summarizes the key performance indicators for HATU and HBTU in the context of peptide coupling. While specific quantitative data for Fmoc-Glu(OMe)-OH is not extensively published, the data presented here is extrapolated from studies on sterically similar amino acids and general performance in SPPS.

ParameterHATUHBTU
Typical Coupling Yield >99%98-99.5%
Reaction Speed FasterSlower
Racemization Risk Very LowLow
Cost HigherLower
Guanidinylation Risk Potential if used in excessPotential if used in excess
Ideal for Hindered couplings, rapid protocolsRoutine synthesis, cost-sensitive applications

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-Glu(OMe)-OH to a resin-bound peptide using HATU and HBTU. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.

Protocol for Fmoc-Glu(OMe)-OH Coupling with HATU

This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences or when minimizing racemization is critical.

Materials:

  • Fmoc-Glu(OMe)-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Standard SPPS washing solvents (e.g., DMF, Dichloromethane (DCM))

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If starting a new synthesis, deprotect the Fmoc group from the resin-bound amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation (Pre-activation): In a separate reaction vessel, dissolve Fmoc-Glu(OMe)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes. For potentially difficult couplings, the reaction time can be extended.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.[4]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol for Fmoc-Glu(OMe)-OH Coupling with HBTU

This protocol provides a reliable and cost-effective method for the coupling of Fmoc-Glu(OMe)-OH.

Materials:

  • Fmoc-Glu(OMe)-OH

  • HBTU

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)[2]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Standard SPPS washing solvents (e.g., DMF, Dichloromethane (DCM))

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the resin-bound amino acid with 20% piperidine in DMF and wash thoroughly with DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Glu(OMe)-OH (3 equivalents), HBTU (2.9 equivalents), and optionally HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 45-90 minutes.

  • Monitoring: Use the Kaiser test to confirm the completion of the coupling.[4]

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3 times).

Visualizations

Experimental Workflow for Fmoc-Glu(OMe)-OH Coupling in SPPS

G cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction Resin Start: Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin (DMF) Deprotect->Wash1 Couple Add Activated AA to Resin Wash1->Couple AA Fmoc-Glu(OMe)-OH Activate Pre-activate in DMF AA->Activate Reagent Coupling Reagent (HATU or HBTU) Reagent->Activate Base Base (DIPEA) Base->Activate Activate->Couple Incubate Incubate (RT) Couple->Incubate Monitor Monitor with Kaiser Test Incubate->Monitor Monitor->Couple Positive Test (Recouple) Wash2 Wash Resin (DMF, DCM) Monitor->Wash2 Negative Test Wash2->Deprotect Next Cycle Cleavage Cleavage Wash2->Cleavage Final Peptide

Caption: Workflow for Fmoc-Glu(OMe)-OH coupling in SPPS.

Chemical Activation Pathway of Fmoc-Glu(OMe)-OH

G AA Fmoc-Glu(OMe)-OH R-COOH ActiveEster Active Ester R-COO-X (OAt or OBt) AA->ActiveEster Reagent Coupling Reagent HATU or HBTU Reagent->ActiveEster Base Base DIPEA Base->ActiveEster deprotonation PeptideBond Peptide Bond Formation Fmoc-Glu(OMe)-NH-Peptide-Resin ActiveEster->PeptideBond ResinAmine Resin-Bound Amine H₂N-Peptide-Resin ResinAmine->PeptideBond nucleophilic attack

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the proper dissolution of reagents is paramount to the success of experimental work. This document provides detailed application notes and protocols for the dissolution of Fmoc-Glu(OMe)-OH, a key building block in solid-phase peptide synthesis (SPPS).

Introduction

Fmoc-Glu(OMe)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-methyl ester, is an amino acid derivative widely used in the synthesis of peptides.[1] Its solubility characteristics are crucial for ensuring efficient and complete coupling reactions in SPPS and for preparing accurate stock solutions for various biochemical assays. The choice of solvent can significantly impact the stability and reactivity of the molecule. This guide outlines recommended solvents, provides quantitative solubility data, and details experimental protocols for its effective dissolution.

Recommended Solvents and Solubility Data

The solubility of Fmoc-amino acids, including Fmoc-Glu(OMe)-OH, is a critical factor in peptide synthesis.[2] While most Fmoc-amino acids are readily soluble in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), some may exhibit limited solubility.[2] Dichloromethane (DCM) is generally not a good solvent for Fmoc-amino acids.[2]

Below is a summary of the solubility of Fmoc-Glu(OMe)-OH in various solvents.

SolventFormulaMolar Mass ( g/mol )Solubility (at 20-25°C)Notes
Dimethyl SulfoxideC₂H₆OS78.13≥ 100 mg/mL (≥ 260.83 mM)[3][4]Use freshly opened DMSO as it is hygroscopic, which can impact solubility.[3][4]
N,N-DimethylformamideC₃H₇NO73.09Good to Excellent[2]A polar aprotic solvent that effectively solvates protected amino acids. Can degrade over time to produce dimethylamine, which may cause premature Fmoc deprotection.[2]
N-Methyl-2-pyrrolidoneC₅H₉NO99.13Good to Excellent[2]A more polar and less volatile solvent than DMF, often preferred for its higher solvating power, especially for hydrophobic sequences.[2]
MethanolCH₄O32.04SolubleUsed as a solvent for determining optical rotation, indicating sufficient solubility for analytical purposes.[1]
DichloromethaneCH₂Cl₂84.93Limited[2]Less polar and generally not a good solvent for Fmoc-amino acids.[2]

Note: The designation "≥" indicates that the material is soluble at that concentration, but the saturation point has not been determined.[3][4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution of Fmoc-Glu(OMe)-OH for use in various in vitro assays.

Materials:

  • Fmoc-Glu(OMe)-OH (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of Fmoc-Glu(OMe)-OH powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of the compound).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution if necessary.

  • Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3][4]

Protocol 2: Dissolution for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the dissolution of Fmoc-Glu(OMe)-OH for the coupling step in Fmoc-based SPPS.

Materials:

  • Fmoc-Glu(OMe)-OH

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • Reaction vessel for SPPS

Procedure:

  • In a separate vial, weigh the required amount of Fmoc-Glu(OMe)-OH (typically 4 equivalents relative to the resin loading).

  • Add the appropriate volume of DMF or NMP to dissolve the amino acid. The volume should be sufficient to ensure complete dissolution and efficient mixing during the coupling reaction.

  • Add the activation reagents (e.g., HOBt or Oxyma) to the amino acid solution.

  • In a separate step, add the coupling agent (e.g., DIC) and allow the mixture to pre-activate for 5-10 minutes before adding it to the resin.[2]

  • Ensure the Fmoc-amino acid is fully dissolved before initiating the coupling reaction to prevent incomplete reactions and the formation of deletion sequences.[2]

Logical Workflow for Solvent Selection and Dissolution

The following diagram illustrates the decision-making process for selecting a suitable solvent and the subsequent dissolution workflow for Fmoc-Glu(OMe)-OH.

A Start: Need to Dissolve Fmoc-Glu(OMe)-OH B Identify Application A->B C SPPS Coupling Reaction B->C Peptide Synthesis D High-Concentration Stock Solution B->D Storage E Analytical Purposes (e.g., HPLC, NMR) B->E Analysis F Select DMF or NMP C->F G Select DMSO D->G H Select Appropriate Deuterated Solvent (e.g., DMSO-d6) or Acetonitrile/Water for HPLC E->H I Weigh Fmoc-Glu(OMe)-OH F->I G->I H->I J Add Solvent I->J K Mix Thoroughly (Vortex/Sonication) J->K L Ensure Complete Dissolution K->L M Solution Ready for Use L->M Yes N Incomplete Dissolution L->N No O Apply Gentle Heating (if appropriate for solvent) N->O O->K

Caption: Workflow for solvent selection and dissolution of Fmoc-Glu(OMe)-OH.

Stability and Storage

Proper storage of Fmoc-Glu(OMe)-OH, both in solid form and in solution, is crucial to maintain its integrity. The solid powder is stable for years when stored at -20°C.[3][4] In solvent, the stability is reduced. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4] When using DMF as a solvent for SPPS, it is advisable to use a fresh bottle, as older DMF can contain dimethylamine, which can cause premature deprotection of the Fmoc group.[2]

References

Application Notes and Protocols for Cleavage of Peptides Containing Fmoc-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of peptides via solid-phase peptide synthesis (SPPS) culminates in the critical step of cleavage from the resin support and concomitant removal of side-chain protecting groups. For peptides incorporating the glutamic acid derivative Fmoc-Glu(OMe)-OH, the methyl ester protecting group is relatively stable to the piperidine treatment used for Fmoc deprotection but is designed to be removed during the final acidic cleavage step.

While extensive literature exists for the cleavage of peptides with more common protecting groups such as tert-butyl (tBu), specific quantitative data and optimized cleavage cocktails solely for peptides containing Glu(OMe) are not widely published. Therefore, this document provides a detailed protocol based on well-established, standard cleavage procedures used in Fmoc-SPPS. The provided cocktail recipes and methodologies serve as a robust starting point, and it is strongly recommended that researchers perform analytical validation (e.g., HPLC and mass spectrometry) to confirm the purity and identity of the final peptide product and to assess the completeness of the methyl ester removal.

Cleavage Cocktail Recipes

The choice of cleavage cocktail is dependent on the overall amino acid composition of the peptide. The primary component of the cleavage cocktail is trifluoroacetic acid (TFA), a strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups. Scavengers are added to the TFA to quench reactive cationic species that are generated during the cleavage process and can otherwise lead to side reactions with sensitive amino acid residues.

Below is a table summarizing common cleavage cocktails that are suitable for the cleavage of peptides containing Fmoc-Glu(OMe)-OH. The selection of a specific cocktail should be guided by the presence of other sensitive residues in the peptide sequence.

Cleavage CocktailComposition (v/v/w)Target Residues & Notes
TFA/TIS/H₂O 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂OA general-purpose and low-odor cocktail suitable for peptides lacking highly sensitive residues like Cys, Met, or Trp. TIS is an effective scavenger for trityl and other carbocations.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing multiple sensitive residues, including Cys, Met, and Trp.[1] Phenol and thioanisole act as scavengers, while EDT is particularly effective in reducing methionine sulfoxide and preventing re-attachment of the peptide to the resin.
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleAnother strong cleavage cocktail for peptides with sensitive residues. It is highly effective but has a strong odor due to the presence of thiols.
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISAn "odorless" alternative to Reagent K, where the thiol scavengers are replaced by TIS.[2] It is particularly useful for peptides containing trityl-based protecting groups.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the cleavage and subsequent work-up of a synthetic peptide from the solid-phase resin.

Cleavage_Workflow Resin Peptide-on-Resin Cleavage Cleavage with TFA Cocktail Resin->Cleavage 1-3 hours Precipitation Precipitation in Cold Ether Cleavage->Precipitation Centrifugation Centrifugation & Washing Precipitation->Centrifugation Drying Drying of Crude Peptide Centrifugation->Drying Purification Purification (e.g., HPLC) Drying->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final_Peptide Pure Peptide Analysis->Final_Peptide

Caption: General workflow for peptide cleavage and purification.

Detailed Experimental Protocol: Cleavage using TFA/TIS/H₂O

This protocol provides a standard procedure for the cleavage of a peptide synthesized on a 0.1 mmol scale. The volumes should be scaled accordingly for different synthesis scales.

Materials:

  • Peptide-bound resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether (-20°C)

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., a 10 mL polypropylene syringe with a frit)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Nitrogen or argon gas supply

  • Rotary evaporator or lyophilizer

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

    • Wash the resin extensively with DCM (3 x 10 mL) to remove any residual DMF.

    • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. It is crucial that the resin is dry as residual DMF can inhibit the cleavage reaction.

  • Cleavage Cocktail Preparation:

    • Caution: TFA is a strong, corrosive acid. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

    • Prepare the cleavage cocktail fresh by combining:

      • 9.5 mL of TFA

      • 0.25 mL of TIS

      • 0.25 mL of deionized water

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin in the reaction vessel.

    • Seal the vessel and gently agitate at room temperature for 2-3 hours. A rotator or shaker can be used. The resin may change color during this process, which is normal.

  • Peptide Precipitation:

    • After the cleavage is complete, filter the TFA solution containing the cleaved peptide into a pre-chilled 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Slowly add the TFA solution dropwise to a separate 50 mL centrifuge tube containing approximately 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing:

    • Centrifuge the peptide suspension at 3000-4000 rpm for 5-10 minutes at 4°C.

    • Carefully decant the supernatant ether.

    • Resuspend the peptide pellet in 30-40 mL of fresh cold diethyl ether and vortex briefly.

    • Repeat the centrifugation and decantation steps two more times to thoroughly wash the peptide and remove scavengers and residual TFA.

  • Drying the Crude Peptide:

    • After the final wash, carefully decant the ether and dry the peptide pellet under a gentle stream of nitrogen or argon until a fine powder is obtained. Alternatively, the peptide can be dried under high vacuum.

Analysis and Purification

It is imperative to analyze the crude peptide to determine its purity and to confirm the correct molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by reverse-phase HPLC.[3][4] This will provide the purity profile of the crude product.

  • Mass Spectrometry (MS): Analyze the crude peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm that the observed molecular weight matches the theoretical molecular weight of the desired peptide. This will also confirm the removal of all protecting groups, including the methyl ester from the glutamic acid side chain.

Based on the purity determined by HPLC, the crude peptide can be purified using preparative reverse-phase HPLC to obtain the final product with the desired level of purity.

Concluding Remarks

The protocol described above provides a reliable method for the cleavage of peptides containing Fmoc-Glu(OMe)-OH. Given the absence of specific literature focusing on this particular derivative, researchers should consider this protocol as a starting point and may need to optimize the cleavage time and scavenger composition based on the specific sequence of their peptide. Rigorous analytical characterization of the final product is essential to ensure the desired peptide has been obtained with high purity and the correct molecular identity.

References

Application Notes and Protocols for Fmoc-Glu(OMe)-OH in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(OMe)-OH, or N-α-Fmoc-L-glutamic acid α-methyl ester, is a pivotal building block in solid-phase peptide synthesis (SPPS) for the creation of bioactive peptides. The presence of the temporary N-α-Fmoc protecting group and the semi-permanent α-methyl ester on the side chain of glutamic acid offers strategic advantages in the synthesis of complex peptide sequences. This derivative allows for the selective incorporation of a glutamic acid residue, which can be crucial for the biological activity of many peptides, including hormonal peptides like Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY). These peptides play significant roles in regulating metabolism, appetite, and other physiological processes, making them attractive targets for drug development.

The methyl ester provides protection for the side-chain carboxyl group, preventing its participation in unwanted side reactions during peptide chain elongation. This protection is typically stable under the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and can be removed during the final cleavage from the resin under acidic conditions, typically with trifluoroacetic acid (TFA). This orthogonality is fundamental to the success of Fmoc-based SPPS.

Applications in Bioactive Peptide Synthesis

Fmoc-Glu(OMe)-OH is instrumental in the synthesis of a variety of bioactive peptides where a glutamic acid residue is essential for function. Notable examples include analogs of:

  • Glucagon-Like Peptide-1 (GLP-1): A key incretin hormone that potentiates glucose-dependent insulin secretion.[1][2] Analogs of GLP-1 are widely used in the treatment of type 2 diabetes. The inclusion of glutamic acid can be critical for receptor binding and agonist activity.

  • Peptide YY (PYY): A gut hormone involved in the regulation of appetite and energy homeostasis.[3][4] Specifically, PYY(3-36) acts on Y2 receptors in the hypothalamus to reduce food intake. Glutamic acid residues within the sequence contribute to its structure and function.

The use of Fmoc-Glu(OMe)-OH allows for the precise and efficient incorporation of glutamic acid into these and other peptide sequences, facilitating the exploration of structure-activity relationships and the development of novel peptide-based therapeutics.

Experimental Protocols

The following protocols provide a generalized framework for the use of Fmoc-Glu(OMe)-OH in solid-phase peptide synthesis. Specific parameters such as resin choice, coupling reagents, and reaction times may need to be optimized depending on the target peptide sequence.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OMe)-OH

This protocol outlines the manual synthesis of a peptide on a solid support.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-Glu(OMe)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (or HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5-10 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove residual piperidine.

  • Amino Acid Coupling (Incorporation of Fmoc-Glu(OMe)-OH):

    • In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue shaking and re-test.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2) to remove the Fmoc group from the N-terminus.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Resin Loading 0.2 - 1.0 mmol/gVaries depending on the resin type.
Amino Acid Excess 3 - 5 equivalentsPer coupling step.
Coupling Reagent Excess 3 - 5 equivalentsPer coupling step.
Coupling Time 1 - 2 hoursCan be longer for sterically hindered amino acids.
Deprotection Time 5 - 20 minutesPer deprotection step.
Crude Peptide Purity 50 - 80%Highly sequence-dependent.
Final Yield (after purification) 10 - 40%Dependent on sequence length, complexity, and purification efficiency.

Signaling Pathways and Experimental Workflows

GLP-1 Signaling Pathway in Pancreatic β-Cells

GLP-1 exerts its primary insulinotropic effect by binding to the GLP-1 receptor (GLP-1R) on pancreatic β-cells.[5][6][7] This initiates a cascade of intracellular events leading to enhanced glucose-stimulated insulin secretion.

GLP_1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates KATP ATP-sensitive K+ Channel (KATP) PKA->KATP Inhibits Insulin_Vesicles Insulin Vesicles Epac2->Insulin_Vesicles Promotes exocytosis Depolarization Membrane Depolarization Ca2_channel Voltage-gated Ca2+ Channel Depolarization->Ca2_channel Opens Ca2_influx Ca2+ Influx Ca2_channel->Ca2_influx Ca2_influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1 signaling pathway in pancreatic β-cells leading to insulin secretion.

PYY(3-36) Signaling Pathway in the Arcuate Nucleus

PYY(3-36) reduces appetite by acting on Y2 receptors located on NPY/AgRP and POMC neurons in the arcuate nucleus of the hypothalamus.[3][8][9]

PYY_Signaling cluster_circulation Circulation cluster_arcuate Arcuate Nucleus cluster_downstream Downstream Effects PYY PYY(3-36) Y2R_NPY Y2 Receptor PYY->Y2R_NPY Binds Y2R_POMC Y2 Receptor PYY->Y2R_POMC Binds NPY_AgRP_neuron NPY/AgRP Neuron (Orexigenic) NPY_release NPY/AgRP Release NPY_AgRP_neuron->NPY_release POMC_neuron POMC Neuron (Anorexigenic) alpha_MSH_release α-MSH Release POMC_neuron->alpha_MSH_release Y2R_NPY->NPY_AgRP_neuron Inhibits Y2R_POMC->POMC_neuron Inhibits Food_Intake Food Intake NPY_release->Food_Intake Stimulates alpha_MSH_release->Food_Intake Inhibits

Caption: PYY(3-36) signaling in the arcuate nucleus to regulate food intake.

Experimental Workflow for Bioactive Peptide Synthesis and Evaluation

The overall process from peptide synthesis to biological evaluation follows a logical workflow.

Peptide_Workflow start Peptide Design & Sequence Selection spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification Crude Peptide Purification (RP-HPLC) cleavage->purification analysis Peptide Characterization (Mass Spectrometry, HPLC) purification->analysis bioassay In Vitro Bioactivity Assays (e.g., Receptor Binding, Cell-Based Assays) analysis->bioassay in_vivo In Vivo Studies (Animal Models) bioassay->in_vivo data_analysis Data Analysis & Interpretation bioassay->data_analysis in_vivo->data_analysis conclusion Conclusion & Further Development data_analysis->conclusion

Caption: Workflow for the synthesis and evaluation of bioactive peptides.

Conclusion

Fmoc-Glu(OMe)-OH is a valuable reagent for the synthesis of bioactive peptides, enabling the precise incorporation of glutamic acid residues that are often critical for biological function. The protocols and workflows outlined here provide a comprehensive guide for researchers in the field of peptide chemistry and drug development. The successful synthesis and evaluation of novel peptide analogs using this building block have the potential to lead to the discovery of new therapeutics for a range of diseases.

References

Application Notes and Protocols: Orthogonal Protection Strategy Using Fmoc-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the precise control over reactive functional groups is paramount. Orthogonal protection strategies offer an elegant solution by allowing the selective removal of one type of protecting group in the presence of others. This application note details the use of N-α-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu(OMe)-OH) as a key building block in an orthogonal protection strategy. The methyl ester protecting the side-chain carboxyl group of glutamic acid can be selectively cleaved under conditions that leave the base-labile Fmoc group and other acid-labile side-chain protecting groups intact. This enables site-specific modifications of the glutamic acid side chain, a valuable tool for synthesizing complex peptides, cyclic peptides, and peptide-drug conjugates.[1][2][3]

Fmoc-Glu(OMe)-OH is a versatile amino acid derivative widely employed in peptide synthesis and drug development.[4] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, facilitates selective deprotection during synthesis, making it an essential component in the production of intricate peptides. This compound's ability to enhance solubility and stability makes it suitable for a variety of applications in pharmaceutical research and biochemistry.[4]

Key Applications

The orthogonal protection strategy employing Fmoc-Glu(OMe)-OH is instrumental in a variety of advanced applications:

  • Peptide Macrocyclization: The selectively deprotected glutamic acid side chain can serve as an anchor point for on-resin cyclization, leading to conformationally constrained peptides with enhanced biological activity and stability.[5]

  • Synthesis of Branched Peptides: The free carboxyl group can be coupled with other amino acids or peptide fragments to create branched peptide structures.

  • Bioconjugation: The glutamic acid side chain is an ideal site for the attachment of reporter molecules, such as fluorescent dyes or biotin, as well as for conjugation to carrier proteins or drug molecules.

  • Drug Development: This strategy allows for the precise modification of peptide-based drug candidates to improve their pharmacokinetic and pharmacodynamic properties.[4]

Data Presentation: Comparison of Methyl Ester Deprotection Methods

The selective deprotection of the methyl ester of the glutamic acid side chain is the cornerstone of this orthogonal strategy. Several methods have been developed to achieve this transformation with high selectivity and yield. Below is a summary of quantitative data for different deprotection methods.

Deprotection MethodReagents and ConditionsFmoc Group StabilityTypical Yield of DeprotectionReference
Method 1: Aluminum Trichloride/N,N-Dimethylaniline AlCl₃, N,N-dimethylaniline in CH₂Cl₂High75-85%[6]
Method 2: Calcium(II) Iodide CaI₂, NaOH in acetone/waterHigh>90% (for Fmoc-Gly-OMe)[7]
Method 3: Saponification with LiOH LiOH in THF/waterModerate (requires careful control)Variable
Method 4: Enzymatic Hydrolysis Lipase or esterase in aqueous bufferHighVariable, substrate-dependent

Experimental Protocols

Herein, we provide detailed protocols for the selective deprotection of the methyl ester from a peptide containing an Fmoc-Glu(OMe)-OH residue.

Protocol 1: Selective Methyl Ester Deprotection using Aluminum Trichloride and N,N-Dimethylaniline

This method offers a high degree of chemoselectivity for the deprotection of the methyl ester while preserving the Fmoc group.[6]

Materials:

  • Fmoc-protected peptide containing a Glu(OMe) residue on solid support (e.g., Rink Amide resin)

  • Anhydrous Dichloromethane (DCM)

  • Aluminum Trichloride (AlCl₃)

  • N,N-Dimethylaniline (DMA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes in a reaction vessel.

  • Deprotection Cocktail Preparation: In a separate flask, prepare the deprotection cocktail by dissolving AlCl₃ (10 equivalents relative to the peptide loading on the resin) in anhydrous DCM. To this solution, add N,N-dimethylaniline (4 equivalents). Note: The molar ratio of AlCl₃ to DMA is critical for selectivity.

  • Deprotection Reaction: Add the deprotection cocktail to the swollen peptide-resin. Rock the reaction vessel at room temperature for 2-4 hours. Monitor the reaction progress by taking a small aliquot of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: After completion of the reaction, filter the resin and wash thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) to remove all traces of the reagents.

  • Confirmation of Deprotection: Cleave a small amount of the peptide from the resin using a standard TFA cleavage cocktail. Analyze the cleaved peptide by HPLC and mass spectrometry to confirm the selective removal of the methyl ester.

  • Further Synthesis: The resin-bound peptide with the free glutamic acid side chain is now ready for subsequent coupling reactions or other modifications.

Protocol 2: Mild and Green Methyl Ester Hydrolysis using Calcium(II) Iodide

This method provides an environmentally friendly alternative for the saponification of the methyl ester with excellent preservation of the Fmoc protecting group.[7]

Materials:

  • Fmoc-protected peptide containing a Glu(OMe) residue

  • Acetone

  • Water

  • Calcium(II) Iodide (CaI₂)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) for work-up

Procedure:

  • Dissolution: Dissolve the Fmoc-peptide-OMe in a mixture of acetone and water (typically a 2.3:1 ratio).

  • Addition of Reagents: To the solution, add CaI₂ (approximately 19 equivalents) followed by NaOH (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, carefully acidify the reaction mixture with 1 M HCl to a pH of 3-4.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Troubleshooting and Side Reactions

While the orthogonal strategy with Fmoc-Glu(OMe)-OH is robust, potential side reactions and issues can arise. A common challenge in peptide synthesis is incomplete Fmoc deprotection, which can lead to truncated sequences.[8]

  • Incomplete Methyl Ester Deprotection:

    • Cause: Insufficient reaction time, low temperature, or degradation of reagents.

    • Solution: Increase the reaction time and ensure the use of fresh, anhydrous reagents. For the AlCl₃/DMA method, ensure the correct molar ratio is used.

  • Fmoc Group Lability:

    • Cause: In the saponification method (Protocol 2), prolonged exposure to basic conditions can lead to premature Fmoc group removal.

    • Solution: Carefully monitor the reaction progress and quench the reaction as soon as the methyl ester deprotection is complete. The use of CaI₂ helps to mitigate this side reaction.[7]

  • Aspartimide Formation: In sequences containing Asp-Gly or Asp-Ser, the risk of aspartimide formation under basic conditions exists.

    • Solution: The use of milder deprotection methods and careful control of reaction conditions can minimize this side reaction. The acidic conditions of the AlCl₃/DMA method are generally not conducive to aspartimide formation.

  • Side Reactions During Fmoc Deprotection: The dibenzofulvene byproduct of Fmoc deprotection is a reactive electrophile that can lead to side reactions if not effectively scavenged.[9] Using piperidine as the deprotection reagent helps to scavenge this byproduct.[9]

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and the logic of the orthogonal protection strategy.

Orthogonal_Protection_Strategy cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Orthogonal_Deprotection Orthogonal Deprotection cluster_Side_Chain_Modification Side-Chain Modification Start Start Couple_AA1 Couple Fmoc-AA-OH Start->Couple_AA1 Deprotect_Fmoc_1 Fmoc Deprotection (20% Piperidine/DMF) Couple_AA1->Deprotect_Fmoc_1 Couple_Glu Couple Fmoc-Glu(OMe)-OH Deprotect_Fmoc_1->Couple_Glu Deprotect_Fmoc_2 Fmoc Deprotection (20% Piperidine/DMF) Couple_Glu->Deprotect_Fmoc_2 Couple_AA2 Couple Fmoc-AA-OH Deprotect_Fmoc_2->Couple_AA2 Peptide_on_Resin Fmoc-AA-Glu(OMe)-AA-Resin Couple_AA2->Peptide_on_Resin Selective_Deprotection Selective Methyl Ester Deprotection Peptide_on_Resin->Selective_Deprotection e.g., AlCl3/DMA or CaI2 Free_Carboxyl Fmoc-AA-Glu(OH)-AA-Resin Selective_Deprotection->Free_Carboxyl Modification Couple Modifying Agent (e.g., Amine, Alcohol) Free_Carboxyl->Modification Coupling Reagents Modified_Peptide Fmoc-AA-Glu(Mod)-AA-Resin Modification->Modified_Peptide

Caption: Experimental workflow for SPPS using Fmoc-Glu(OMe)-OH.

Deprotection_Logic cluster_Deprotection_Pathways Deprotection Pathways Protected_Peptide Protected Peptide Fmoc-NH-Peptide-Glu(OMe)-SideChain(Protected) Base_Labile Base Treatment (e.g., Piperidine) Protected_Peptide->Base_Labile Orthogonal Selective_Cleavage Selective Reagent (e.g., AlCl3/DMA, CaI2) Protected_Peptide->Selective_Cleavage Orthogonal Acid_Labile Acid Treatment (e.g., TFA) Protected_Peptide->Acid_Labile Global Deprotected_N_Terminus H2N-Peptide-Glu(OMe)-SideChain(Protected) Base_Labile->Deprotected_N_Terminus Deprotected_Side_Chain Fmoc-NH-Peptide-Glu(OH)-SideChain(Protected) Selective_Cleavage->Deprotected_Side_Chain Fully_Deprotected H2N-Peptide-Glu(OH)-SideChain(OH) Acid_Labile->Fully_Deprotected

Caption: Logic of orthogonal deprotection pathways.

Conclusion

The use of Fmoc-Glu(OMe)-OH in an orthogonal protection strategy is a powerful tool in modern peptide chemistry. The ability to selectively deprotect the side-chain methyl ester allows for precise, site-specific modifications that are crucial for the development of sophisticated peptide-based therapeutics, diagnostics, and research tools. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively implement this strategy in their work. Careful consideration of the deprotection method and potential side reactions will ensure the successful synthesis of complex and highly functionalized peptides.

References

The Strategic Application of Fmoc-Glu(OMe)-OH in the Synthesis of Cyclic Peptides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of cyclic peptides represents a pivotal strategy in the quest for novel therapeutics with enhanced stability and biological activity. Among the various methodologies, the use of Fmoc-protected amino acids with orthogonally protected side chains is paramount. This document provides detailed application notes and protocols on the use of N-α-Fmoc-L-glutamic acid α-methyl ester (Fmoc-Glu(OMe)-OH) and its analogues in the solid-phase synthesis of side-chain to side-chain cyclized peptides, offering a comprehensive guide to this powerful technique.

Cyclic peptides often exhibit superior pharmacological properties compared to their linear counterparts, including increased resistance to enzymatic degradation, improved receptor selectivity, and enhanced conformational rigidity. The formation of a lactam bridge between the side chains of an acidic amino acid, such as glutamic acid, and a basic amino acid, like lysine or ornithine, is a widely employed strategy for peptide cyclization. The success of this approach hinges on a robust orthogonal protection strategy, allowing for the selective deprotection of the side chains on the solid support for subsequent intramolecular cyclization.

Principle of On-Resin Side-Chain to Side-Chain Cyclization

The core principle of this methodology lies in the use of protecting groups for the side chains of glutamic acid and a corresponding basic amino acid that are removable under conditions orthogonal to the N-α-Fmoc protection (which is base-labile) and the final cleavage from the resin (which is typically acid-labile). This "tri-orthogonal" strategy enables the sequential deprotection of the side chains and the formation of the lactam bridge while the peptide remains anchored to the solid support, a process that minimizes intermolecular side reactions and simplifies purification.[1][2]

While Fmoc-Glu(OMe)-OH can be utilized, the methyl ester is less commonly employed for on-resin cyclization due to the need for specific and sometimes harsh deprotection conditions that might not be fully compatible with all solid-phase synthesis setups. More frequently, the allyl ester (OAll) is used for the glutamic acid side chain, as its deprotection with a palladium catalyst is highly specific and orthogonal to most other protecting groups used in Fmoc-based synthesis.[3][4] Similarly, for the lysine side chain, protecting groups like Alloc (allyloxycarbonyl) or Mtt (4-methyltrityl) are often preferred for their orthogonal deprotection schemes.[3][5]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a side-chain to side-chain cyclized peptide using an orthogonal protection strategy. While the protocol specifically mentions the use of Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH, the general principles can be adapted for Fmoc-Glu(OMe)-OH with appropriate deprotection steps for the methyl ester.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

The linear peptide is assembled on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (4 eq.), HBTU/HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat steps 2-6 for each amino acid in the sequence, incorporating Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions.

Selective Side-Chain Deprotection

This crucial step involves the orthogonal removal of the side-chain protecting groups of glutamic acid and lysine.

Materials:

  • For Allyl/Alloc deprotection:

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

    • Phenylsilane (PhSiH₃) or other scavenger

    • Anhydrous DCM

Procedure for Allyl/Alloc Deprotection:

  • Swell the peptide-resin in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (25 eq.) in anhydrous DCM.

  • Add the solution to the resin and agitate for 30-60 minutes at room temperature. Repeat this step 2-3 times with fresh reagent solution.

  • Wash the resin extensively with DCM (5 times), a solution of 0.5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF (5 times), and finally DCM (5 times).

On-Resin Cyclization (Lactam Bridge Formation)

Following the deprotection of the side chains, the intramolecular amide bond is formed.

Materials:

  • Coupling reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU, or HATU

  • Base: DIEA

  • Solvent: DMF or a mixture of DMF/DCM

Procedure:

  • Swell the resin with the deprotected side chains in DMF.

  • Prepare a solution of the coupling reagent (e.g., PyBOP, 3 eq.) and DIEA (6 eq.) in DMF.

  • Add the coupling solution to the resin and agitate at room temperature for 2-24 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.[6]

  • Once the cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Final Deprotection and Cleavage from Resin

The N-terminal Fmoc group is removed, and the cyclic peptide is cleaved from the solid support with simultaneous removal of any remaining acid-labile side-chain protecting groups.

Materials:

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

Procedure:

  • Remove the final N-terminal Fmoc group using 20% piperidine in DMF as described in step 1.2.

  • Wash the resin with DMF and DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude cyclic peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

Data Presentation

The efficiency of on-resin cyclization can be influenced by several factors, including the peptide sequence, the ring size being formed, the coupling reagents, and the reaction conditions. The choice of protecting group for the glutamic acid side chain is also critical. While specific quantitative data for Fmoc-Glu(OMe)-OH in side-chain cyclization is not extensively reported, a comparison of commonly used protecting groups is presented below based on literature precedence.

Protecting GroupDeprotection Reagent(s)Typical Cyclization YieldAdvantagesDisadvantages
Methyl Ester (OMe) Saponification (e.g., NaOH) or other specific methodsSequence-dependentCost-effectiveDeprotection can be harsh and not fully compatible with standard SPPS conditions; risk of side reactions.
Allyl Ester (OAll) Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃)Good to ExcellentHighly orthogonal; mild deprotection conditions.[3]Requires use of a palladium catalyst which must be thoroughly removed.
tert-Butyl Ester (OtBu) Strong Acid (e.g., high concentration of TFA)Not suitable for on-resin side-chain cyclization with standard linkersStable to Fmoc deprotection conditionsLacks orthogonality for selective on-resin deprotection.
Fluorenylmethyl Ester (OFm) PiperidineGoodDeprotection occurs simultaneously with N-terminal Fmoc removal, can be used in specific strategies.Lacks orthogonality for selective side-chain manipulation.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the synthesis of cyclic peptides containing glutamic acid.

  • Glutarimide Formation: This can occur, particularly in sequences containing a glycine residue adjacent to the glutamic acid, leading to a truncated or modified peptide. This can be minimized by avoiding such sequences or by using sterically hindered amino acids next to the glutamic acid.

  • Pyroglutamate Formation: An N-terminal glutamic acid can cyclize to form pyroglutamate, which terminates the peptide chain. This is more likely to occur if the N-terminal amine is deprotected for an extended period. Prompt coupling of the next amino acid can mitigate this issue.[7]

  • Dimerization/Oligomerization: During the on-resin cyclization step, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or higher-order oligomers. The "pseudo-dilution" effect of solid-phase synthesis generally minimizes this, but it can still occur, especially for strained ring sizes or unfavorable conformations.

Visualization of the Workflow

The overall workflow for the synthesis of a side-chain to side-chain cyclized peptide can be visualized as a series of sequential steps.

On_Resin_Cyclization_Workflow cluster_SPPS 1. Linear Peptide Synthesis (SPPS) cluster_Deprotection 2. Selective Side-Chain Deprotection cluster_Cyclization 3. On-Resin Cyclization cluster_Cleavage 4. Cleavage & Purification Resin Resin A1 A1 Resin->A1 Load first AA A2 A2 A1->A2 Couple AA2 An An A2->An ... LinearPeptide LinearPeptide An->LinearPeptide Couple last AA DeprotectedPeptide Deprotected Linear Peptide LinearPeptide->DeprotectedPeptide Orthogonal Deprotection CyclizedPeptide On-Resin Cyclic Peptide DeprotectedPeptide->CyclizedPeptide Lactam Bridge Formation PurifiedPeptide Purified Cyclic Peptide CyclizedPeptide->PurifiedPeptide Cleavage from Resin & Purification

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

The logical relationship for selecting an orthogonal protection strategy is crucial for the successful synthesis of side-chain cyclized peptides.

Orthogonal_Protection_Strategy cluster_protection Protecting Groups cluster_deprotection Deprotection Conditions Title Orthogonal Protection Strategy for Side-Chain Cyclization N_alpha N-alpha Protection (e.g., Fmoc) Base Base (e.g., Piperidine) N_alpha->Base Labile to Side_Chain_Glu Glu Side-Chain Protection (e.g., OAll, OMe) Catalyst Catalyst/Specific Reagent (e.g., Pd(0) for OAll/Alloc) Side_Chain_Glu->Catalyst Labile to Side_Chain_Lys Lys Side-Chain Protection (e.g., Alloc, Mtt) Side_Chain_Lys->Catalyst Labile to Resin_Linker Resin Linker (e.g., Rink Amide) Acid Strong Acid (e.g., TFA) Resin_Linker->Acid Labile to Base->Side_Chain_Glu Stable to Base->Side_Chain_Lys Stable to Base->Resin_Linker Stable to Catalyst->N_alpha Stable to Catalyst->Resin_Linker Stable to Acid->N_alpha Stable to (during SPPS)

Caption: Logic of orthogonal protection in side-chain peptide cyclization.

By carefully selecting the appropriate protecting groups and optimizing the reaction conditions, researchers can successfully synthesize a wide variety of cyclic peptides with tailored properties for various applications in drug discovery and chemical biology. The use of Fmoc-Glu(OMe)-OH and its more versatile analogues provides a powerful tool in the arsenal of the modern peptide chemist.

References

Application Notes and Protocols for Fmoc-Glu(OMe)-OH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Fmoc-Glu(OMe)-OH in the development of targeted drug delivery systems. This document outlines the synthesis of glutamate-containing peptides, their conjugation to therapeutic agents, formulation into nanoparticles, and subsequent in vitro and in vivo evaluation. Detailed protocols and representative data are provided to guide researchers in this field.

Introduction: The Role of Glutamate in Targeted Drug Delivery

Fmoc-Glu(OMe)-OH is a key building block in the solid-phase peptide synthesis (SPPS) of peptides designed for targeted drug delivery. The glutamic acid residue serves as a targeting moiety, recognizing glutamate receptors that are often overexpressed on the surface of cancer cells and other pathological tissues. This targeted approach aims to enhance the therapeutic efficacy of cytotoxic drugs while minimizing off-target side effects.

Peptides synthesized using Fmoc-Glu(OMe)-OH can be incorporated into various drug delivery platforms, including:

  • Peptide-Drug Conjugates (PDCs): The peptide is directly conjugated to a drug molecule, often via a linker that is stable in circulation but cleavable at the target site.

  • Peptide-Functionalized Nanoparticles: The peptide is attached to the surface of a nanoparticle (e.g., liposomes, polymeric nanoparticles) that encapsulates a therapeutic agent. This strategy can improve drug solubility, stability, and pharmacokinetic profiles.[1]

Key Applications

The primary application of Fmoc-Glu(OMe)-OH in this context is the creation of targeting ligands for cancers that overexpress glutamate receptors. This includes, but is not limited to:

  • Glioblastoma

  • Prostate cancer

  • Breast cancer

  • Lung cancer

Data Presentation

The following tables summarize representative quantitative data from studies utilizing glutamate-based targeting strategies for doxorubicin delivery.

Table 1: Physicochemical Properties of a Representative Glutamate-Targeted Nanoparticle Formulation

ParameterValue
Nanoparticle Composition Poly(γ-glutamic acid)-PEG-Doxorubicin Conjugate
Targeting Ligand Glutamate-containing peptide
Drug Doxorubicin
Average Particle Size (nm) 156
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) -25.0
Drug Loading Content (%) Approx. 15% (w/w)
Encapsulation Efficiency (%) > 90%

Note: Data is compiled and representative of values found in literature for similar systems.

Table 2: In Vitro Cytotoxicity of Doxorubicin and a Glutamate-Targeted Doxorubicin Conjugate in a Glutamate Receptor-Positive Cancer Cell Line (e.g., LNCaP)

CompoundIC50 (µM) after 72h incubation
Free Doxorubicin 0.25
Glutamate-Peptide-Doxorubicin Conjugate 0.18
Non-Targeted Peptide-Doxorubicin Conjugate > 10

IC50 values are representative and compiled from literature for prostate cancer cell lines.[2]

Table 3: Comparative IC50 Values of Free Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) for Doxorubicin (48h)
PC3 Prostate Cancer8.00
A549 Lung Cancer1.50
HeLa Cervical Cancer1.00
MCF-7 Breast Cancer2.50

This table provides a reference for the baseline cytotoxicity of doxorubicin in different cancer cell lines. Data is representative from published studies.[3][4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Glutamate-Containing Targeting Peptide

This protocol describes the manual synthesis of a hypothetical glutamate-containing peptide (e.g., Glu-Ala-Ser) using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Ala-OH

  • Fmoc-Glu(OMe)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, activate Fmoc-Ser(tBu)-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings (Fmoc-Ala-OH and Fmoc-Glu(OMe)-OH):

    • Repeat the deprotection and coupling steps for Fmoc-Ala-OH and then for Fmoc-Glu(OMe)-OH.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Synthesis of a Glutamate-Peptide-Doxorubicin Conjugate

This protocol outlines the conjugation of the synthesized peptide to doxorubicin via a pH-sensitive hydrazone linker.

Materials:

  • Synthesized glutamate-containing peptide with a C-terminal hydrazide group

  • Doxorubicin hydrochloride

  • Anhydrous DMF

  • Trifluoroacetic acid (catalytic amount)

Procedure:

  • Dissolve the peptide-hydrazide (1.2 eq.) and doxorubicin hydrochloride (1 eq.) in anhydrous DMF.

  • Add a catalytic amount of trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, protected from light.

  • Monitor the reaction progress by RP-HPLC.

  • Upon completion, purify the peptide-drug conjugate by RP-HPLC.

  • Lyophilize the purified product and store it at -20°C.

Protocol 3: Formulation of Glutamate-Peptide Functionalized Liposomes

This protocol describes the formulation of doxorubicin-loaded liposomes with a surface-displayed glutamate-targeting peptide.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-Maleimide

  • Doxorubicin hydrochloride

  • Glutamate-peptide with a C-terminal cysteine

  • Chloroform, Methanol

  • Ammonium sulfate solution (250 mM)

  • Sephadex G-50 column

Procedure:

  • Lipid Film Hydration:

    • Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Maleimide in a chloroform/methanol mixture in a round-bottom flask.

    • Evaporate the organic solvents using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours.

    • Hydrate the lipid film with 250 mM ammonium sulfate solution by vortexing at a temperature above the lipid phase transition temperature.

  • Liposome Extrusion:

    • Subject the hydrated lipid suspension to several freeze-thaw cycles.

    • Extrude the liposomes through polycarbonate membranes of desired pore size (e.g., 100 nm) using a mini-extruder.

  • Drug Loading:

    • Remove the external ammonium sulfate by size-exclusion chromatography (Sephadex G-50 column) equilibrated with a suitable buffer (e.g., HEPES-buffered saline).

    • Incubate the liposomes with a doxorubicin solution at 60°C for 30 minutes to load the drug via the ammonium sulfate gradient method.

    • Remove unloaded doxorubicin by passing the liposomes through another Sephadex G-50 column.

  • Peptide Conjugation:

    • Incubate the doxorubicin-loaded liposomes with the cysteine-terminated glutamate peptide at room temperature for 12 hours to allow for the maleimide-thiol reaction.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering.

    • Quantify the doxorubicin concentration by fluorescence spectroscopy after disrupting the liposomes with a detergent.

Protocol 4: In Vitro Drug Release Study

This protocol assesses the pH-dependent release of doxorubicin from the peptide-drug conjugate or functionalized nanoparticles.

Materials:

  • Drug-loaded formulation

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.0

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Place a known concentration of the drug-loaded formulation into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release buffer (either pH 7.4 PBS or pH 5.0 acetate buffer) at 37°C with constant stirring.

  • At predetermined time points, withdraw aliquots from the release buffer and replace with an equal volume of fresh buffer.

  • Quantify the amount of released doxorubicin in the aliquots using fluorescence spectroscopy or HPLC.

  • Calculate the cumulative drug release as a percentage of the total initial drug content.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of the drug formulations in cancer cell lines.

Materials:

  • Cancer cell line (e.g., LNCaP)

  • Complete cell culture medium

  • Free doxorubicin

  • Glutamate-targeted drug formulation

  • Non-targeted control formulation

  • MTT or similar cell viability reagent

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of free doxorubicin, the targeted formulation, and the non-targeted control. Include untreated cells as a control.

  • Incubate the plates for 48 or 72 hours.

  • Add the MTT reagent to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting cell viability against drug concentration.

Mandatory Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Ser(tBu)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Ala-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Glu(OMe)-OH Deprotection3->Coupling3 Cleavage Cleavage from Resin (TFA Cocktail) Coupling3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Glu-Ala-Ser Peptide Purification->Peptide

Caption: Workflow for the solid-phase synthesis of a glutamate-containing peptide.

G cluster_Targeting Targeted Drug Delivery Mechanism DrugCarrier Drug Carrier (PDC or Nanoparticle) TargetingLigand Glutamate Peptide SystemicCirculation Systemic Circulation DrugCarrier->SystemicCirculation GlutamateReceptor Glutamate Receptor TargetingLigand->GlutamateReceptor Binding TumorMicroenvironment Tumor Microenvironment SystemicCirculation->TumorMicroenvironment CancerCell Cancer Cell TumorMicroenvironment->CancerCell Internalization Internalization (Endocytosis) GlutamateReceptor->Internalization DrugRelease Drug Release (e.g., low pH) Internalization->DrugRelease TherapeuticEffect Therapeutic Effect (e.g., Apoptosis) DrugRelease->TherapeuticEffect

Caption: Logical flow of glutamate-peptide mediated targeted drug delivery.

G cluster_Signaling Glutamate Receptor Signaling Pathway Glutamate Glutamate Ligand mGluR Metabotropic Glutamate Receptor (mGluR) Glutamate->mGluR G_protein G-protein Activation mGluR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Downstream Downstream Signaling (e.g., PKC, CaMK) Ca_release->Downstream CellularResponse Cellular Response (Proliferation, Survival) Downstream->CellularResponse

Caption: A simplified metabotropic glutamate receptor signaling pathway.

References

Application Notes and Protocols for Manual Coupling of Fmoc-Glu-OMe to Wang Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery and development, enabling the efficient construction of complex peptide chains. The foundational step in Fmoc-based SPPS is the covalent attachment of the first C-terminal amino acid to a solid support, most commonly a Wang resin. This application note provides a detailed protocol for the manual coupling of N-α-Fmoc-L-glutamic acid α-methyl ester (Fmoc-Glu-OMe) to Wang resin.

Wang resin is a polystyrene-based support functionalized with a 4-benzyloxybenzyl alcohol linker.[1][2] The ester bond formed between the amino acid and the resin is stable to the basic conditions required for Fmoc deprotection but is readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA), to yield a peptide with a C-terminal carboxylic acid.[1][3][4] The protocol described herein utilizes the well-established diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) coupling method.[4][5] While pre-loaded resins are commercially available, manual loading is often necessary for custom peptides or when using non-standard amino acid derivatives.[3][5][6]

Quantitative Data Summary

The efficiency of the coupling reaction is paramount for a successful peptide synthesis. The following table summarizes key quantitative parameters for the manual loading of this compound onto Wang resin.

ParameterTypical ValueNotes
Wang Resin Initial Substitution 0.5 - 1.2 mmol/gVaries by manufacturer; check the certificate of analysis.
This compound Equivalents 1.5 - 4.0 (relative to resin substitution)Higher excess can drive the reaction to completion but may be costly.
DIC Equivalents 1.5 - 4.0 (relative to resin substitution)Typically used in equimolar amounts to the amino acid.
DMAP Equivalents 0.1 - 0.2 (relative to resin substitution)Catalytic amount is sufficient; higher amounts can increase racemization risk.
Expected Loading Efficiency 50 - 80%Can be influenced by reaction time, temperature, and reagent quality.
Final Resin Loading 0.25 - 0.8 mmol/gDependent on initial resin substitution and loading efficiency.

Experimental Protocol

This protocol is for the manual coupling of this compound to Wang resin. It includes steps for resin swelling, coupling, and capping of unreacted hydroxyl groups.

Materials and Reagents
  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Acetic Anhydride

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

  • Mechanical shaker or nitrogen bubbling system for agitation

Procedure
  • Resin Swelling:

    • Place the desired amount of Wang resin in the reaction vessel.

    • Add a solution of DCM/DMF (9:1 v/v) (approximately 10-15 mL per gram of resin).[4]

    • Allow the resin to swell for at least 30-60 minutes with gentle agitation.[7]

    • Drain the solvent by filtration.

  • Coupling Reaction:

    • In a separate flask, dissolve 1.5 to 4.0 equivalents of this compound (relative to the resin's initial substitution) in a minimal amount of DMF.

    • Add the this compound solution to the swollen resin.

    • In a separate container, dissolve 0.1 to 0.2 equivalents of DMAP in a small amount of DMF.

    • Add 1.5 to 4.0 equivalents of DIC to the resin slurry, followed by the DMAP solution.

    • Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored, though this is less straightforward than subsequent couplings.

  • Resin Washing:

    • After the coupling reaction, drain the reaction mixture.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:

      • DMF (3 times)

      • DCM (3 times)

      • MeOH (3 times)

    • For each wash, use enough solvent to slurry the resin and agitate for 1-2 minutes before draining.

  • Capping of Unreacted Hydroxyl Groups (Optional but Recommended):

    • To prevent the formation of deletion sequences in the subsequent peptide synthesis, any unreacted hydroxyl groups on the resin should be capped.

    • Prepare a capping solution of acetic anhydride and pyridine (or DIPEA) in DMF (e.g., 1:1:8 v/v/v).

    • Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

    • Drain the capping solution and wash the resin as described in step 3.

  • Final Washing and Drying:

    • Perform a final wash sequence with DCM and then MeOH.

    • Dry the resin under vacuum to a constant weight.

  • Determination of Resin Loading:

    • The substitution level of the newly loaded resin should be determined to accurately calculate the required reagents for the subsequent peptide synthesis steps.

    • A common method is to treat a known weight of the dried resin with a solution of 20% piperidine in DMF to cleave the Fmoc group.[8][9]

    • The concentration of the resulting dibenzofulvene-piperidine adduct is then measured spectrophotometrically at approximately 301 nm.[10]

Visual Representations

Workflow for Manual Coupling of this compound to Wang Resin

Manual_Coupling_Workflow start Start swell 1. Resin Swelling (Wang Resin in DCM/DMF) start->swell coupling 3. Coupling Reaction (4-12 hours, RT) swell->coupling prepare_reagents 2. Prepare Reagents (this compound, DIC, DMAP in DMF) prepare_reagents->coupling wash1 4. Wash Resin (DMF, DCM, MeOH) coupling->wash1 capping 5. Capping (Acetic Anhydride/Pyridine) wash1->capping wash2 6. Wash Resin (DMF, DCM, MeOH) capping->wash2 dry 7. Dry Resin (Under Vacuum) wash2->dry determine_loading 8. Determine Loading (Fmoc Cleavage & UV Spec) dry->determine_loading end End determine_loading->end

Caption: Workflow for attaching this compound to Wang resin.

Logical Relationship of Reagents in the Coupling Reaction

Coupling_Reaction_Scheme WangResin Wang Resin (-OH) LoadedResin Fmoc-Glu(OMe)-O-Wang Resin WangResin->LoadedResin FmocGluOMe This compound (-COOH) ActiveEster O-acylisourea (Active Intermediate) FmocGluOMe->ActiveEster + DIC DIC DIC DIC->ActiveEster ActiveEster->LoadedResin + Wang Resin-OH (catalyzed by DMAP) DIU Diisopropylurea (DIU) ActiveEster->DIU DMAP DMAP (Catalyst) DMAP->LoadedResin regenerates

Caption: Key components in the DIC/DMAP mediated esterification.

References

Troubleshooting & Optimization

Technical Support Center: Managing Peptide Aggregation with Fmoc-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for utilizing Fmoc-Glu(OMe)-OH as a strategy to mitigate aggregation during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for using Fmoc-Glu(OMe)-OH to prevent peptide aggregation?

A1: Peptide aggregation during SPPS is often driven by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets that render the growing peptide chain insoluble and inaccessible for subsequent coupling and deprotection steps.[1][2] The side chain of glutamic acid, with its free carboxyl group, can participate in this hydrogen bonding network. By temporarily masking this functional group as a methyl ester (-OMe), its hydrogen-bonding potential is eliminated. This modification can disrupt the formation of ordered secondary structures, thereby maintaining the solvation and reactivity of the peptide-resin complex.[2]

Q2: When should I consider using Fmoc-Glu(OMe)-OH in my peptide sequence?

A2: Consider incorporating Fmoc-Glu(OMe)-OH in sequences that are known or predicted to be "difficult," particularly those rich in hydrophobic residues or those that have previously shown poor yields, incomplete couplings, or failed syntheses due to aggregation.[1] It is a proactive strategy to improve synthetic efficiency, especially for peptides longer than 15 residues that contain glutamic acid at key positions.

Q3: How does Fmoc-Glu(OMe)-OH differ from other aggregation-disrupting strategies like pseudoproline dipeptides?

A3: Fmoc-Glu(OMe)-OH is a single amino acid derivative that modifies a side chain. In contrast, pseudoproline dipeptides, such as Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH, are dipeptide building blocks that introduce a "kink" into the peptide backbone by forming a temporary oxazolidine ring involving a serine or threonine residue.[3][4] While pseudoprolines are highly effective, their use is limited to sequences containing Ser or Thr.[3] Fmoc-Glu(OMe)-OH offers an alternative strategy that is not dependent on the adjacent amino acid sequence.

Q4: How is the methyl ester on the glutamic acid side chain removed?

A4: The methyl ester is a relatively stable protecting group that is resistant to the acidic conditions of final cleavage with Trifluoroacetic Acid (TFA). Therefore, it must be removed in a separate, orthogonal step before the final cleavage. This is typically achieved through on-resin saponification, which is a base-catalyzed hydrolysis using a reagent like lithium hydroxide (LiOH) or alkali metal trimethylsilanolates in a mild, non-aqueous solvent system.[5][6]

Troubleshooting Guide

Issue: Incomplete coupling of the amino acid following the Glu(OMe) residue.

Probable Cause Recommended Solution
Steric Hindrance Although the methyl ester is small, it can alter the local conformation. Use a stronger coupling agent like HATU or HCTU. Consider performing a double coupling to ensure the reaction goes to completion.[7]
Persistent Aggregation The single modification may be insufficient. Consider synergistic approaches, such as switching the synthesis solvent to N-Methyl-2-pyrrolidone (NMP) or adding a chaotropic salt like LiCl to the coupling reaction to further disrupt secondary structures.[1]
Poor Resin Swelling The peptide-resin complex may have collapsed. Wash the resin extensively with a solvent known to improve swelling, such as a mixture of Dichloromethane (DCM) and hexafluoroisopropanol (HFIP), before proceeding with the coupling step.[8]

Issue: The methyl ester group is not fully removed during the saponification step.

Probable Cause Recommended Solution
Insufficient Base or Reaction Time The hydrolysis reaction may be slow. Increase the reaction time or the equivalents of the base (e.g., LiOH). Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing it by mass spectrometry.[5]
Poor Reagent Penetration The peptide-resin may be poorly solvated in the saponification cocktail. Ensure adequate resin swelling before and during the reaction. Use a co-solvent like Tetrahydrofuran (THF) or Dioxane to improve reagent access.[9]
Reagent Degradation Prepare fresh saponification reagents immediately before use. Moisture can affect the potency of some reagents.

Issue: Significant side products are observed after the saponification and final cleavage steps.

Probable Cause Recommended Solution
Racemization The strong basic conditions required for saponification can cause epimerization at the α-carbon of the glutamic acid or other susceptible residues.[10] Perform the saponification at a lower temperature (e.g., 0-4 °C) and minimize the reaction time. Use a milder base system if possible.[9]
Aspartimide Formation If your sequence contains an Asp residue, the basic conditions of saponification can promote the formation of aspartimide, especially at Asp-Gly or Asp-Ser sequences.[1] If possible, protect the backbone amide nitrogen of the residue following Asp using an Hmb or Dmb group.[1]
Hydrolysis of other Esters If other base-labile protecting groups are present in your peptide, they may be prematurely cleaved. This strategy is not compatible with, for example, Fmoc-Asp(OAll)-OH if you plan to remove the Allyl group later. Ensure all other protecting groups are stable to the basic saponification conditions.

Data Presentation

Table 1: Comparative Purity of a Difficult Peptide Sequence

Synthesis StrategyCrude Peptide Purity (%)Reference
Standard Fmoc-Glu(OtBu)-OH~45%[3]
Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH >85% [3][4]
Note: Data is representative and compiled from studies on difficult sequences where pseudoproline dipeptides were employed to overcome aggregation. The significant increase in purity highlights the effectiveness of disrupting secondary structures.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Glu(OMe)-OH in SPPS

This protocol assumes a standard manual Fmoc-SPPS workflow.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (2x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OMe)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.[7]

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (2x).

  • Chain Elongation: Proceed with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS protocols.

Protocol 2: On-Resin Saponification of the Methyl Ester Side-Chain

This step should be performed after the full peptide sequence is assembled but before the final TFA cleavage.

  • Resin Preparation: After the final Fmoc deprotection, wash the fully assembled peptide-resin thoroughly with DMF (3x), THF (3x), and anhydrous THF (3x).

  • Saponification Cocktail: Prepare a fresh solution of 1M Lithium Trimethylsilanolate (LiOTMS) in anhydrous THF.

  • Reaction: Add the LiOTMS solution to the resin (approx. 10 mL per gram of resin). Ensure the resin is fully submerged. Agitate the mixture gently at room temperature.[5]

  • Monitoring: Monitor the reaction over 2-4 hours. To check for completion, take a small aliquot of resin, wash it, dry it, and perform a test cleavage with TFA. Analyze the resulting peptide by LC-MS to confirm the mass change corresponding to the hydrolysis of the methyl ester (Mass decrease of 14 Da: -CH₃ +H).

  • Quenching and Washing: Once the reaction is complete, drain the basic solution. Wash the resin thoroughly with a sequence of THF (3x), a mild acid quench (e.g., 0.5% acetic acid in THF) (2x), water (2x), methanol (3x), and finally DCM (3x).

  • Drying: Dry the resin under high vacuum for at least 4 hours before proceeding to the final cleavage.

Protocol 3: Final Cleavage and Deprotection

  • Resin Preparation: Place the dry, saponified peptide-resin in a reaction vessel.

  • Cleavage Cocktail: Add the appropriate cleavage cocktail. For most peptides, "Reagent K" (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5) is robust.[1]

  • Cleavage Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.

  • Drying and Analysis: Dry the crude peptide pellet under vacuum and analyze its purity by RP-HPLC and mass spectrometry.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Phase start Start SPPS kaiser_test Perform Kaiser Test after coupling start->kaiser_test coupling_ok Coupling OK kaiser_test->coupling_ok Negative coupling_fail Coupling Failed (Blue Beads) kaiser_test->coupling_fail Positive proceed Proceed to next cycle coupling_ok->proceed troubleshoot Troubleshoot Coupling: 1. Double Couple 2. Use HATU/HCTU 3. Change Solvent (NMP) coupling_fail->troubleshoot troubleshoot->kaiser_test Retry

Caption: Troubleshooting workflow for incomplete coupling in SPPS.

Saponification_Logic start Peptide Synthesis Complete (with Glu(OMe) residue) saponify On-Resin Saponification (e.g., LiOTMS in THF) start->saponify check_mass Test Cleavage & LC-MS Analysis saponify->check_mass hydrolysis_complete Hydrolysis Complete? (Mass -14 Da) check_mass->hydrolysis_complete yes Yes hydrolysis_complete->yes no No hydrolysis_complete->no proceed_cleavage Proceed to Final TFA Cleavage yes->proceed_cleavage increase_time Increase Reaction Time / Reagent Eq. no->increase_time increase_time->saponify check_side_products Analyze for Side Products (Racemization, etc.) proceed_cleavage->check_side_products

Caption: Decision workflow for on-resin saponification and analysis.

References

Side reactions of Fmoc-Glu(OMe)-OH during Fmoc deprotection.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists and researchers utilizing Fmoc-Glu(OMe)-OH in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions during the Fmoc deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with Fmoc-Glu(OMe)-OH during Fmoc deprotection?

A1: The main side reaction is the formation of a pyroglutamate (pGlu) residue at the N-terminus of the peptide chain. This occurs through an intramolecular cyclization of the glutamic acid residue, catalyzed by the basic conditions of the Fmoc deprotection step, typically conducted with piperidine.

Q2: What is the chemical mechanism of pyroglutamate formation?

A2: Pyroglutamate formation is an intramolecular nucleophilic attack of the N-terminal α-amino group on the γ-ester of the glutamic acid side chain. The piperidine used for Fmoc deprotection acts as a base, facilitating the cyclization to form a five-membered lactam ring, with the concurrent elimination of methanol.

Q3: How does the side-chain protecting group on glutamic acid affect pyroglutamate formation?

A3: The choice of the side-chain protecting group is critical. The methyl ester (-OMe) of Fmoc-Glu(OMe)-OH is susceptible to this side reaction. In contrast, the tert-butyl ester (-OtBu) group in Fmoc-Glu(OtBu)-OH effectively prevents pyroglutamate formation under standard Fmoc deprotection conditions due to its steric bulk and electronic properties, which disfavor the cyclization reaction.[1] Base-catalyzed pyroglutamate formation has been reported for Fmoc-Glu(OBzl)-peptide, which is structurally similar to the methyl ester, during piperidine deprotection.[1]

Q4: Can this side reaction be completely avoided when using Fmoc-Glu(OMe)-OH?

A4: While complete elimination may be challenging, the extent of pyroglutamate formation can be significantly minimized by optimizing the deprotection conditions. This includes shortening the deprotection time and potentially modifying the base concentration.

Troubleshooting Guide: Pyroglutamate Formation

This guide will help you identify and mitigate pyroglutamate formation when using Fmoc-Glu(OMe)-OH in your peptide synthesis.

Issue: Detection of an unexpected peptide variant with a mass loss of 32 Da.

This mass difference corresponds to the loss of methanol (CH₃OH) from the glutamic acid residue, a strong indicator of pyroglutamate formation.

Root Cause Analysis and Solutions

The primary cause of pyroglutamate formation is the prolonged exposure of the N-terminal deprotected glutamic acid residue to the basic conditions of Fmoc deprotection.

G cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Solutions cluster_3 Verification start Unexpected peak in HPLC with -32 Da mass shift deprotection_time Review Fmoc Deprotection Time start->deprotection_time Likely Cause alternative_aa Consider Alternative Protected Amino Acid start->alternative_aa Alternative Strategy base_conc Evaluate Piperidine Concentration deprotection_time->base_conc reduce_time Reduce Deprotection Time deprotection_time->reduce_time Solution modify_reagent Modify Deprotection Reagent base_conc->modify_reagent Solution use_otbu Use Fmoc-Glu(OtBu)-OH alternative_aa->use_otbu Recommended analyze Re-synthesize and Analyze by HPLC/MS reduce_time->analyze modify_reagent->analyze use_otbu->analyze

Caption: Troubleshooting workflow for pyroglutamate formation.

Data on Deprotection Time and Pyroglutamate Formation
Protecting GroupDeprotection ConditionsDeprotection TimePyroglutamate Formation
Benzyl ester (-OBzl)50% piperidine in DMFStandardDetectable
Benzyl ester (-OBzl)50% piperidine in DMF1 minuteNot detectable[1]
tert-Butyl ester (-OtBu)StandardStandardDoes not occur[1]

Experimental Protocols

Protocol 1: Optimized Fmoc Deprotection to Minimize Pyroglutamate Formation

This protocol is recommended when Fmoc-Glu(OMe)-OH is at the N-terminus of the peptide-resin.

  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 1 minute at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF. Agitate for 2-4 minutes at room temperature.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring: Proceed with the next coupling step. It is advisable to take a small sample of the resin after the first Glu(OMe) coupling and subsequent deprotection, cleave the peptide, and analyze by HPLC-MS to quantify the level of pyroglutamate formation and optimize the deprotection time accordingly.

G cluster_0 Optimized Deprotection Protocol A Swell Resin in DMF B 1st Deprotection: 20% Piperidine/DMF (1 min) A->B C Drain B->C D 2nd Deprotection: 20% Piperidine/DMF (2-4 min) C->D E Wash with DMF (5-7x) D->E F Proceed to Coupling E->F

Caption: Optimized Fmoc deprotection workflow for Fmoc-Glu(OMe)-OH.

Protocol 2: Analytical Method for Detecting Pyroglutamate Formation

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).

  • Sample Preparation: Cleave a small amount of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • MS Detection: The eluent from the HPLC is directed to a mass spectrometer to confirm the identity of the peaks. The pyroglutamate-containing peptide will have a molecular weight that is 32.03 g/mol lower than the expected product.

The pyroglutamate-containing peptide is generally more hydrophobic than the corresponding peptide with a free N-terminal glutamic acid and will therefore have a slightly longer retention time on RP-HPLC. The exact separation will depend on the overall sequence of the peptide.

References

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the incomplete coupling of Fmoc-Glu(OMe)-OH.

Troubleshooting Guide: Incomplete Coupling of Fmoc-Glu(OMe)-OH

Incomplete coupling of Fmoc-Glu(OMe)-OH can lead to the formation of deletion sequences, resulting in a lower yield of the target peptide and complicating purification. This guide provides a systematic approach to diagnosing and resolving this common issue.

Initial Assessment: Monitoring the Coupling Reaction

Before proceeding with extensive troubleshooting, it is crucial to confirm the incomplete coupling. The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin.

  • Positive Kaiser Test (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, confirming that the coupling of Fmoc-Glu(OMe)-OH was incomplete.

  • Negative Kaiser Test (Yellow/Colorless Beads): Suggests that the coupling was successful.

Troubleshooting Workflow

If an incomplete coupling is confirmed, follow the workflow below to identify the root cause and implement the appropriate corrective actions.

TroubleshootingWorkflow Start Incomplete Coupling of Fmoc-Glu(OMe)-OH (Positive Kaiser Test) DoubleCouple Perform Double Coupling Start->DoubleCouple CheckReagents Change Coupling Reagent DoubleCouple->CheckReagents If still positive End Coupling Complete (Negative Kaiser Test) DoubleCouple->End If negative OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions If still positive CheckReagents->End If negative CheckDeprotection Verify Fmoc Deprotection OptimizeConditions->CheckDeprotection If still positive OptimizeConditions->End If negative Aggregation Address Peptide Aggregation CheckDeprotection->Aggregation If still positive CheckDeprotection->End If negative Aggregation->End If negative Capping Cap Unreacted Amines Aggregation->Capping If still positive Capping->End

Caption: A workflow diagram for troubleshooting incomplete coupling of Fmoc-Glu(OMe)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete coupling of Fmoc-Glu(OMe)-OH?

Several factors can contribute to the incomplete coupling of Fmoc-Glu(OMe)-OH:

  • Steric Hindrance: The bulky Fmoc protecting group and the growing peptide chain can physically obstruct the approach of the activated amino acid to the N-terminus of the resin-bound peptide.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that are insoluble in the reaction solvent. This aggregation can block reactive sites, leading to incomplete coupling.

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to activate the carboxylic acid of Fmoc-Glu(OMe)-OH effectively, or the activation time may be too short.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of the reactive sites within the resin beads, thereby reducing coupling efficiency.[1]

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction.

Q2: How can I improve the coupling efficiency of Fmoc-Glu(OMe)-OH?

Several strategies can be employed to overcome poor coupling efficiency:

  • Double Coupling: Repeating the coupling step with a fresh solution of activated Fmoc-Glu(OMe)-OH is often the simplest and most effective solution.

  • Use a More Potent Coupling Reagent: If standard carbodiimide-based reagents (e.g., DIC/HOBt) are ineffective, switching to a more powerful uronium/aminium or phosphonium salt-based reagent is recommended.[2]

  • Optimize Reaction Conditions: Increasing the reaction time, elevating the temperature (e.g., using microwave-assisted synthesis), or altering the solvent can improve coupling yields.[3][4]

  • Address Peptide Aggregation: Using solvents known to disrupt secondary structures (e.g., NMP, DMSO) or incorporating "difficult sequence" protocols can help to overcome aggregation-related issues.[4]

Q3: Are there any potential side reactions associated with Fmoc-Glu(OMe)-OH?

While the methyl ester on the side chain of glutamic acid is generally stable under standard Fmoc-SPPS conditions, there are potential side reactions to be aware of:

  • Transesterification: In the presence of strong bases and alcohols, there is a possibility of transesterification of the methyl ester.[5]

  • Pyroglutamate Formation: Although less common with the gamma-carboxyl group protected, cyclization to form a pyroglutamate residue can occur, especially during prolonged exposure to acidic or basic conditions.[6]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for challenging amino acids. The following table provides a comparative overview of commonly used coupling reagents for difficult couplings. While specific quantitative data for Fmoc-Glu(OMe)-OH is limited in the literature, this table, based on data for other sterically hindered amino acids, serves as a useful guide.

Coupling ReagentReagent TypeTypical Coupling TimeExpected Yield for Difficult CouplingsKey Considerations
DIC/HOBt Carbodiimide1 - 4 hoursModerate to HighCost-effective; may require longer reaction times or double coupling for hindered residues.
HBTU/DIPEA Uronium/Aminium30 - 60 minutesHighWidely used and effective; potential for guanidinylation of the N-terminus if used in excess.[2]
HATU/DIPEA Uronium/Aminium15 - 45 minutesVery High to QuantitativeMore reactive than HBTU, excellent for very difficult couplings; higher cost.[2]
PyBOP/DIPEA Phosphonium30 - 60 minutesHighNo risk of guanidinylation; byproducts can be difficult to remove in solution-phase synthesis.
COMU/DIPEA Uronium/Aminium15 - 45 minutesVery High to QuantitativeHigh reactivity similar to HATU with potentially safer byproducts.

Note: Equivalents are relative to the free amine on the resin. Coupling times and yields are sequence-dependent and may require optimization.

Experimental Protocols

Protocol 1: Standard Double Coupling Procedure

This protocol describes the steps for performing a second coupling reaction upon a positive Kaiser test.

  • First Coupling:

    • Swell the resin in N,N-dimethylformamide (DMF).

    • Perform Fmoc deprotection of the N-terminal amino acid (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, dissolve Fmoc-Glu(OMe)-OH (3 eq.), a suitable coupling reagent (e.g., HBTU, 2.9 eq.), and an activator base (e.g., DIPEA, 6 eq.) in DMF.

    • Add the activation mixture to the resin and allow it to react for 1-2 hours.

    • Wash the resin with DMF.

    • Perform a Kaiser test. If the test is positive, proceed to the second coupling.

  • Second Coupling (Recoupling):

    • Prepare a fresh solution of activated Fmoc-Glu(OMe)-OH as described in the first coupling step.

    • Add the fresh activation mixture to the same resin.

    • Allow the reaction to proceed for another 1-2 hours.

    • Wash the resin thoroughly with DMF and then dichloromethane (DCM).

    • Perform a final Kaiser test to confirm the completion of the coupling.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for particularly difficult couplings where standard methods have failed.

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform N-terminal Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (at least 5 times).

  • Activation and Coupling:

    • In a separate reaction vessel, dissolve Fmoc-Glu(OMe)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and mix briefly. Pre-activation for 1-2 minutes is generally sufficient.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress with a Kaiser test.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This test is used to qualitatively detect the presence of free primary amines on the peptide-resin.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the tube at 100-120°C for 3-5 minutes.

Interpretation:

  • Positive Result (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color.

  • Negative Result (Complete Coupling): The beads and solution will remain yellow or colorless.

Visualizations

CouplingReaction FmocGlu Fmoc-Glu(OMe)-OH ActivatedEster [Activated Ester Intermediate] FmocGlu->ActivatedEster Activation CouplingReagent + Coupling Reagent (e.g., HATU, DIPEA) CoupledProduct Fmoc-Glu(OMe)-NH-Peptide-Resin ActivatedEster->CoupledProduct Coupling PeptideResin H2N-Peptide-Resin PeptideResin->CoupledProduct Byproducts + Byproducts

Caption: The general chemical reaction pathway for the coupling of Fmoc-Glu(OMe)-OH in SPPS.

References

Technical Support Center: Optimizing Cleavage of Peptides with Acid-Sensitive Residues and Fmoc-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cleavage of peptides, particularly those containing acid-sensitive residues and Fmoc-Glu(OMe)-OH. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the cleavage of peptides with acid-sensitive residues and Fmoc-Glu(OMe)-OH.

Problem Potential Cause Recommended Solution
Low Peptide Yield After Cleavage Incomplete Cleavage: The cleavage cocktail may not be strong enough or the reaction time may be too short.- Perform a small-scale trial cleavage to optimize the reaction time.[1] - For peptides with multiple arginine residues, consider extending the cleavage time.[2] - Ensure the peptide-resin is thoroughly washed and dried before cleavage, as residual DMF can inhibit the TFA reaction.[3]
Precipitation Issues: The peptide may not have fully precipitated from the ether.- Ensure the ether is sufficiently cold (-20°C to -80°C). - Use a larger volume of cold ether for precipitation. - After adding the TFA filtrate to the ether, allow the mixture to stand at a low temperature for at least 30 minutes to maximize precipitation.[4]
Presence of Unexpected Peaks in HPLC Side Reactions with Sensitive Residues: Acid-sensitive residues (e.g., Cys, Met, Trp, Tyr, His) can be modified by reactive carbocations generated during cleavage.- Use a cleavage cocktail containing a scavenger or a scavenger mixture. Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[1][4][5][6] - For peptides containing Trp, Met, or Cys, Reagent K (TFA/phenol/water/thioanisole/EDT) is highly effective in suppressing a wide range of side reactions. - For peptides with Cys, the use of a scavenger like EDT can help prevent S-alkylation.[5]
Incomplete Removal of Protecting Groups: Some protecting groups require longer cleavage times or stronger acidic conditions for complete removal.- For residues like Arg(Pbf), a standard 2-hour cleavage is usually sufficient, but multiple Arg residues may require longer times.[2] - Monitor the deprotection of challenging residues by performing a time-course study and analyzing the cleavage products by HPLC and mass spectrometry.
Formation of Pyroglutamic Acid: An N-terminal glutamic acid residue can cyclize to form pyroglutamic acid under acidic conditions.- If your peptide has an N-terminal glutamic acid, it is advisable to minimize the water content in the cleavage cocktail to reduce the risk of pyroglutamate formation.
Partial or Complete Hydrolysis of the Glutamic Acid Methyl Ester Lability of the Methyl Ester to TFA: While generally more stable than tert-butyl esters, methyl esters can be partially or fully cleaved by TFA, especially with prolonged exposure.- This is a key consideration when using Fmoc-Glu(OMe)-OH. The stability of the methyl ester is not as robust as the commonly used tert-butyl ester (OtBu) under standard TFA cleavage conditions.[7][8][9] - Minimize the cleavage time to the shortest duration necessary for complete removal of other side-chain protecting groups and cleavage from the resin. - Consider using a milder cleavage cocktail, although this may not be sufficient for complete deprotection of other residues. - It is highly recommended to perform a small-scale trial cleavage and analyze the products by mass spectrometry to determine the extent of methyl ester hydrolysis.
Aggregation of the Peptide During Cleavage or Work-up Peptide Sequence Properties: Certain peptide sequences are inherently prone to aggregation.- After cleavage, dissolve the crude peptide in a suitable solvent like acetic acid or trifluoroethanol before precipitation. - If aggregation is severe, consider purification under denaturing conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when using Fmoc-Glu(OMe)-OH in a peptide that also contains other acid-sensitive residues?

The main concern is the potential for partial or complete hydrolysis of the methyl ester on the glutamic acid side chain during the TFA cleavage step required to deprotect other acid-sensitive residues. Standard cleavage cocktails designed for robust protecting groups like tert-butyl esters may be too harsh for the methyl ester, leading to a mixture of the desired peptide and the corresponding free carboxylic acid.

Q2: How does the cleavage of Fmoc-Glu(OMe)-OH compare to the more common Fmoc-Glu(OtBu)-OH?

Fmoc-Glu(OtBu)-OH is the standard choice for Fmoc-based solid-phase peptide synthesis because the tert-butyl (OtBu) ester is cleanly and efficiently cleaved by TFA.[7][8][9] The methyl ester of Fmoc-Glu(OMe)-OH is significantly more stable to TFA than the OtBu ester. However, it is not completely resistant, and its cleavage can be variable depending on the specific cleavage conditions and the duration of TFA exposure.

Q3: What is the recommended cleavage cocktail for a peptide containing Fmoc-Glu(OMe)-OH and other acid-sensitive residues like Cys(Trt), Trp(Boc), and Arg(Pbf)?

There is no single, universally recommended cocktail due to the competing requirements of cleaving robust protecting groups while preserving the methyl ester. However, a good starting point would be a cocktail with a reduced TFA concentration or a shorter reaction time.

A trial with a standard "Reagent B" composition (TFA/Phenol/Water/TIS) or a simple TFA/TIS/H2O cocktail for a shorter duration (e.g., 1-2 hours) is advisable. For peptides containing Trp and Cys, the inclusion of scavengers like EDT and thioanisole (as in Reagent K) is beneficial to prevent side reactions, but their effect on methyl ester stability should be experimentally verified.

It is crucial to perform a small-scale pilot cleavage and analyze the product by mass spectrometry to determine the optimal conditions for your specific peptide.

Q4: Can I selectively cleave the other protecting groups while leaving the methyl ester on glutamic acid intact?

Achieving complete selectivity can be challenging. The success of this approach depends on the difference in lability between the methyl ester and the other protecting groups. Protecting groups like Trt on Cys and His are quite labile and may be removed under milder acidic conditions that could potentially leave the methyl ester intact. However, more robust groups like Pbf on Arg will likely require conditions that also affect the methyl ester.

Q5: What are the potential side reactions for glutamic acid during cleavage?

Besides the hydrolysis of the methyl ester, a common side reaction for glutamic acid, especially when it is at the N-terminus of the peptide, is the formation of a pyroglutamyl (pGlu) residue through intramolecular cyclization.[10] This can be minimized by reducing the water content in the cleavage cocktail.

Quantitative Data Summary

The following tables summarize quantitative data on cleavage cocktail compositions and their effectiveness in mitigating side reactions. Note: Specific data for Fmoc-Glu(OMe)-OH is limited in the literature; the information provided is based on general principles for cleaving peptides with acid-sensitive residues.

Table 1: Common Cleavage Cocktails for Peptides with Acid-Sensitive Residues

Reagent NameComposition (v/v)Target Residues/Protecting GroupsReference
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose, good for scavenging carbocations.[5]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISEffective for scavenging trityl groups.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTHighly effective for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).
TFA/EDT/TIS/H₂O 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDTRecommended for peptides containing Trp, Cys, or Met.

Table 2: Effect of Scavengers on S-Alkylation of Cysteine

Cleavage Cocktail Composition (v/v)Cleavage Time (h)S-Alkylated Byproduct (%)Reference
95% TFA, 2.5% TIS, 2.5% H₂O225
90% TFA, 5% EDT, 2.5% TIS, 2.5% H₂O28
94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS210
80% TFA, 18% EDT, 1% TIS, 1% H₂O2< 2

Data adapted from studies on Cys-containing peptides, demonstrating the efficacy of EDT in reducing S-alkylation.

Experimental Protocols

Protocol 1: General Procedure for Peptide Cleavage and Precipitation

  • Resin Preparation:

    • Place the dried peptide-resin (typically 50-100 mg for a trial cleavage) in a reaction vessel.

    • Wash the resin thoroughly with dichloromethane (DCM) (3 x 1 mL) to swell it and remove any residual DMF.[4]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[4]

  • Cleavage Cocktail Preparation (Example: TFA/TIS/H₂O):

    • Caution: Prepare the cleavage cocktail fresh in a fume hood. TFA is highly corrosive.

    • For 100 mg of resin, prepare approximately 2 mL of the cocktail.

    • Carefully mix TFA (1.9 mL), TIS (0.05 mL), and deionized water (0.05 mL).[4]

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for the desired time (e.g., 1-3 hours). For initial trials with Fmoc-Glu(OMe)-OH, start with a shorter duration (e.g., 1 hour).

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[4]

    • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[4]

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[4]

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic impurities.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Trial Cleavage for Optimizing Conditions

To determine the optimal cleavage time and cocktail composition for your specific peptide containing Fmoc-Glu(OMe)-OH and other acid-sensitive residues, a time-course experiment is recommended.

  • Prepare several small aliquots of your dried peptide-resin (e.g., 20 mg each).

  • Prepare your chosen cleavage cocktail(s).

  • Add the cleavage cocktail to each aliquot and start a timer.

  • At different time points (e.g., 30 min, 1 hour, 2 hours, 3 hours), quench the reaction for one aliquot by filtering the resin and immediately precipitating the peptide in cold ether.

  • After work-up, analyze the crude peptide from each time point by HPLC and mass spectrometry.

  • This analysis will allow you to determine the time at which the side-chain protecting groups are fully removed with minimal hydrolysis of the glutamic acid methyl ester.

Visualizations

Cleavage_Workflow resin Dried Peptide-Resin cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H₂O) cleavage Cleavage Reaction (Room Temperature) resin->cleavage cocktail->cleavage filtration Filter to Remove Resin cleavage->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation wash Wash Peptide Pellet precipitation->wash dry Dry Crude Peptide wash->dry analysis Analyze by HPLC/MS dry->analysis

Caption: A general workflow for the cleavage and isolation of synthetic peptides.

Troubleshooting_Logic start Low Yield or Impure Peptide check_cleavage Incomplete Cleavage? start->check_cleavage check_side_reactions Side Reactions? check_cleavage->check_side_reactions No optimize_time Optimize Cleavage Time check_cleavage->optimize_time Yes check_ester_hydrolysis Glu(OMe) Hydrolysis? check_side_reactions->check_ester_hydrolysis No use_scavengers Add/Optimize Scavengers check_side_reactions->use_scavengers Yes shorter_cleavage Use Shorter Cleavage Time check_ester_hydrolysis->shorter_cleavage Yes milder_cocktail Use Milder Cocktail check_ester_hydrolysis->milder_cocktail Yes

References

Fmoc-Glu(OMe)-OH solubility issues in DMF versus NMP.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Glu(OMe)-OH in Dimethylformamide (DMF) versus N-Methyl-2-pyrrolidone (NMP) during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving Fmoc-Glu(OMe)-OH in DMF. Is this a known issue?

A1: Yes, while DMF is a standard solvent for solid-phase peptide synthesis (SPPS), some batches of Fmoc-Glu(OMe)-OH or specific experimental conditions can lead to solubility challenges. Factors such as solvent quality, water content, and the solid-state properties of the amino acid derivative can influence its dissolution.

Q2: Is NMP a better solvent for Fmoc-Glu(OMe)-OH than DMF?

A2: NMP generally has a stronger solubilizing power for many protected amino acids compared to DMF and can be a good alternative if you are facing solubility issues.[1] It is particularly effective in reducing peptide aggregation during synthesis.[1] However, NMP is more viscous and expensive than DMF.[1] The choice between DMF and NMP may depend on the specific requirements of your synthesis.

Q3: What is the expected solubility of Fmoc-Glu(OMe)-OH in these solvents?

Q4: Can I use other solvents if both DMF and NMP are problematic?

A4: Yes, Dimethyl sulfoxide (DMSO) is an excellent alternative solvent for many Fmoc-amino acids. For Fmoc-Glu(OMe)-OH, a solubility of ≥ 100 mg/mL in DMSO has been reported.[2][3] However, be mindful that DMSO has a higher boiling point and can be more difficult to remove.

Q5: Could the quality of my DMF be causing the solubility issues?

A5: Absolutely. DMF can degrade over time to form dimethylamine and formic acid. The presence of dimethylamine, which is a base, can prematurely remove the Fmoc protecting group. High water content in DMF can also negatively impact solubility and subsequent coupling reactions. It is crucial to use high-purity, peptide-synthesis-grade DMF with low water content.

Troubleshooting Guide

If you are experiencing solubility issues with Fmoc-Glu(OMe)-OH, please follow the troubleshooting steps outlined below.

G cluster_0 Troubleshooting Workflow for Fmoc-Glu(OMe)-OH Solubility start Start: Fmoc-Glu(OMe)-OH does not dissolve in DMF/NMP check_solvent Step 1: Verify Solvent Quality - Use fresh, high-purity, peptide-synthesis-grade solvent - Check for low water content start->check_solvent sonicate Step 2: Apply Physical Dissolution Aids - Sonicate the solution for 5-15 minutes - Vortex vigorously check_solvent->sonicate gentle_heat Step 3: Gentle Heating - Warm the solution to 30-40°C - Avoid excessive heat to prevent degradation sonicate->gentle_heat dissolved Is the compound dissolved? gentle_heat->dissolved switch_solvent Step 4: Switch Solvents - Try dissolving in NMP if using DMF - Consider using DMSO as an alternative dissolved->switch_solvent No success Success: Proceed with your experiment dissolved->success Yes contact_support Problem Persists: Contact Technical Support dissolved->contact_support Still No switch_solvent->dissolved

Caption: Troubleshooting workflow for Fmoc-Glu(OMe)-OH solubility issues.

Data Presentation

ParameterDMF (N,N-Dimethylformamide)NMP (N-Methyl-2-pyrrolidone)DMSO (Dimethyl sulfoxide)
General Solubility GoodGood to ExcellentExcellent
Qualitative Data Generally soluble under standard SPPS conditions.Often better than DMF for dissolving protected amino acids.[1]Reported solubility of ≥ 100 mg/mL.[2][3]
Viscosity LowerHigherHigher
Cost LowerHigherVaries
Key Considerations Can degrade to form basic impurities.[4] Use high-purity grade.Better for hydrophobic sequences and reducing aggregation.[1]Can be difficult to remove due to high boiling point.

Experimental Protocols

Protocol 1: Standard Dissolution of Fmoc-Glu(OMe)-OH for SPPS

Objective: To prepare a standard solution of Fmoc-Glu(OMe)-OH for a coupling reaction in solid-phase peptide synthesis.

Materials:

  • Fmoc-Glu(OMe)-OH

  • High-purity, peptide-synthesis-grade DMF or NMP

  • Sterile reaction vial

  • Vortex mixer

Procedure:

  • Weigh the required amount of Fmoc-Glu(OMe)-OH and place it in a clean, dry reaction vial.

  • Add the calculated volume of DMF or NMP to achieve the desired concentration (typically 0.2 to 0.5 M for SPPS).

  • Vortex the vial vigorously for 1-2 minutes until the solid is fully dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles. If particles remain, proceed to Protocol 2.

  • The solution is now ready to be activated with coupling reagents.

Protocol 2: Enhanced Dissolution of Fmoc-Glu(OMe)-OH

Objective: To dissolve Fmoc-Glu(OMe)-OH that exhibits poor solubility under standard conditions.

Materials:

  • Fmoc-Glu(OMe)-OH solution from Protocol 1

  • Ultrasonic bath

  • Water bath or heating block

Procedure:

  • If the Fmoc-Glu(OMe)-OH is not fully dissolved after vortexing, place the vial in an ultrasonic bath.

  • Sonicate the solution for 5-15 minutes.[5] Check for dissolution periodically.

  • If sonication is insufficient, gently warm the solution to 30-40°C using a water bath or heating block.[5]

  • Vortex the warm solution intermittently until the solid is completely dissolved.

  • Caution: Avoid prolonged heating or temperatures above 40°C to minimize the risk of degradation or epimerization.

  • Once dissolved, allow the solution to return to room temperature before adding coupling reagents.

G cluster_1 General Experimental Workflow start Weigh Fmoc-Glu(OMe)-OH add_solvent Add DMF or NMP start->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_solubility Completely Dissolved? dissolve->check_solubility enhanced_dissolution Apply Enhanced Dissolution Protocol (Sonication/Gentle Heat) check_solubility->enhanced_dissolution No activate Add Coupling Reagents (e.g., HBTU, DIC) check_solubility->activate Yes enhanced_dissolution->check_solubility couple Add to Resin for Coupling activate->couple end Proceed with SPPS Cycle couple->end

Caption: General experimental workflow for dissolving and using Fmoc-Glu(OMe)-OH in SPPS.

References

Technical Support Center: Managing Methionine Oxidation in Peptides Containing Fmoc-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering methionine oxidation in peptides synthesized using Fmoc-Glu(OMe)-OH.

Frequently Asked Questions (FAQs)

Q1: Does Fmoc-Glu(OMe)-OH cause oxidation of methionine residues in my peptide?

A1: There is no direct evidence to suggest that the presence of Fmoc-Glu(OMe)-OH in a peptide sequence inherently causes the oxidation of methionine residues. The primary cause of methionine oxidation during solid-phase peptide synthesis (SPPS) is exposure to acidic conditions, particularly during the final cleavage of the peptide from the resin.[1] Other contributing factors include prolonged exposure to atmospheric oxygen. The side-chain protecting group of glutamic acid is generally not implicated in this specific side reaction.

Q2: When is methionine oxidation most likely to occur during Fmoc-SPPS?

A2: Methionine oxidation predominantly occurs during the final cleavage and deprotection step when the peptide is exposed to a strong acid, such as trifluoroacetic acid (TFA).[1] While the thioether side chain of methionine is relatively stable during the repetitive steps of Fmoc deprotection and coupling, the harsh acidic environment of the cleavage cocktail can lead to the formation of methionine sulfoxide.[1] Some level of oxidation can also occur during prolonged storage of the peptide on the resin or after cleavage if not handled under an inert atmosphere.

Q3: How can I detect methionine oxidation in my synthesized peptide?

A3: Methionine oxidation results in a mass increase of 16 Da for each oxidized methionine residue. This change can be readily detected using mass spectrometry (MS). Chromatographically, the oxidized peptide is more polar than the native peptide and will typically have a shorter retention time on reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Q4: Is it possible to reverse methionine oxidation?

A4: Yes, methionine sulfoxide can be reduced back to methionine. This can be achieved either post-cleavage in solution or, in some cases, during the cleavage process itself by using a cleavage cocktail containing reducing agents.[1][3] Enzymatic methods using methionine sulfoxide reductases are also highly effective.[4]

Troubleshooting Guide

This guide will help you diagnose and resolve issues with methionine oxidation.

Problem: Mass spectrometry analysis of my crude peptide shows a significant peak at +16 Da, indicating methionine oxidation.

Workflow for Troubleshooting Methionine Oxidation:

TroubleshootingWorkflow cluster_synthesis Synthesis & Cleavage cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_preventive_actions Preventive Actions cluster_reductive_actions Reductive Actions start Start: Synthesize Peptide cleavage Cleavage from Resin start->cleavage analysis Analyze Crude Peptide (LC-MS) cleavage->analysis oxidation_detected Methionine Oxidation Detected? (+16 Da peak) analysis->oxidation_detected no_oxidation No Significant Oxidation. Proceed to Purification. oxidation_detected->no_oxidation No preventive Option 1: Preventive Strategy (Future Syntheses) oxidation_detected->preventive Yes reductive Option 2: Reductive Strategy (Current & Future Syntheses) oxidation_detected->reductive Yes change_cocktail Use Optimized Cleavage Cocktail (e.g., Reagent H) preventive->change_cocktail in_situ_reduction In-situ Reduction during Cleavage (Add NH4I to cocktail) reductive->in_situ_reduction post_cleavage_reduction Post-Cleavage Reduction in Solution reductive->post_cleavage_reduction use_met_o Synthesize with Fmoc-Met(O)-OH and reduce post-purification reductive->use_met_o

Caption: Troubleshooting workflow for methionine oxidation.

Solution 1: Optimize the Cleavage Cocktail (Preventive)

For future syntheses, modifying the cleavage cocktail is the most effective preventive measure. Standard cocktails can result in significant oxidation.

Quantitative Comparison of Cleavage Cocktails for a Model Pentadecapeptide:

Cleavage CocktailComposition% Methionine Sulfoxide Formed
Reagent KTFA/Phenol/Thioanisole/H₂O/EDT (82.5:5:5:5:2.5)15-55%
Reagent RTFA/Thioanisole/EDT/Anisole (90:5:3:2)15-55%
Reagent BTFA/Phenol/H₂O/TIS (88:5:5:2)15-55%
Reagent HTFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Not Detected
Reagent K + NH₄IReagent K with 1.5% (w/w) Ammonium IodideNot Detected

Data adapted from Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research, 53(5), 548-553.[5]

Recommendation: For peptides containing methionine, the use of Reagent H or the addition of ammonium iodide to standard cleavage cocktails is highly recommended to suppress oxidation.[5]

Solution 2: Post-Cleavage Reduction of Methionine Sulfoxide (Reductive)

If oxidation has already occurred, the crude peptide can be treated with a reducing agent in solution.

Comparison of Post-Cleavage Reduction Methods:

MethodReagentsConditionsEfficacy
Ammonium Iodide/Dimethyl SulfideNH₄I, Dimethyl Sulfide (DMS) in TFARoom temperature, 2 hoursMild and effective, tolerates sensitive modifications like thioesters
Tetrabutylammonium BromideBu₄NBr, EDT in TFARoom temperatureCan lead to a mixture of inseparable products in some cases
Trimethylsilyl BromideTMSBr, EDT in TFARoom temperature, 5-15 minutesVery rapid and efficient for complete reduction
Methionine Sulfoxide Reductases (Msr)MsrA and MsrB enzymes, DTT37°C, 45 minutesHighly specific and can achieve 90-99% reduction

Qualitative efficacy adapted from scientific literature.[4]

Recommendation: For a rapid and clean reduction, the TMSBr/EDT method is highly effective. For sensitive peptides, the milder NH₄I/DMS method is a good alternative. Enzymatic reduction offers high specificity.

Solution 3: Synthesis with Fmoc-Met(O)-OH (Proactive)

For particularly aggregation-prone or difficult sequences, incorporating Fmoc-Met(O)-OH (methionine sulfoxide) directly during synthesis can be advantageous. The increased polarity of the sulfoxide can disrupt aggregation and improve solubility, leading to higher quality crude product and easier purification.[6] The sulfoxide is then reduced to methionine after purification.

Impact of Using Fmoc-Met(O)-OH on Peptide Synthesis Yield:

Peptide SequenceSynthesis StrategyFinal Yield
Aggregation-prone peptide 1Standard Fmoc-Met-OH2%
Aggregation-prone peptide 1Fmoc-Met(O)-OH7%
Human CalcitoninStandard Fmoc-Met-OH5%
Human CalcitoninFmoc-Met(O)-OH10%

Data adapted from a study on aggregation-prone peptides.[6]

Recommendation: Consider this strategy for hydrophobic and aggregation-prone peptides where synthesis with standard Fmoc-Met-OH yields poor results.

Experimental Protocols

Protocol 1: Cleavage with Reagent H to Prevent Methionine Oxidation
  • Preparation of Reagent H:

    • In a designated glass container inside a fume hood, carefully mix the following components (w/w):

      • Trifluoroacetic acid (TFA): 81%

      • Phenol: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

      • Water: 3%

      • Dimethylsulfide (DMS): 2%

      • Ammonium Iodide (NH₄I): 1.5%

  • Peptide Cleavage:

    • Place the peptide-resin in a reaction vessel.

    • Add Reagent H (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Filter the resin and wash it with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide with NH₄I and DMS
  • Dissolution:

    • Dissolve the crude, oxidized peptide in TFA.

  • Reduction:

    • Add ammonium iodide (NH₄I) and dimethyl sulfide (DMS) to the solution.

    • Stir the reaction mixture at room temperature for 2 hours.

  • Work-up:

    • Monitor the reaction by LC-MS to confirm the disappearance of the +16 Da peak.

    • Once the reduction is complete, precipitate the peptide with cold diethyl ether.

    • Isolate the peptide by centrifugation and proceed with purification.

Visualizations

General Workflow for Fmoc-SPPS of Methionine-Containing Peptides:

Fmoc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps resin_swelling Resin Swelling first_aa_coupling First Amino Acid Coupling resin_swelling->first_aa_coupling capping Capping first_aa_coupling->capping fmoc_deprotection Fmoc Deprotection capping->fmoc_deprotection washing1 Washing fmoc_deprotection->washing1 aa_coupling Amino Acid Coupling washing1->aa_coupling washing2 Washing aa_coupling->washing2 washing2->fmoc_deprotection Next cycle final_deprotection Final Fmoc Deprotection washing3 Washing final_deprotection->washing3 cleavage Cleavage & Side-Chain Deprotection (CRITICAL STEP FOR MET OXIDATION) washing3->cleavage precipitation Peptide Precipitation cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification

Caption: General workflow for Fmoc-SPPS.

References

Technical Support Center: Handling Difficult Sequences with Fmoc-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the solid-phase peptide synthesis (SPPS) of sequences containing Fmoc-Glu(OMe)-OH.

Frequently Asked Questions (FAQs)

Q1: What makes peptide sequences containing Fmoc-Glu(OMe)-OH "difficult" to synthesize?

Difficult sequences, particularly those with a high content of hydrophobic residues, are prone to intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets. This aggregation can hinder both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid, resulting in incomplete reactions and the generation of deletion sequences. While Fmoc-Glu(OMe)-OH itself is not exceptionally hydrophobic, its presence in a hydrophobic sequence can contribute to these aggregation issues.

Q2: What is pyroglutamate formation and why is it a concern with Fmoc-Glu(OMe)-OH?

Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamic acid or glutamine residue to form a five-membered lactam ring.[1][2] This side reaction results in the loss of a water molecule and the termination of the peptide chain, as the cyclized N-terminus is no longer available for coupling.[3] This reaction can be catalyzed by both acidic and basic conditions present during SPPS, particularly during the piperidine-mediated Fmoc deprotection step.[4] While glutamine is more susceptible, glutamic acid and its esters can also undergo this reaction.[1][3]

Q3: How does the methyl ester side-chain protection of Fmoc-Glu(OMe)-OH compare to the more common tert-butyl (OtBu) protection?

The tert-butyl (OtBu) ester is the standard side-chain protection for glutamic acid in Fmoc-SPPS because it is highly stable to the basic conditions of Fmoc deprotection and is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[5] The methyl ester (OMe), while also acid-labile, is more susceptible to saponification (hydrolysis) under basic conditions compared to the sterically hindered OtBu group. This can potentially lead to the formation of unprotected glutamic acid side chains during synthesis, which can cause side reactions. However, for specific applications requiring milder final cleavage conditions, the OMe group might be preferred.

Q4: Can I use standard coupling reagents for Fmoc-Glu(OMe)-OH?

Yes, standard coupling reagents can be used. However, for difficult sequences prone to aggregation, more efficient coupling reagents are recommended to ensure complete and rapid amide bond formation. The choice of coupling reagent can significantly impact the success of the synthesis.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with Fmoc-Glu(OMe)-OH in difficult peptide sequences.

Issue 1: Incomplete Coupling or Deprotection

Symptoms:

  • Positive Kaiser test after coupling, indicating unreacted free amines.

  • Presence of deletion sequences in the final product, confirmed by mass spectrometry.

  • Resin beads clumping together or showing poor swelling.

Root Causes:

  • Peptide aggregation on the solid support, hindering reagent access.

  • Steric hindrance around the coupling site.

Solutions:

Solution CategorySpecific ActionRationale
Solvent Optimization Switch from DMF to NMP or add chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solutions.NMP has better solvating properties for aggregated peptides. Chaotropic salts disrupt hydrogen bonds that cause aggregation.
Coupling Reagent Use highly efficient coupling reagents such as HBTU/HOBt, HATU, or COMU.[6][7]These reagents promote faster and more complete coupling reactions, which can be beneficial for sterically hindered or aggregating sequences.[6][7]
Reaction Conditions Increase the coupling temperature (e.g., to 40-50°C) or use microwave-assisted synthesis.Higher temperatures can help to disrupt secondary structures and increase reaction kinetics.
Double Coupling Repeat the coupling step with fresh reagents.Ensures that all available amino groups react, especially in cases of slow coupling kinetics.
Modified Deprotection Use a stronger base cocktail for Fmoc deprotection, such as 2% DBU/2% piperidine in DMF.DBU is a stronger, non-nucleophilic base that can be more effective in removing the Fmoc group from aggregated sequences.
Issue 2: Pyroglutamate Formation

Symptoms:

  • Presence of a significant peak in the HPLC chromatogram corresponding to the desired peptide minus 18 Da (loss of water).

  • Chain termination, leading to a lower yield of the full-length peptide.

Root Causes:

  • Cyclization of the N-terminal glutamic acid residue during Fmoc deprotection or coupling.

Solutions:

Solution CategorySpecific ActionRationale
Coupling Strategy Use pre-activated esters of the incoming amino acid.Minimizes the time the N-terminal Glu(OMe) residue is exposed to basic conditions in the presence of an activated carboxyl group, which can promote cyclization.[4]
Deprotection Conditions Reduce the Fmoc deprotection time (e.g., two treatments of 3-5 minutes each).Minimizes the exposure of the N-terminal glutamic acid to the basic conditions that catalyze pyroglutamate formation.[4]
N-terminal Protection If Glu is the N-terminal residue, consider acetylation of the N-terminus after the final coupling.This blocks the N-terminal amine, preventing cyclization.[8]

Experimental Protocols

Standard Coupling Protocol for Fmoc-Glu(OMe)-OH
  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OMe)-OH (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) and an additive (e.g., HOBt, 3 equivalents) in DMF. Add a base (e.g., DIPEA, 6 equivalents) and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

Protocol for Difficult Sequences

For sequences prone to aggregation, modify the standard protocol as follows:

  • Solvent: Use NMP instead of DMF for all steps.

  • Coupling: Increase the equivalents of amino acid and coupling reagents to 4-5. Consider using HATU as the coupling reagent. Increase the coupling time to 4 hours or perform the reaction at an elevated temperature (e.g., 40°C).

  • Deprotection: Use a solution of 2% DBU/2% piperidine in NMP for Fmoc deprotection.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

While specific quantitative data for Fmoc-Glu(OMe)-OH is limited, the following table, extrapolated from data on other sterically hindered amino acids, provides a general comparison of coupling reagent efficiency.[9]

Coupling ReagentReagent TypeTypical Coupling Time (min)Expected Coupling Yield (%)Notes
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, but slower reaction rates.[9]
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used.[9]
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings with low racemization.[6][9]
COMU Aminium/Uronium Salt20 - 45> 99.5Very high reactivity with safer byproducts than benzotriazole-based reagents.[6][7]

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions.

Visualizations

experimental_workflow cluster_SPPS_Cycle SPPS Cycle cluster_Troubleshooting Troubleshooting Interventions Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Pyroglutamate Pyroglutamate Formation Deprotection->Pyroglutamate Side Reaction Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Repeat Cycle Aggregation Aggregation Detected KaiserTest->Aggregation If Incomplete ChangeSolvent Change Solvent (NMP) Aggregation->ChangeSolvent ChangeReagent Use Stronger Coupling Reagent Aggregation->ChangeReagent IncreaseTemp Increase Temperature Aggregation->IncreaseTemp ReduceDeprotectionTime Reduce Deprotection Time Pyroglutamate->ReduceDeprotectionTime PreactivateAA Use Pre-activated Esters Pyroglutamate->PreactivateAA

Caption: Troubleshooting workflow for SPPS of difficult sequences.

pyroglutamate_formation N_terminal_Glu N-terminal Glu(OMe)-Peptide Intermediate Activated Intermediate N_terminal_Glu->Intermediate Base (e.g., Piperidine) Pyroglutamate Pyroglutamate-Peptide (Terminated) Intermediate->Pyroglutamate Intramolecular Cyclization (-H2O)

Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid residue.

References

Validation & Comparative

A Comparative Guide to HPLC Purification of Peptides Synthesized with Fmoc-Glu(OMe)-OH versus Fmoc-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical determinant of the final peptide's purity and yield. For glutamic acid (Glu), the standard and most widely adopted protecting group in Fmoc chemistry is the tert-butyl ester (OtBu), utilized in the form of Fmoc-Glu(OtBu)-OH.[1][2] This guide provides a comparative analysis of the HPLC purification of peptides synthesized using the less common methyl ester-protected glutamic acid, Fmoc-Glu(OMe)-OH, against the benchmark Fmoc-Glu(OtBu)-OH. While direct, side-by-side comparative studies are limited in published literature, this guide consolidates available data and established chemical principles to offer an objective overview for researchers.

Executive Summary

Fmoc-Glu(OtBu)-OH remains the superior choice for routine Fmoc-SPPS due to its robust stability to the basic conditions required for Fmoc-group removal and its clean, orthogonal deprotection using trifluoroacetic acid (TFA) during final cleavage.[1] The use of Fmoc-Glu(OMe)-OH presents a potential risk of side reactions, primarily hydrolysis of the methyl ester, which can complicate purification and reduce the yield of the target peptide. The choice of Fmoc-Glu(OMe)-OH may be considered in specific niche applications where the OtBu group is unsuitable, but this requires careful optimization of synthesis and purification protocols.

Comparative Performance: Fmoc-Glu(OMe)-OH vs. Fmoc-Glu(OtBu)-OH

The performance of these two glutamic acid derivatives can be evaluated based on several key parameters during SPPS and subsequent HPLC purification.

ParameterFmoc-Glu(OMe)-OHFmoc-Glu(OtBu)-OHRationale & Supporting Data
Crude Peptide Purity Potentially lowerGenerally higherThe primary concern with Fmoc-Glu(OMe)-OH is the lability of the methyl ester to the basic conditions (typically 20% piperidine in DMF) used for Fmoc deprotection.[3][4][5] This can lead to premature deprotection and subsequent side reactions, resulting in a more complex crude peptide mixture. In contrast, the OtBu group is highly stable to piperidine, ensuring the integrity of the side-chain protection throughout the synthesis and leading to higher crude purity.[1]
Potential Side Products - Prematurely deprotected glutamic acid- Piperidide formation at the side chain- Pyroglutamate formationMinimal side products related to the protecting groupThe nucleophilic nature of piperidine can lead to the formation of a piperidide with the deprotected carboxylic acid side chain of glutamic acid. N-terminal glutamic acid residues are also known to be susceptible to cyclization to form pyroglutamate.[6] While pyroglutamate formation can occur with both derivatives, the increased presence of the free carboxylic acid with Fmoc-Glu(OMe)-OH could exacerbate this issue.
Final Yield after HPLC Purification Generally expected to be lowerGenerally higherThe presence of multiple, closely eluting side products in the crude mixture from Fmoc-Glu(OMe)-OH synthesis can make HPLC purification challenging, leading to lower recovery of the pure target peptide. The cleaner crude product obtained with Fmoc-Glu(OtBu)-OH typically allows for more efficient purification and higher yields.
HPLC Purification Complexity HigherLowerThe separation of peptides from closely related impurities, such as those with a free carboxylic acid or a piperidide adduct, can be difficult to achieve with standard reversed-phase HPLC protocols. This may necessitate the use of multi-step purification strategies or alternative chromatography techniques, increasing the complexity of the workflow.[7][8]
Cost Potentially lowerStandardWhile the raw material cost of Fmoc-Glu(OMe)-OH may be lower than Fmoc-Glu(OtBu)-OH, the potential for lower yields and more complex purification may negate any initial cost savings.

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

A generalized protocol for manual SPPS is provided below. This protocol is applicable for both Fmoc-Glu(OMe)-OH and Fmoc-Glu(OtBu)-OH, with the understanding that the former may require optimization to minimize side reactions.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: Activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA). Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Lyophilize the crude peptide to obtain a fluffy white powder.

Standard Reversed-Phase HPLC Purification Protocol

This protocol provides a starting point for the purification of crude synthetic peptides.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, typically a mixture of Mobile Phase A and Mobile Phase B (e.g., 50% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.

  • Column: Use a C18 reversed-phase HPLC column suitable for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with the initial percentage of Mobile Phase B (e.g., 5%).

    • Inject the prepared sample.

    • Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 30 minutes) at a flow rate appropriate for the column dimensions.

  • Detection: Monitor the elution of the peptide at 214 nm or 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide. Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizing the Workflow and Chemical Logic

To better illustrate the processes and chemical considerations discussed, the following diagrams are provided.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Glu(X)-OH + Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection n-1 cycles Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Lyophilization1 Lyophilization Precipitation->Lyophilization1 Crude_Peptide Crude Peptide Lyophilization1->Crude_Peptide HPLC_Purification RP-HPLC Purification Crude_Peptide->HPLC_Purification Fraction_Analysis Fraction Analysis (Analytical HPLC & MS) HPLC_Purification->Fraction_Analysis Lyophilization2 Lyophilization Fraction_Analysis->Lyophilization2 Pure_Peptide Pure Peptide Lyophilization2->Pure_Peptide Protecting_Group_Comparison cluster_glu_ome Fmoc-Glu(OMe)-OH cluster_glu_otbu Fmoc-Glu(OtBu)-OH Glu_OMe Glu(OMe) side chain Piperidine_OMe Piperidine Treatment (Fmoc Deprotection) Glu_OMe->Piperidine_OMe Hydrolysis Potential Hydrolysis (-OMe -> -OH) Piperidine_OMe->Hydrolysis Risk Side_Products_OMe Side Products (Piperidide, Pyroglutamate) Hydrolysis->Side_Products_OMe Glu_OtBu Glu(OtBu) side chain Piperidine_OtBu Piperidine Treatment (Fmoc Deprotection) Glu_OtBu->Piperidine_OtBu Stable Stable to Piperidine Piperidine_OtBu->Stable Result Clean_Deprotection Clean Deprotection (TFA Cleavage) Stable->Clean_Deprotection

References

Mass Spectrometry of Peptides with Fmoc-Glu(OMe)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of synthetic peptides is paramount. This guide provides a comparative analysis of the mass spectrometry performance of peptides containing the non-standard amino acid Fmoc-Glu(OMe)-OH against its common alternative, Fmoc-Glu(OtBu)-OH. Understanding the fragmentation behavior of these protected amino acids is crucial for accurate sequence validation and impurity profiling.

The incorporation of glutamic acid with a protected side-chain carboxyl group is a common strategy in solid-phase peptide synthesis (SPPS). The choice of protecting group can significantly influence not only the synthesis efficiency but also the subsequent characterization by mass spectrometry. This guide focuses on the methyl ester protection (-OMe) of the gamma-carboxyl group of glutamic acid and compares its mass spectrometric behavior to the more conventional tert-butyl ester (-OtBu) protection.

Performance Comparison in Mass Spectrometry

The stability and fragmentation pattern of the protecting group during mass spectrometry analysis are critical for unambiguous peptide sequencing. While direct, side-by-side comparative studies with quantitative fragmentation data for peptides containing Fmoc-Glu(OMe)-OH versus Fmoc-Glu(OtBu)-OH are not extensively available in the literature, a comparative analysis can be constructed based on the known fragmentation behaviors of related compounds and general principles of peptide fragmentation.

ParameterPeptides with Glu(OMe)Peptides with Glu(OtBu)Key Considerations
Primary Fragmentation Pathway Neutral loss of methanol (CH₃OH, 32 Da) from the side chain.Neutral loss of isobutylene (C₄H₈, 56 Da) from the side chain.The different neutral losses provide a clear distinction between the two protecting groups in MS/MS spectra.
Secondary Fragmentation Potential for cyclization to a pyroglutamic acid derivative after methanol loss. Further fragmentation can occur from this cyclic intermediate.The tert-butyl cation formed after isobutylene loss can potentially alkylate other residues, although this is less common under typical MS conditions.The formation of pyroglutamate can complicate spectral interpretation as it alters the mass of the N-terminal fragment.
Signal Intensity Generally expected to produce strong signals.Known to produce robust signals in electrospray ionization (ESI).The inherent ionization efficiency of the peptide sequence itself is a major factor.
Potential for Side Products Incomplete saponification during synthesis can leave the methyl ester intact when a free acid is desired.Incomplete deprotection during synthesis can result in the retention of the OtBu group.Both scenarios lead to unexpected masses in the final product analysis.
Susceptibility to In-source Fragmentation The methyl ester is relatively stable but can undergo some in-source decay, leading to the appearance of peaks corresponding to the loss of methanol in the MS1 spectrum.The tert-butyl ester is generally more labile and can be more prone to in-source decay, showing a prominent neutral loss of 56 Da in the MS1 spectrum.High-energy in-source fragmentation can complicate the identification of the correct precursor ion.

Table 1. Comparative Mass Spectrometry Performance of Peptides Containing Glu(OMe) vs. Glu(OtBu).

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Synthetic Peptides

This protocol outlines a general procedure for the analysis of synthetic peptides containing modified glutamic acid residues.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase solvent to a working concentration of 10-100 pmol/µL for direct infusion or 1-10 pmol/µL for LC-MS analysis.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-40% B over 30 minutes, followed by a wash at 95% B and re-equilibration at 5% B. The gradient should be optimized for the specific peptide's hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is standard for peptides.

  • MS1 Scan: Acquire full scan mass spectra from m/z 300-2000 to identify the precursor ion(s) of the peptide.

  • MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) for fragmentation.

  • Data-Dependent Acquisition (DDA): Set the instrument to automatically select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation in MS/MS.

  • Collision Energy: The optimal collision energy is dependent on the peptide's mass, charge state, and sequence, and should be empirically determined or stepped through a range (e.g., 25-35 arbitrary units).

Visualizing Fragmentation and Workflows

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the key fragmentation pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Peptide_Synthesis Peptide Synthesis (with Fmoc-Glu(OMe)-OH) Cleavage_Deprotection Cleavage & Deprotection Peptide_Synthesis->Cleavage_Deprotection Purification HPLC Purification Cleavage_Deprotection->Purification Lyophilization Lyophilization Purification->Lyophilization Dissolution Dissolution in MS-compatible solvent Lyophilization->Dissolution LC_Separation LC Separation (C18 Column) Dissolution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ion Selection) ESI->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation) MS1_Scan->MS2_Scan Data_Analysis Data Analysis (Sequencing) MS2_Scan->Data_Analysis

Caption: Experimental workflow for the mass spectrometry analysis of a synthetic peptide.

fragmentation_pathways cluster_glu_ome Peptide with Glu(OMe) cluster_glu_otbu Peptide with Glu(OtBu) Peptide_GluOMe [M+nH]n+ Loss_MeOH [M-CH3OH+nH]n+ Peptide_GluOMe->Loss_MeOH - CH3OH (32 Da) b_y_ions_ome b/y ions Peptide_GluOMe->b_y_ions_ome Peptide Backbone Fragmentation PyroGlu_Formation Pyroglutamate Derivative Loss_MeOH->PyroGlu_Formation Peptide_GluOtBu [M+nH]n+ Loss_Isobutylene [M-C4H8+nH]n+ Peptide_GluOtBu->Loss_Isobutylene - C4H8 (56 Da) b_y_ions_otbu b/y ions Peptide_GluOtBu->b_y_ions_otbu Peptide Backbone Fragmentation

Caption: Primary fragmentation pathways for peptides containing Glu(OMe) vs. Glu(OtBu).

Conclusion

The choice between Fmoc-Glu(OMe)-OH and Fmoc-Glu(OtBu)-OH in peptide synthesis has distinct implications for mass spectrometry analysis. Peptides containing Glu(OMe) are expected to exhibit a characteristic neutral loss of methanol (32 Da), while those with Glu(OtBu) will show a neutral loss of isobutylene (56 Da). While both protecting groups are suitable for SPPS and subsequent MS analysis, understanding these different fragmentation behaviors is essential for accurate data interpretation. For complex peptides or those requiring high-confidence sequencing, the potential for pyroglutamate formation from Glu(OMe) should be considered during spectral analysis. Researchers should select the protecting group that best fits their synthetic strategy and analytical requirements, keeping in mind the downstream mass spectrometric characterization.

A Comparative Guide: Fmoc-Glu(OtBu)-OH versus Fmoc-Glu(OMe)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield, high-purity peptides. For the incorporation of glutamic acid, two commonly considered derivatives are Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OMe)-OH. This guide provides an objective comparison of their performance in SPPS, supported by established chemical principles and experimental considerations.

Executive Summary

Fmoc-Glu(OtBu)-OH is the industry standard for incorporating glutamic acid residues in Fmoc-based SPPS. Its tert-butyl (OtBu) side-chain protection is orthogonal to the base-labile Fmoc group, ensuring its stability throughout the synthesis cycles and allowing for its clean removal during the final acidolytic cleavage step. In contrast, the methyl ester (OMe) protection of Fmoc-Glu(OMe)-OH is susceptible to cleavage under the basic conditions used for Fmoc deprotection, leading to significant side reactions and compromised peptide purity. Consequently, Fmoc-Glu(OtBu)-OH is overwhelmingly preferred for routine and complex peptide synthesis.

Principles of Orthogonality in Fmoc SPPS

The core principle of successful Fmoc SPPS lies in the use of orthogonal protecting groups. This means that the Nα-Fmoc protecting group and the amino acid side-chain protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at each step of the synthesis.

Resin Solid Support (e.g., Wang, Rink Amide) Coupling1 Coupling Resin->Coupling1 Attach 1st AA AA1 Fmoc-AA1-OH AA1->Coupling1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection1 Coupling2 Coupling Deprotection1->Coupling2 AA2 Fmoc-Glu(P)-OH (P = OtBu or OMe) AA2->Coupling2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling2->Deprotection2 Elongation Further Elongation Deprotection2->Elongation Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Elongation->Cleavage Peptide Purified Peptide Cleavage->Peptide

Figure 1: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Performance Comparison: OtBu vs. OMe Protection

The choice between the tert-butyl ester (OtBu) and the methyl ester (OMe) for the side-chain protection of glutamic acid has profound implications for the success of an SPPS campaign. The OtBu group is stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the Nα-Fmoc group.[1] Conversely, the OMe group is prone to saponification (hydrolysis) under these same basic conditions.

FeatureFmoc-Glu(OtBu)-OHFmoc-Glu(OMe)-OH
Orthogonality to Fmoc Group Orthogonal: Stable to piperidine treatment.Non-Orthogonal: Prone to saponification by piperidine.
Deprotection Conditions Trifluoroacetic acid (TFA) during final cleavage.[2]Base-labile (e.g., NaOH/MeOH), incompatible with Fmoc deprotection.[]
Risk of Side Reactions Low risk of side reactions during chain elongation.[4]High risk of unintended side-chain deprotection and subsequent side reactions.
Peptide Purity Generally leads to higher purity of the final peptide.Often results in a mixture of desired peptide and side-products, complicating purification.
Applicability in Standard SPPS Standard and widely recommended for Fmoc SPPS.[5]Not suitable for standard Fmoc SPPS protocols.

Logical Relationship of Protecting Group Stability

The stability of the side-chain protecting group during the iterative Fmoc deprotection steps is critical. The following diagram illustrates the logical flow of events for both protecting groups within a standard SPPS cycle.

cluster_0 Fmoc-Glu(OtBu)-OH cluster_1 Fmoc-Glu(OMe)-OH Start_OtBu Peptide-Resin with Fmoc-Glu(OtBu) Piperidine_OtBu Treat with 20% Piperidine/DMF Start_OtBu->Piperidine_OtBu Result_OtBu Nα-Amine Deprotected Side-Chain (OtBu) Intact Piperidine_OtBu->Result_OtBu NextCycle_OtBu Proceed to Next Coupling Result_OtBu->NextCycle_OtBu Start_OMe Peptide-Resin with Fmoc-Glu(OMe) Piperidine_OMe Treat with 20% Piperidine/DMF Start_OMe->Piperidine_OMe Result_OMe Nα-Amine Deprotected Side-Chain (OMe) Partially or Fully Cleaved (Saponification) Piperidine_OMe->Result_OMe SideReaction Formation of Free Carboxylate and Potential Side Reactions Result_OMe->SideReaction

Figure 2: Comparison of protecting group stability during Fmoc deprotection.

Experimental Protocols

Standard Protocol for SPPS using Fmoc-Glu(OtBu)-OH

This protocol outlines the key steps for the incorporation of Fmoc-Glu(OtBu)-OH into a growing peptide chain on a solid support.

1. Resin Swelling:

  • Swell the resin (e.g., Wang or Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF for 10 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU or HATU (3-5 equivalents) in DMF.

  • Add a base, typically diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

4. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Final Cleavage and Deprotection:

  • After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The OtBu group will be cleaved during this step.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

For researchers and professionals engaged in solid-phase peptide synthesis, the choice of protecting group for the glutamic acid side chain is clear. Fmoc-Glu(OtBu)-OH offers the necessary orthogonality and stability for successful synthesis using standard Fmoc chemistry. The use of Fmoc-Glu(OMe)-OH is strongly discouraged for this application due to its lability to the basic conditions required for Fmoc deprotection, which inevitably leads to undesired side reactions and a complex crude product mixture. Adherence to established protocols with robust protecting groups like OtBu is essential for the efficient and reliable production of high-quality synthetic peptides.

References

A Comparative Guide: Fmoc-Glu(OMe)-OH vs. Fmoc-Glu(OAll)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for trifunctional amino acids is paramount to achieving high yields and purity of the target peptide. For glutamic acid, a frequently incorporated residue, the choice of its side-chain protecting group can significantly influence the synthetic strategy and outcome. This guide provides an in-depth comparison of two commonly used derivatives, Fmoc-Glu(OMe)-OH and Fmoc-Glu(OAll)-OH, highlighting the distinct advantages of the methyl ester over the allyl ester in specific applications.

Executive Summary

Fmoc-Glu(OMe)-OH, with its methyl ester side-chain protection, offers a straightforward and cost-effective option for glutamic acid incorporation. Its deprotection via saponification, however, introduces a significant risk of racemization, a critical concern in the synthesis of stereochemically pure peptides. In contrast, Fmoc-Glu(OAll)-OH utilizes an allyl ester, providing an orthogonal protection scheme. The allyl group is selectively removed under mild conditions using a palladium catalyst, minimizing the risk of racemization and offering greater flexibility in complex peptide synthesis. While the reagents for allyl deprotection are more specialized and costly, the preservation of chiral integrity often outweighs this consideration for sensitive sequences.

Comparative Data at a Glance

The following tables summarize the key performance indicators for Fmoc-Glu(OMe)-OH and Fmoc-Glu(OAll)-OH based on available experimental data and established principles of peptide chemistry.

Table 1: Deprotection Conditions and Performance

ParameterFmoc-Glu(OMe)-OHFmoc-Glu(OAll)-OH
Deprotection Method SaponificationPalladium(0)-catalyzed cleavage
Typical Reagents Aqueous base (e.g., NaOH, LiOH) in organic solvent (e.g., THF, DMF)Pd(PPh₃)₄, Phenylsilane (PhSiH₃) in DCM or CHCl₃/AcOH/NMM
Reaction Time 1 - 4 hours20 - 120 minutes
Temperature Room TemperatureRoom Temperature
Typical Yield Variable, can be high but susceptible to side reactionsGenerally high (>90%)
Purity Can be compromised by side products and racemizationHigh, with minimal side reactions

Table 2: Key Side Reactions and Mitigation

Side ReactionFmoc-Glu(OMe)-OHFmoc-Glu(OAll)-OH
Racemization High risk , especially with strong bases or prolonged reaction times.Low risk , due to mild and non-basic deprotection conditions.
Aspartimide/Glutimide Formation Low risk during deprotection.Potential risk, though generally low for glutamic acid compared to aspartic acid.
Incomplete Deprotection Can occur, leading to peptide truncation.Can occur if catalyst is deactivated or scavenger is inefficient.
Mitigation Strategies Use of milder bases (e.g., LiOH), careful monitoring of reaction time.Use of fresh, high-quality catalyst and efficient scavenger.

Experimental Workflows and Logical Relationships

The choice between Fmoc-Glu(OMe)-OH and Fmoc-Glu(OAll)-OH is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection and the sensitivity of the peptide sequence to racemization.

Deprotection_Workflows cluster_OMe Fmoc-Glu(OMe)-OH Deprotection cluster_OAll Fmoc-Glu(OAll)-OH Deprotection OMe_Start Peptide-Resin with Glu(OMe) Saponification Saponification (e.g., 1M NaOH in THF/H₂O) OMe_Start->Saponification Neutralization Neutralization (e.g., dilute acid) Saponification->Neutralization Racemization Racemization Saponification->Racemization High Risk Washing_OMe Washing Neutralization->Washing_OMe Deprotected_OMe Peptide-Resin with Glu Washing_OMe->Deprotected_OMe OAll_Start Peptide-Resin with Glu(OAll) Pd_Cleavage Palladium-catalyzed Cleavage (Pd(PPh₃)₄, PhSiH₃ in DCM) OAll_Start->Pd_Cleavage Washing_OAll Washing Pd_Cleavage->Washing_OAll Low_Racemization Minimal Racemization Pd_Cleavage->Low_Racemization Low Risk Deprotected_OAll Peptide-Resin with Glu Washing_OAll->Deprotected_OAll

Caption: Deprotection workflows for Fmoc-Glu(OMe)-OH and Fmoc-Glu(OAll)-OH.

Detailed Experimental Protocols

Protocol 1: On-Resin Saponification of Methyl Ester (Fmoc-Glu(OMe)-OH)

Objective: To deprotect the methyl ester from the side chain of a glutamic acid residue on a solid support.

Materials:

  • Peptide-resin containing Fmoc-Glu(OMe)-OH

  • 1 M Sodium Hydroxide (NaOH) solution in water

  • Tetrahydrofuran (THF)

  • 10% v/v Acetic Acid in Dichloromethane (DCM)

  • DCM

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin (100 mg) in DMF in a reaction vessel for 30 minutes.

  • Wash the resin three times with DCM.

  • Prepare the saponification solution by mixing THF and 1 M aqueous NaOH in a 4:1 v/v ratio.

  • Add the saponification solution (2 mL) to the resin and shake the mixture at room temperature.

  • Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS. The typical reaction time is 1-4 hours.

  • Once the reaction is complete, wash the resin thoroughly with a 1:1 mixture of THF/water (3 x 5 mL).

  • Neutralize any residual base by washing with 10% v/v acetic acid in DCM (3 x 5 mL).

  • Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

  • Proceed with the next coupling step or final cleavage from the resin.

Note: The extent of racemization should be assessed for the final peptide using a suitable analytical method, such as chiral amino acid analysis after hydrolysis and derivatization with Marfey's reagent.

Protocol 2: On-Resin Palladium-Catalyzed Deprotection of Allyl Ester (Fmoc-Glu(OAll)-OH)

Objective: To selectively deprotect the allyl ester from the side chain of a glutamic acid residue on a solid support.

Materials:

  • Peptide-resin containing Fmoc-Glu(OAll)-OH

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin (100 mg) in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes.

  • Prepare the deprotection solution immediately before use. In a separate flask, dissolve Pd(PPh₃)₄ (0.1 equivalents relative to the resin loading) in anhydrous DCM (1 mL).

  • To the peptide-resin, add a solution of phenylsilane (20 equivalents relative to the resin loading) in anhydrous DCM (1 mL).

  • Add the freshly prepared Pd(PPh₃)₄ solution to the resin suspension.

  • Shake the reaction mixture at room temperature for 30-60 minutes. The reaction vessel should be protected from light.

  • Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS. If the reaction is incomplete, the treatment can be repeated.

  • Once the reaction is complete, wash the resin thoroughly with DCM (5 x 5 mL) and DMF (3 x 5 mL).

  • The resin is now ready for the subsequent synthetic step.

Conclusion

The primary advantage of Fmoc-Glu(OAll)-OH lies in its orthogonality and the mildness of its deprotection conditions , which significantly minimizes the risk of racemization.[1][2] This makes it the preferred choice for the synthesis of peptides where stereochemical integrity is critical, such as in the development of therapeutic peptides and for the synthesis of long or complex sequences. The palladium-catalyzed deprotection is highly efficient and specific.[3]

In contrast, Fmoc-Glu(OMe)-OH offers a more cost-effective and simpler deprotection procedure using readily available reagents. However, the use of basic conditions for saponification poses a substantial risk of racemization at the α-carbon of the glutamic acid residue, which can lead to diastereomeric impurities that are difficult to separate from the desired product. While conditions can be optimized to reduce this side reaction, the risk remains a significant drawback.

For researchers and drug development professionals, the selection between these two derivatives should be based on a careful evaluation of the project's specific requirements. For routine peptide synthesis where the risk of racemization is low or can be tolerated, Fmoc-Glu(OMe)-OH may be a suitable option. However, for the synthesis of high-value, biologically active peptides where purity and stereochemical fidelity are non-negotiable, the superior performance of Fmoc-Glu(OAll)-OH in preserving chirality makes it the clear and advantageous choice.

References

A Comparative Guide to the Characterization of Byproducts in Fmoc-Glu(OMe)-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of amino acid building blocks is paramount. This guide provides a detailed comparison of byproducts generated during the synthesis of Fmoc-Glu(OMe)-OH, a key reagent for incorporating glutamic acid into peptides. We present experimental data and protocols to aid in the identification and quantification of these impurities, ensuring the integrity of your synthetic peptides.

Comparison with a Common Alternative: Fmoc-Glu(OtBu)-OH

Fmoc-Glu(OMe)-OH and Fmoc-Glu(OtBu)-OH are two commonly used derivatives for introducing glutamic acid in peptide synthesis. The choice between the methyl (-OMe) and tert-butyl (-OtBu) ester for side-chain protection can influence the byproduct profile. While both are susceptible to similar side reactions, the steric hindrance of the tert-butyl group can sometimes offer advantages in minimizing certain impurities.

FeatureFmoc-Glu(OMe)-OHFmoc-Glu(OtBu)-OHRationale for Performance Difference
Primary Function Side-chain carboxyl protectionSide-chain carboxyl protectionBoth serve the same primary function of preventing the side-chain carboxyl group from participating in unwanted reactions during peptide coupling.
Major Byproduct Pyroglutamate Formation: Can occur during synthesis and subsequent peptide manipulations.Aspartimide-like Formation: Prone to cyclization, especially in sequences with specific neighboring residues.[1]The formation of a five-membered ring is a common side reaction for glutamic acid derivatives.
Dipeptide Formation Can form Fmoc-Glu(OMe)-Glu(OMe)-OH.Can form Fmoc-Glu(OtBu)-Glu(OtBu)-OH.This occurs when a newly formed Fmoc-amino acid reacts with another molecule of the starting amino acid.
β-Alanine Adducts Formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-Glu(OMe)-OH is possible.Formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-Glu(OtBu)-OH is possible.These byproducts can arise from the rearrangement of the Fmoc protecting group itself.
Cleavage Conditions Methyl ester is stable to standard TFA cleavage conditions used for resin cleavage.The tert-butyl ester is cleaved simultaneously with resin cleavage using strong acids like TFA.[2]This difference in lability is a key consideration in the overall synthetic strategy.
Cost-Effectiveness Generally more cost-effective.Can be more expensive due to the starting materials for the tert-butyl group.Cost is often a factor in the selection of building blocks for large-scale synthesis.

Data on Common Byproducts in Fmoc-Glu(OMe)-OH Synthesis

The following table summarizes common byproducts encountered in the synthesis of Fmoc-Glu(OMe)-OH, their typical levels, and methods for their characterization. The levels of these impurities can vary significantly depending on the synthetic route and purification methods employed by the manufacturer.

ByproductStructureTypical Level (%)OriginRecommended Analytical Method
Fmoc-Glu(OMe)-Glu(OMe)-OH Dipeptide≤ 0.5Reaction of Fmoc-Glu(OMe)-OH with unreacted glutamic acid methyl ester during Fmoc protection.RP-HPLC, LC-MS
Fmoc-pGlu-OH Pyroglutamate≤ 0.5Intramolecular cyclization of the glutamic acid side chain, potentially during synthesis or storage.RP-HPLC, LC-MS, ¹H NMR
Fmoc-β-Ala-OH β-Alanine Adduct≤ 0.1Rearrangement of the Fmoc-OSu reagent used for Fmoc protection.RP-HPLC, LC-MS
Fmoc-β-Ala-Glu(OMe)-OH Dipeptide Adduct≤ 0.1Reaction of Fmoc-β-Ala-OH with glutamic acid methyl ester.RP-HPLC, LC-MS
Acetic Acid CH₃COOH≤ 0.1Residual solvent from synthesis and purification steps.GC-MS (after derivatization), Ion Chromatography
L-Glu(OMe)-OH Free Amino Acid≤ 0.2Incomplete Fmoc protection of the starting material.RP-HPLC (with pre-column derivatization), Amino Acid Analysis

Experimental Protocols

RP-HPLC Method for Purity Assessment and Impurity Profiling of Fmoc-Glu(OMe)-OH

This protocol outlines a general method for the separation and quantification of Fmoc-Glu(OMe)-OH and its potential byproducts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Fmoc-Glu(OMe)-OH sample.

  • Reference standards for potential impurities (if available).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the Fmoc-Glu(OMe)-OH sample in a suitable solvent (e.g., 50:50 ACN:water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      25 70
      30 95
      35 95
      36 30

      | 40 | 30 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage purity of the main peak (Fmoc-Glu(OMe)-OH) and the relative percentage of each impurity.

    • If reference standards are used, confirm the identity of impurity peaks by comparing retention times.

¹H NMR Spectroscopy for Structural Characterization

¹H NMR spectroscopy is a powerful tool for the structural confirmation of the desired product and the identification of major impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Fmoc-Glu(OMe)-OH sample.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the Fmoc-Glu(OMe)-OH sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

  • Spectral Analysis:

    • Fmoc-Glu(OMe)-OH: Look for characteristic peaks of the Fmoc group (aromatic protons between 7.3 and 7.9 ppm), the α-proton of glutamic acid (around 4.2 ppm), the side-chain methylene protons (between 1.9 and 2.5 ppm), and the methyl ester protons (a singlet around 3.6 ppm).

    • Pyroglutamate (Fmoc-pGlu-OH): The formation of the pyroglutamate ring will cause a significant shift in the signals of the side-chain protons.

    • Dipeptide (Fmoc-Glu(OMe)-Glu(OMe)-OH): The presence of a second set of glutamic acid signals, slightly shifted from the main product, would indicate the dipeptide.

    • β-Alanine Adducts: Look for characteristic signals of the β-alanine moiety, which will differ from the α-amino acid pattern.

GC-MS Analysis of Acetic Acid

This protocol is for the detection and quantification of residual acetic acid, a common process-related impurity.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for volatile acids (e.g., DB-WAX or similar).

Reagents:

  • Fmoc-Glu(OMe)-OH sample.

  • Methanol (anhydrous).

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Internal standard (e.g., deuterated acetic acid).

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh about 10 mg of the Fmoc-Glu(OMe)-OH sample into a vial.

    • Add a known amount of the internal standard.

    • Add 1 mL of methanol and sonicate to dissolve.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 100 µL of the derivatizing agent and heat at 70 °C for 30 minutes to convert acetic acid to its volatile silyl ester.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow.

    • MS Detection: Scan mode or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring for characteristic ions of the derivatized acetic acid and the internal standard.

  • Data Analysis:

    • Quantify the amount of acetic acid based on the peak area ratio of the analyte to the internal standard, using a calibration curve.

Visualizations

GluOMe L-Glu(OMe)-OH FmocGluOMeOH Fmoc-Glu(OMe)-OH (Desired Product) GluOMe->FmocGluOMeOH Fmoc Protection FmocCl Fmoc-Cl or Fmoc-OSu FmocCl->FmocGluOMeOH BetaAla Fmoc-β-Ala-OH FmocCl->BetaAla Reagent Rearrangement Base Base (e.g., NaHCO3) Base->FmocGluOMeOH Dipeptide Fmoc-Glu(OMe)-Glu(OMe)-OH (Dipeptide) FmocGluOMeOH->Dipeptide Side Reaction with L-Glu(OMe)-OH Pyroglutamate Fmoc-pGlu-OH (Pyroglutamate) FmocGluOMeOH->Pyroglutamate Intramolecular Cyclization

Caption: Synthesis of Fmoc-Glu(OMe)-OH and major byproduct formation pathways.

Sample Fmoc-Glu(OMe)-OH Sample HPLC RP-HPLC-UV Analysis Sample->HPLC NMR ¹H NMR Spectroscopy Sample->NMR GCMS GC-MS Analysis (after derivatization) Sample->GCMS Purity Purity Assessment (%) HPLC->Purity ImpurityProfile Impurity Profile (Dipeptide, Pyroglutamate, β-Ala) HPLC->ImpurityProfile StructureConfirm Structural Confirmation NMR->StructureConfirm VolatileImpurity Volatile Impurities (Acetic Acid) GCMS->VolatileImpurity

Caption: Analytical workflow for the characterization of Fmoc-Glu(OMe)-OH.

References

A Comparative Guide to Coupling Reagents for Fmoc-Glu(OMe)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate coupling reagent is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of N-α-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu(OMe)-OH), a key building block in the synthesis of modified peptides. While direct quantitative comparisons for this specific derivative are not extensively documented in publicly available literature, this guide synthesizes established principles of peptide coupling to inform reagent selection.

Performance Comparison of Coupling Reagents

The efficiency and purity of peptide synthesis are significantly influenced by the choice of coupling reagent. The following table summarizes the expected performance of various reagents when used for the coupling of Fmoc-Glu(OMe)-OH, based on their known reactivity profiles and general performance in SPPS.

Coupling ReagentClassRelative ReactivitySpeed of CouplingRisk of RacemizationNotes
HATU Aminium/Uronium SaltVery HighVery FastLowOften considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester.[1]
HBTU Aminium/Uronium SaltHighFastLowA widely used and effective coupling reagent, suitable for most standard couplings.[1]
COMU Aminium/Uronium SaltVery HighVery FastVery LowA third-generation reagent with efficiency comparable to HATU, but with a better safety profile as it is not based on potentially explosive HOBt.[2]
PyBOP Phosphonium SaltHighFastLowA robust reagent that avoids the carcinogenic byproducts associated with its predecessor, BOP.[3]
DIC/HOBt Carbodiimide/AdditiveModerateModerate to SlowLow to ModerateA cost-effective option, though it can be slower and may require longer reaction times to ensure complete coupling.[1]

Experimental Protocols

The following are generalized protocols for the coupling of Fmoc-Glu(OMe)-OH using various reagents on a solid support. The equivalents of reagents are typically based on the initial loading of the resin.

Protocol 1: HATU Coupling
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Glu(OMe)-OH (3-5 equivalents), HATU (3-5 equivalents), and an additive like HOAt (3-5 equivalents, optional but recommended) in DMF.

    • Add a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: HBTU Coupling
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Activation and Coupling:

    • Dissolve Fmoc-Glu(OMe)-OH (2-4 equivalents) and HBTU (2-4 equivalents) in DMF. The addition of HOBt (2-4 equivalents) can help suppress racemization.[4]

    • Add DIPEA (4-8 equivalents) to the solution.

    • Add the activated solution to the resin and agitate for 30-90 minutes.

  • Washing and Monitoring: Follow steps 4 and 5 from the HATU protocol.

Protocol 3: COMU Coupling
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Activation and Coupling:

    • Dissolve Fmoc-Glu(OMe)-OH (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.[2]

    • Add the solution to the resin and agitate for 30-60 minutes.

  • Washing and Monitoring: Follow steps 4 and 5 from the HATU protocol.

Protocol 4: PyBOP Coupling
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.[3]

    • Add DIPEA (6-10 equivalents) to activate the mixture.[3]

    • Immediately transfer the solution to the resin and react for 30-120 minutes.[3]

  • Washing and Monitoring: Follow steps 4 and 5 from the HATU protocol.

Protocol 5: DIC/HOBt Coupling
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Coupling:

    • Suspend the deprotected resin in DMF or a mixture of DMF/DCM.

    • In a separate vessel, dissolve Fmoc-Glu(OMe)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

    • Add the amino acid/HOBt solution to the resin slurry.

    • Add DIC (3-5 equivalents) to the reaction mixture.

    • Agitate for 1-4 hours. The reaction may be slower compared to aminium/phosphonium salt-based reagents.

  • Washing and Monitoring: Follow steps 4 and 5 from the HATU protocol.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the general workflow of a coupling cycle in SPPS and the activation mechanism of a carboxylic acid by an aminium/uronium salt reagent like HATU or HBTU.

SPPS_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_deprotection Deprotection Step Resin Resin-NH2 Coupling Coupling Resin->Coupling AA Fmoc-Glu(OMe)-OH Activation Activation AA->Activation CouplingReagent Coupling Reagent (e.g., HATU, HBTU) CouplingReagent->Activation Base Base (DIPEA) Base->Activation Activation->Coupling CoupledPeptide Resin-NH-CO-Glu(OMe)-Fmoc Coupling->CoupledPeptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) CoupledPeptide->Deprotection NextCycle Ready for Next Coupling Deprotection->NextCycle

Caption: General workflow of a single coupling cycle in Fmoc-SPPS.

Activation_Mechanism CarboxylicAcid Fmoc-Glu(OMe)-OH (R-COOH) ActiveEster OBt Active Ester (R-CO-OBt) CarboxylicAcid->ActiveEster + HBTU + Base HBTU HBTU HBTU->ActiveEster Base Base Base->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond ResinAmine Resin-NH2 ResinAmine->PeptideBond CoupledProduct Resin-NH-CO-R PeptideBond->CoupledProduct Byproducts Byproducts (HOBt, Tetramethylurea) PeptideBond->Byproducts

Caption: Simplified activation mechanism using HBTU as an example.

Concluding Remarks

The choice of coupling reagent for Fmoc-Glu(OMe)-OH should be guided by the specific requirements of the peptide sequence, the desired purity, and cost considerations. For routine syntheses, HBTU, PyBOP, and DIC/HOBt are reliable choices. For challenging sequences, or when the highest purity is paramount, the use of more reactive reagents like HATU or COMU is recommended. It is always advisable to monitor the coupling reaction's completeness, for instance with a Kaiser test, to ensure the successful incorporation of Fmoc-Glu(OMe)-OH into the growing peptide chain.

References

A Comparative Guide to Glutamic Acid Derivatives in Peptide Synthesis: Fmoc-Glu(OMe)-OH vs. Fmoc-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protected amino acid building blocks is critical to achieving high yields and purity. This guide provides a detailed comparison of two glutamic acid derivatives, Fmoc-Glu(OMe)-OH and Fmoc-Glu(OtBu)-OH, for use in solid-phase peptide synthesis (SPPS), supported by established chemical principles and experimental considerations.

While both Fmoc-Glu(OMe)-OH and Fmoc-Glu(OtBu)-OH provide the necessary side-chain protection for the glutamic acid residue during peptide synthesis, their performance and suitability for the widely used Fmoc/tBu strategy differ significantly. The tert-butyl ester protection offered by Fmoc-Glu(OtBu)-OH is the industry standard, primarily due to its orthogonal deprotection properties, which are fully compatible with the mild basic conditions for Fmoc-group removal and strong acidic conditions for final cleavage. This orthogonality is key to minimizing side reactions and maximizing the yield of the target peptide sequence.[1]

In contrast, the use of Fmoc-Glu(OMe)-OH in standard Fmoc-SPPS presents considerable challenges. The methyl ester is stable to the piperidine solution used for Fmoc deprotection, but its removal during the final cleavage step is problematic. Standard cleavage cocktails with trifluoroacetic acid (TFA) are generally not sufficient to hydrolyze the methyl ester, which requires harsh basic or acidic conditions.[2] These conditions are often incompatible with the integrity of the peptide and other protecting groups, potentially leading to significant degradation of the final product and consequently, lower yields.

Performance and Yield Comparison

Direct quantitative yield comparisons in peer-reviewed literature are scarce, largely because Fmoc-Glu(OMe)-OH is not considered a viable alternative to Fmoc-Glu(OtBu)-OH for standard Fmoc-SPPS. The superior performance of Fmoc-Glu(OtBu)-OH is well-established, making it the default choice for incorporating glutamic acid residues. The high efficiency of syntheses using Fmoc-Glu(OtBu)-OH is attributed to the clean and efficient removal of the tert-butyl group, which minimizes the formation of by-products.

FeatureFmoc-Glu(OMe)-OHFmoc-Glu(OtBu)-OH
Side-Chain Protection Methyl ester (-OMe)tert-Butyl ester (-OtBu)
Compatibility with Fmoc Deprotection CompatibleCompatible
Cleavage Conditions Requires harsh basic or acidic conditions (e.g., saponification)Cleaved with standard TFA cleavage cocktails
Orthogonality in Fmoc-SPPS PoorExcellent
Potential Side Reactions Peptide degradation under harsh cleavage conditionsMinimal with proper scavengers
Typical Yield Significantly lower due to cleavage difficulties and side reactionsHigh, considered the standard for reliable synthesis

Experimental Protocols

The following is a generalized experimental protocol for solid-phase peptide synthesis using the standard and recommended Fmoc-Glu(OtBu)-OH.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Glu(OtBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, wash the resin thoroughly with DMF.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Experimental Workflow Diagram

SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle Resin 1. Resin Swelling in DMF Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Cleavage 6. Final Cleavage & Deprotection (TFA/TIS/H2O) Precipitation 7. Peptide Precipitation (Cold Diethyl Ether) Final_Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Analysis 9. Analysis (Mass Spectrometry) Purification->Analysis cluster_synthesis_cycle cluster_synthesis_cycle

Caption: Standard workflow for Fmoc solid-phase peptide synthesis.

Logical Relationship of Protecting Group Selection

Protecting_Group_Logic cluster_Glu_derivatives Glutamic Acid Derivatives Goal High Yield & Purity Peptide Synthesis Strategy Fmoc/tBu Solid-Phase Peptide Synthesis Goal->Strategy Orthogonality Orthogonal Protection Scheme Strategy->Orthogonality Cleavage_Compatibility Cleavage Compatibility Strategy->Cleavage_Compatibility Fmoc_Glu_OtBu Fmoc-Glu(OtBu)-OH Fmoc_Glu_OtBu->Goal Recommended Fmoc_Glu_OMe Fmoc-Glu(OMe)-OH Fmoc_Glu_OMe->Goal Not Recommended Orthogonality->Fmoc_Glu_OtBu Yes Orthogonality->Fmoc_Glu_OMe No (Cleavage Incompatibility) Cleavage_Compatibility->Fmoc_Glu_OtBu Yes (TFA Labile) Cleavage_Compatibility->Fmoc_Glu_OMe No (Requires Harsh Conditions)

Caption: Logic for selecting the appropriate glutamic acid derivative.

References

Stability Showdown: A Comparative Guide to Methyl and Tert-Butyl Esters in Cleavage Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis, the choice of protecting groups is a critical decision that can significantly impact reaction yields and purity. Among the most common choices for carboxylic acid protection are methyl and tert-butyl esters. This guide provides an objective, data-driven comparison of their stability in various cleavage cocktails, offering insights into their orthogonal use and practical application in complex synthetic workflows.

This comparison guide delves into the chemical stability of methyl and tert-butyl esters, summarizing quantitative data, and providing detailed experimental protocols for their cleavage. The distinct stability profiles of these two esters under different reaction conditions form the basis of their utility in orthogonal protection strategies, a cornerstone of modern organic synthesis.

At a Glance: Key Differences in Stability

The fundamental difference in the stability of methyl and tert-butyl esters lies in their susceptibility to acidic and basic cleavage conditions. Tert-butyl esters are highly sensitive to acid-catalyzed cleavage, while methyl esters are generally stable under these conditions. Conversely, methyl esters are readily cleaved by base-catalyzed hydrolysis (saponification), a condition under which tert-butyl esters exhibit greater stability.

Protecting GroupPredominant Cleavage ConditionRelative Stability to AcidRelative Stability to Base
Methyl Ester Basic (Saponification)HighLow
Tert-Butyl Ester AcidicLowHigh

Mechanism of Cleavage: A Tale of Two Pathways

The divergent stability of methyl and tert-butyl esters can be attributed to their distinct cleavage mechanisms.

Tert-Butyl Ester (AAL1 Mechanism): Acid-catalyzed cleavage of tert-butyl esters proceeds through a unimolecular mechanism involving alkyl-oxygen bond fission (AAL1). The reaction is initiated by protonation of the ester oxygen, followed by the formation of a stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. This process is facile due to the high stability of the resulting carbocation.[1][2][3]

Methyl Ester (AAC2 and BAC2 Mechanisms): In contrast, the acid-catalyzed hydrolysis of methyl esters follows a bimolecular mechanism with acyl-oxygen bond cleavage (AAC2).[1] This pathway is significantly slower than the AAL1 mechanism for tert-butyl esters. The more common method for methyl ester cleavage is saponification, a base-catalyzed bimolecular nucleophilic acyl substitution (BAC2) mechanism.[1] Here, a hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and methanol.

Quantitative Comparison of Cleavage Rates

Direct kinetic comparisons under identical conditions are challenging due to the fundamentally different optimal cleavage conditions for each ester. However, available data clearly illustrates their orthogonal stability.

Table 1: Comparative Hydrolysis of Esters under Basic Conditions

The following data illustrates the relative stability of various esters to hydrolysis mediated by t-BuNH2/H2O.

EsterReaction Time (h)Yield (%)
Methyl Ester1.75Quantitative
i-Propyl Ester10Quantitative
Benzyl Ester8Quantitative
Allyl Ester6Quantitative
Tert-Butyl Ester 92 67
Data adapted from a study on ester hydrolysis using t-BuNH2/H2O.[4]

As the data indicates, the tert-butyl ester is significantly more resistant to base-mediated hydrolysis compared to the methyl ester and other common ester protecting groups.[4]

Orthogonal Deprotection: A Key Synthetic Strategy

The marked difference in cleavage conditions allows for the selective removal of one ester in the presence of the other, a strategy known as orthogonal protection. For instance, a tert-butyl ester can be selectively cleaved using acidic conditions (e.g., trifluoroacetic acid) while leaving a methyl ester intact.[5][6] Subsequently, the methyl ester can be removed using basic conditions (e.g., saponification) without affecting other acid-labile groups that may have been revealed.

This strategy is invaluable in the synthesis of complex molecules with multiple functional groups requiring protection and sequential manipulation.

Decision Workflow: Methyl vs. Tert-Butyl Ester Protection start Start: Need to protect a carboxylic acid downstream_conditions Consider downstream reaction conditions start->downstream_conditions acid_stable Are subsequent steps acidic? downstream_conditions->acid_stable base_stable Are subsequent steps basic? downstream_conditions->base_stable orthogonal Need for orthogonal deprotection? downstream_conditions->orthogonal use_tbutyl Use tert-butyl ester acid_stable->use_tbutyl No use_methyl Use methyl ester acid_stable->use_methyl Yes base_stable->use_tbutyl Yes base_stable->use_methyl No final_deprotection Final deprotection strategy use_tbutyl->final_deprotection use_methyl->final_deprotection both_esters Consider using both methyl and tert-butyl esters on different carboxyl groups orthogonal->both_esters Yes orthogonal->final_deprotection No both_esters->final_deprotection

Caption: Decision workflow for selecting between methyl and tert-butyl ester protecting groups.

Side Reactions and Considerations

Tert-Butyl Ester Cleavage: The primary side reaction during the acidic cleavage of tert-butyl esters is the formation of the reactive tert-butyl cation. This cation can alkylate sensitive residues, such as tryptophan and methionine, in peptide synthesis. To mitigate this, "scavengers" like water, triisopropylsilane (TIS), or 1,2-ethanedithiol (EDT) are added to the cleavage cocktail to trap the carbocation.[4]

Methyl Ester Cleavage: Saponification of methyl esters is generally a clean and high-yielding reaction.[7] However, the strongly basic conditions can be incompatible with other functional groups in the molecule, such as other esters, amides, or base-labile protecting groups. Care must also be taken to avoid epimerization of adjacent stereocenters.

Experimental Protocols

The following are generalized protocols for the cleavage of tert-butyl and methyl esters. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Trifluoroacetic Acid (TFA) Cleavage of Tert-Butyl Esters

This protocol is commonly used in solid-phase peptide synthesis for the final cleavage and deprotection of peptides synthesized using an Fmoc/tBu strategy.

G cluster_0 Preparation cluster_1 Cleavage cluster_2 Work-up A Dry peptide-resin C Add cleavage cocktail to resin A->C B Prepare cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) B->C D Incubate at room temperature (1-3 hours) C->D E Filter to remove resin D->E F Precipitate peptide in cold ether E->F G Isolate and dry peptide F->G

Caption: Experimental workflow for TFA cleavage of tert-butyl esters.

Materials:

  • Peptide-resin with tert-butyl protected side chains.

  • Cleavage Cocktail: A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. The choice and amount of scavengers should be tailored to the peptide sequence.

  • Cold diethyl ether.

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 1-3 hours with occasional agitation.

  • Filter the reaction mixture to remove the resin beads.

  • Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Protocol 2: Saponification of Methyl Esters

This protocol describes a typical procedure for the base-catalyzed hydrolysis of a methyl ester.

G cluster_0 Saponification cluster_1 Acidification & Extraction cluster_2 Isolation A Dissolve methyl ester in a suitable solvent (e.g., Methanol/Water) B Add aqueous base (e.g., NaOH or KOH) A->B C Heat to reflux (if necessary) B->C D Cool the reaction mixture C->D E Acidify with aqueous acid (e.g., HCl) D->E F Extract with an organic solvent E->F G Dry the organic layer F->G H Evaporate the solvent G->H

Caption: Experimental workflow for the saponification of methyl esters.

Materials:

  • Methyl ester substrate.

  • Solvent: Typically a mixture of methanol and water.

  • Base: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Acid: Aqueous hydrochloric acid (HCl) for work-up.

  • Organic solvent for extraction (e.g., ethyl acetate).

Procedure:

  • Dissolve the methyl ester in a mixture of methanol and water.

  • Add an aqueous solution of NaOH or KOH.

  • Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC or LC-MS). Reaction times can range from a few hours to overnight.[7]

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with aqueous HCl to protonate the carboxylate.

  • Extract the carboxylic acid product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Conclusion

The choice between methyl and tert-butyl esters as protecting groups for carboxylic acids is dictated by the overall synthetic strategy, particularly the nature of subsequent reaction steps. Tert-butyl esters offer the advantage of mild, acid-labile deprotection, making them ideal for syntheses involving base-sensitive functionalities and as a key component of the Fmoc/tBu orthogonal protection strategy in peptide synthesis. Methyl esters, while requiring more forcing conditions for cleavage, are robust and stable to a wide range of acidic and other non-nucleophilic reagents, making them a reliable choice when basic deprotection is feasible in the final steps of a synthesis. A thorough understanding of their respective stabilities and cleavage mechanisms, as outlined in this guide, is paramount for the successful design and execution of complex multi-step syntheses.

References

A Comparative Spectroscopic Analysis of Fmoc-Glu(OMe)-OH and Its Derivatives for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the chemical and physical properties of the building blocks used in peptide synthesis is paramount. This guide provides a comparative spectroscopic analysis of Nα-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu(OMe)-OH) and its commonly used derivatives, Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OAll)-OH. The selection of an appropriate protected glutamic acid derivative is critical for the successful solid-phase peptide synthesis (SPPS) of complex peptides.

This document summarizes available spectroscopic data (Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, and Mass Spectrometry) for these compounds, providing a basis for their identification, purity assessment, and comparison. Detailed experimental protocols for these analytical techniques are also provided to support researchers in their own characterization efforts.

Structural Comparison

Fmoc-Glu(OMe)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Glu(OAll)-OH are all derivatives of glutamic acid where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The key difference lies in the protecting group attached to the side-chain carboxylic acid. This seemingly small variation has significant implications for the deprotection strategy during peptide synthesis.

cluster_main Fmoc-Glu(R)-OH Core Structure cluster_derivatives Side-Chain Protecting Groups (R) Core Fmoc-NH-CH(CH₂CH₂COOR)-COOH OMe Methyl (-OMe) Core->OMe Fmoc-Glu(OMe)-OH OtBu tert-Butyl (-OtBu) Core->OtBu Fmoc-Glu(OtBu)-OH OAll Allyl (-OAll) Core->OAll Fmoc-Glu(OAll)-OH

Figure 1: Structural relationship of Fmoc-Glu(OMe)-OH and its derivatives.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for Fmoc-Glu(OMe)-OH and its derivatives. It is important to note that while extensive data is available for the more common tert-butyl protected derivative, detailed experimental spectra for the methyl and allyl esters are less frequently reported in publicly accessible databases.

Table 1: General Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Fmoc-Glu(OMe)-OHC₂₁H₂₁NO₆383.39145038-50-2
Fmoc-Glu(OtBu)-OHC₂₄H₂₇NO₆425.4771989-18-9
Fmoc-Glu(OAll)-OHC₂₃H₂₃NO₆409.43133464-46-7

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

ProtonFmoc-Glu(OtBu)-OH (H₂O)[1]Fmoc-Glu(OMe)-OHFmoc-Glu(OAll)-OH
Fmoc Group
Aromatic CH~7.2-7.8Data not availableData not available
CH~4.2Data not availableData not available
CH₂~4.3-4.5Data not availableData not available
Glutamic Acid Backbone
α-CH~4.3Data not availableData not available
β-CH₂~1.9-2.2Data not availableData not available
γ-CH₂~2.3-2.5Data not availableData not available
NH~7.0Data not availableData not available
Side-Chain Protecting Group
C(CH₃)₃~1.4--
OCH₃-Data not available-
OCH₂CH=CH₂--Data not available
OCH₂CH=CH₂--Data not available
OCH₂CH=CH₂--Data not available

Note: The provided ¹H NMR data for Fmoc-Glu(OtBu)-OH is from a spectrum image and specific peak assignments with coupling constants were not available. The chemical shifts are approximate.

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CarbonFmoc-Glu(OtBu)-OHFmoc-Glu(OMe)-OHFmoc-Glu(OAll)-OH
Fmoc Group
Aromatic C/CH~120-144Data not availableData not available
CH~47Data not availableData not available
CH₂~67Data not availableData not available
Glutamic Acid Backbone
α-COOH~174Data not availableData not available
α-CH~53Data not availableData not available
β-CH₂~28Data not availableData not available
γ-CH₂~31Data not availableData not available
Side-Chain Protecting Group
γ-COO~172Data not availableData not available
C(CH₃)₃~81--
C(CH₃)₃~28--
OCH₃-Data not available-
OCH₂CH=CH₂--Data not available
OCH₂CH=CH₂--Data not available
OCH₂CH=CH₂--Data not available

Table 4: FT-IR Spectroscopic Data (Characteristic Absorption Bands in cm⁻¹)

Functional GroupExpected Range (cm⁻¹)Fmoc-Glu(OtBu)-OH[2]Fmoc-Glu(OMe)-OHFmoc-Glu(OAll)-OH
O-H Stretch (Carboxylic Acid)3300-2500 (broad)PresentData not availableData not available
N-H Stretch (Amide)3400-3200PresentData not availableData not available
C-H Stretch (Aromatic)3100-3000PresentData not availableData not available
C-H Stretch (Aliphatic)3000-2850PresentData not availableData not available
C=O Stretch (Urethane)~1720PresentData not availableData not available
C=O Stretch (Carboxylic Acid)~1710PresentData not availableData not available
C=O Stretch (Ester)~1735PresentData not availableData not available
C-N Stretch (Amide)1250-1020PresentData not availableData not available

Table 5: Mass Spectrometry Data

CompoundIonization ModeExpected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
Fmoc-Glu(OMe)-OHESI384.14406.12
Fmoc-Glu(OtBu)-OHESI426.19448.17
Fmoc-Glu(OAll)-OHESI410.16432.14

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Fmoc-protected amino acids. Specific instrument parameters may need to be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the Fmoc-amino acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a typical spectral width would be 0-12 ppm. For ¹³C NMR, a spectral width of 0-200 ppm is common.

  • Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet : Grind a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR : Place a small amount of the solid sample directly onto the ATR crystal and ensure good contact by applying pressure.

  • Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as acetonitrile/water with a small amount of formic acid to promote ionization.

  • Data Acquisition : Introduce the sample into the mass spectrometer using an appropriate ionization source, most commonly Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

  • Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ions to confirm the molecular weight of the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of Fmoc-amino acid derivatives.

cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation B NMR Spectroscopy (¹H & ¹³C) A->B C FT-IR Spectroscopy A->C D Mass Spectrometry A->D E Data Analysis & Comparison B->E C->E D->E

Figure 2: General workflow for spectroscopic analysis.

Conclusion

This guide provides a comparative overview of the spectroscopic properties of Fmoc-Glu(OMe)-OH and its tert-butyl and allyl-protected derivatives. While detailed experimental data for Fmoc-Glu(OtBu)-OH is more readily available, this document establishes a framework for the characterization and comparison of these essential building blocks for peptide synthesis. The provided experimental protocols offer a starting point for researchers to generate their own data for in-house quality control and comparative studies. The choice of the side-chain protecting group will ultimately depend on the specific requirements of the peptide sequence and the desired deprotection strategy. A thorough spectroscopic characterization is a critical step in ensuring the quality and success of the final synthetic peptide.

References

Safety Operating Guide

Proper Disposal of Fmoc-Glu-OMe: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the correct disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-Glu-OMe (Nα-Fmoc-L-glutamic acid α-methyl ester), a common reagent in peptide synthesis. Adherence to these protocols is essential to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the hazards, necessary personal protective equipment (PPE), and immediate first-aid measures.

General Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Avoid inhalation of dust and direct contact with skin and eyes.[1]

In Case of a Spill:

  • For a small spill, carefully use appropriate tools to collect the solid material into a designated and properly labeled waste container.[1][2]

  • For a large spill, use a shovel to place the material into a suitable waste disposal container.[1][2]

  • Avoid generating dust during cleanup.

  • The area of the spill and any contaminated materials should be decontaminated and washed thoroughly.

Core Principles of this compound Disposal

The fundamental principle for the disposal of this compound, as with all laboratory chemicals, is to manage it as chemical waste in accordance with federal, state, and local environmental regulations.[1][2] Do not dispose of this compound in the regular trash or down the sanitary sewer.

Key Disposal Considerations:

  • Waste Segregation: It is crucial to segregate different types of chemical waste to prevent potentially hazardous reactions.

  • Containerization: Use only compatible, leak-proof containers for waste collection.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Institutional Protocols: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.

Step-by-Step Disposal Procedures

The following protocols provide a clear workflow for the disposal of this compound in various forms.

  • Container Preparation:

    • Obtain a designated chemical waste container that is compatible with solid chemical waste. This is typically a wide-mouthed, screw-capped plastic or glass container.

    • Ensure the container is clean and dry before use.

  • Waste Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound" or "Nα-Fmoc-L-glutamic acid α-methyl ester" and the CAS number (145038-49-9).

    • Indicate that it is a solid waste.

  • Waste Transfer:

    • In a chemical fume hood, carefully transfer the solid this compound from its original container into the prepared waste container.

    • Minimize the generation of dust during the transfer.

  • Container Sealing and Storage:

    • Securely close the lid of the waste container.

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory.[3]

    • The SAA should be away from incompatible materials.

  • Waste Pickup:

    • Once the container is full or ready for disposal, arrange for a pickup by your institution's EHS department according to their procedures.

This includes items such as weighing boats, spatulas, gloves, and pipette tips that have come into contact with this compound.

  • Segregation:

    • Establish a designated solid chemical waste container specifically for contaminated labware.

  • Collection:

    • Place all disposables contaminated with this compound directly into this container immediately after use.

  • Labeling:

    • Label the container as "Solid Chemical Waste" and list the chemical contaminants, including "this compound".

  • Disposal:

    • When the container is full, manage it as solid chemical waste and arrange for EHS pickup.

During peptide synthesis, this compound will be part of various solvent-based solutions. The disposal of these solutions depends on the solvent composition.

  • Waste Stream Identification:

    • Halogenated Waste: If this compound is dissolved in a halogenated solvent (e.g., dichloromethane - DCM), it must be collected in a designated "Halogenated Organic Waste" container.

    • Non-Halogenated Waste: If dissolved in a non-halogenated solvent (e.g., dimethylformamide - DMF, N-methyl-2-pyrrolidone - NMP), it should be collected in a "Non-Halogenated Organic Waste" container.

  • Container and Labeling:

    • Use a solvent-compatible waste container (typically a plastic or glass carboy).

    • Label the container with the appropriate waste stream name and list all chemical components, including the solvents and "this compound".

  • Collection and Storage:

    • Collect the waste solution in the appropriate container.

    • Keep the container securely capped when not in use.

    • Store in the laboratory's SAA, ensuring segregation from incompatible waste streams (e.g., acidic and basic waste).

  • EHS Pickup:

    • Arrange for disposal through your institution's EHS department.

Quantitative Data Summary

While specific disposal quantities will vary by experiment, the following table summarizes key properties of this compound relevant to its handling and disposal.

PropertyValueReference
Chemical Formula C₂₁H₂₁NO₆[1][4]
Molecular Weight 383.4 g/mol [5][6]
Physical Form Solid[4]
Melting Point 139-140 °C[4]
Storage Temperature 4 °C[4]
CAS Number 145038-49-9[4][5]

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory chemical waste management guidelines. The core "experiment" is the safe and compliant disposal of the chemical.

Methodology for Solid Chemical Waste Disposal:

  • Identification: Identify the chemical waste to be disposed of (solid this compound).

  • Segregation: Determine the appropriate waste stream (solid chemical waste).

  • Containerization: Select a compatible and properly labeled waste container.

  • Transfer: Safely transfer the waste into the container, minimizing exposure and environmental release.

  • Storage: Store the waste in a designated satellite accumulation area.

  • Disposal: Arrange for collection by the institutional Environmental Health and Safety department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.

FmocGluOMe_Disposal_Workflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_decision Waste Characterization cluster_disposal_paths Disposal Pathways cluster_solution_type Solution Waste Segregation cluster_final_containers Final Waste Collection cluster_final_disposal Final Disposal Waste This compound Waste Decision What is the form of the waste? Waste->Decision Solid Unused/Expired Solid Decision->Solid Solid Contaminated Contaminated Labware Decision->Contaminated Contaminated Labware Solution In Solution Decision->Solution Solution SolidWaste Solid Chemical Waste Container Solid->SolidWaste Contaminated->SolidWaste SolutionType Is the solvent halogenated? Solution->SolutionType HalogenatedWaste Halogenated Organic Waste Container SolutionType->HalogenatedWaste Yes (e.g., DCM) NonHalogenatedWaste Non-Halogenated Organic Waste Container SolutionType->NonHalogenatedWaste No (e.g., DMF) EHS Arrange EHS Pickup SolidWaste->EHS HalogenatedWaste->EHS NonHalogenatedWaste->EHS

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Fmoc-Glu-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides critical safety and logistical information for the use of Fmoc-Glu-OMe (N-α-Fmoc-L-glutamic acid α-methyl ester), a key building block in peptide synthesis. The following procedures and recommendations are designed to minimize risk and streamline laboratory operations, from initial handling to final disposal.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is essential to prevent exposure. The following table summarizes the required personal protective equipment based on hazard assessments from safety data sheets of similar compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards. A face shield may be required for operations with a high risk of splashing.Protects against eye irritation or injury from dust particles or splashes.[1][2]
Skin Protection - Gloves: Chemically resistant, impervious gloves (e.g., nitrile rubber) inspected before use. Use proper glove removal technique. - Clothing: A full laboratory coat or suit, and in cases of large spills, a full suit may be necessary. Wear impervious clothing.[1][3]Prevents skin contact which can cause irritation. Contaminated gloves should be disposed of properly.[1]
Respiratory Protection For operations generating dust, a NIOSH-approved N95 or P1 dust mask is recommended. In cases of insufficient ventilation or large spills, a self-contained breathing apparatus (SCBA) should be used.[1][3]Avoid inhalation of dust, which can cause respiratory tract irritation.[3]

Hazard Identification: this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard Operating Procedure for Handling this compound

This protocol outlines the step-by-step process for the safe handling, use, and disposal of this compound in a laboratory setting.

1. Pre-Handling and Preparation:

  • Consult the Safety Data Sheet (SDS) before starting any work.
  • Ensure a chemical fume hood is operational and available.
  • Verify that all necessary PPE is available and in good condition.
  • Locate the nearest safety shower and eyewash station.
  • Prepare a designated and clearly labeled workspace for handling the compound.

2. Handling and Use:

  • Conduct all weighing and handling of the solid compound within a chemical fume hood to avoid dust inhalation.[1]
  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material.
  • Avoid direct contact with skin, eyes, and clothing.[1]
  • Keep the container tightly closed when not in use.[3]
  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]
  • Keep the container tightly sealed.[3]
  • Recommended storage temperature is typically 2-8°C.

4. Spill Management:

  • Small Spills: Carefully sweep or scoop up the spilled solid using appropriate tools and place it into a labeled container for waste disposal.[3] Avoid generating dust.
  • Large Spills: Evacuate the area. Wear a full suit, dust respirator, boots, and gloves.[3] Use a shovel to collect the material into a suitable waste container.[3] Prevent the substance from entering drains.[1]

5. Disposal:

  • Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.
  • Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Procedure cluster_disposal Waste Management prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Workspace in Fume Hood prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 disp1 Collect Chemical Waste handle2->disp1 Generate Waste post1 Store Properly handle3->post1 post2 Decontaminate Workspace post1->post2 post3 Doff & Dispose of PPE post2->post3 post4 Wash Hands post3->post4 post3->disp1 Contaminated PPE disp2 Dispose via Licensed Contractor disp1->disp2

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.